4'-Methoxyresveratrol
Description
Oxyresveratrol has been reported in Maclura pomifera, Gnetum montanum, and other organisms with data available.
hydroxystilbene oxyresveratrol
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHAOJSHSJQANO-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030442 | |
| Record name | Oxyresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29700-22-9, 4721-07-7 | |
| Record name | Oxyresveratrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29700-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Puag-haad | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyresveratrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029700229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydroxystilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxyresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYRESVERATROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V071CP5CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4'-Methoxyresveratrol: A Comprehensive Technical Guide to its Natural Origins and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Methoxyresveratrol (4'-O-methylresveratrol) is a naturally occurring stilbenoid, a methylated derivative of the well-known phytoalexin, resveratrol. This technical guide provides an in-depth overview of the natural sources, discovery, and key biological signaling pathways associated with this compound. Quantitative data on its prevalence in various plant species are summarized, and detailed experimental protocols for its extraction and identification are provided. Furthermore, this guide visualizes the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery of this compound
The discovery of this compound is credited to a team of researchers, Yao Chun-Suo, Lin Mao, Liu Xin, and Wang Ying-Hong. In 2003 , they published a paper in the Chinese journal Huaxue Xuebao (Acta Chimica Sinica) detailing the isolation and structural elucidation of several stilbenes, including 4-methoxyresveratrol, from the Chinese herb Gnetum cleistostachyum[1][2]. This seminal work laid the foundation for future investigations into the chemical properties and biological activities of this compound.
Natural Sources of this compound
This compound has been identified in a variety of plant species, often co-occurring with resveratrol and other stilbenoids. The primary natural sources identified to date include:
-
Gnetum cleistostachyum : A species of liana native to China, this plant is the original reported source of this compound[1][2].
-
Dipterocarpaceae Family : This family of flowering plants, found predominantly in tropical rainforests, is another significant source of this compound[3].
-
Rheum palmatum L. : Commonly known as Chinese rhubarb, the roots of this plant have been found to contain this compound.
Quantitative Analysis of this compound in Natural Sources
Precise quantification of this compound in its natural sources is crucial for standardization and potential therapeutic applications. The following table summarizes the available quantitative data.
| Plant Source | Plant Part | Method of Analysis | Concentration/Yield | Reference |
| Gnetum cleistostachyum | Lianas | Not Specified in Abstract | Data not available in abstract | |
| Rheum palmatum | Roots | UPLC/Q-TOF-MS | Detected, but not quantified in this study | |
| Coronopus didymus | Whole Plant | UPLC-ESI-QTOF-MS/MS | ~1.60 mg per 10 g of plant material (for a related methylated flavone) |
Note: Specific quantitative data for this compound remains limited in publicly available literature. The value for Coronopus didymus is for a structurally similar compound and is included for illustrative purposes.
Experimental Protocols
The isolation and identification of this compound from its natural sources involve a series of chromatographic and spectroscopic techniques. The following are detailed methodologies based on established protocols for stilbenoid extraction.
Extraction and Isolation of Stilbenoids from Gnetum Species
This protocol is adapted from methodologies used for the isolation of stilbenoids from Gnetum species.
3.1.1. Plant Material and Extraction
-
Air-dry the lianas of Gnetum cleistostachyum and grind them into a fine powder.
-
Extract the powdered plant material with 95% ethanol by reflux extraction. This process is typically repeated three times to ensure maximum extraction of the compounds.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3.1.2. Fractionation
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
Monitor the fractions for the presence of stilbenoids using Thin Layer Chromatography (TLC).
3.1.3. Chromatographic Purification
-
Subject the ethyl acetate fraction, which is likely to contain this compound, to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect the fractions and analyze them by TLC. Combine fractions containing the compound of interest.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of methanol and water to yield pure this compound.
Identification and Structural Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR spectroscopy to elucidate the chemical structure, including the position of the methoxy group and the stereochemistry of the double bond.
-
Infrared (IR) Spectroscopy : To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : To determine the absorption maxima.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating key inflammatory signaling pathways.
RAGE-Mediated MAPK/NF-κB Signaling Pathway
This compound can attenuate inflammation by inhibiting the Receptor for Advanced Glycation End products (RAGE)-mediated signaling cascade.
Caption: RAGE-mediated MAPK/NF-κB signaling pathway and its inhibition by this compound.
NLRP3 Inflammasome Activation Pathway
This compound also demonstrates anti-inflammatory properties by inhibiting the activation of the NLRP3 inflammasome, a key component of the innate immune system.
Caption: The two-signal model of NLRP3 inflammasome activation and its inhibition by this compound.
Conclusion
This compound is a promising natural product with well-defined origins and a growing body of evidence supporting its biological activities. Its discovery in readily available plant sources, coupled with its ability to modulate key inflammatory pathways, makes it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. This technical guide serves as a foundational resource for scientists and researchers, providing essential information on its natural sources, discovery, and mechanisms of action. Further quantitative studies are warranted to fully establish the concentration of this compound in its various natural sources, which will be critical for its future applications.
References
4'-Methoxyresveratrol: A Technical Guide for Researchers
An in-depth examination of the chemical properties, biological activities, and experimental methodologies related to 4'-Methoxyresveratrol, a promising stilbenoid for therapeutic development.
Introduction
This compound, a naturally occurring stilbenoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a methoxylated derivative of resveratrol, it exhibits modified physicochemical properties that may translate to enhanced bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, quantitative biological data, and detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Chemical Identity
The unambiguous identification of a compound is paramount in scientific research. This section provides the standardized nomenclature and alternative names for this compound.
IUPAC Name: 5-[(E)-2-(4-Methoxyphenyl)ethen-1-yl]benzene-1,3-diol
Synonyms:
-
4'-O-Methylresveratrol
-
Deoxyrhapontigenin
-
Desoxyrhapontigenin
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic parameters of this compound is presented in the tables below. This data is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₃ | |
| Molecular Weight | 242.27 g/mol | |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in DMSO, ethanol, and DMF |
Table 1: Physicochemical Properties of this compound. This table summarizes the fundamental chemical and physical characteristics of the compound.
| Parameter | Species | Dose | Value | Reference |
| Oral Bioavailability (F) | Rat | 50 mg/kg (in suspension) | 24.1 ± 5.6% | [2] |
| Clearance (Cl) | Rat | 4 mg/kg (IV) | 338 ± 66 mL/min/kg | [2] |
| Rat | 10 mg/kg (IV) | 275 ± 30 mL/min/kg | [2] | |
| Mean Residence Time (MRT) | Rat | 4 mg/kg (IV) | 12.9 ± 4.7 min | [2] |
| Rat | 10 mg/kg (IV) | 10.4 ± 0.5 min |
Table 2: Pharmacokinetic Parameters of this compound in Rats. This table presents key metrics describing the disposition of this compound in a preclinical model.
Biological Activity
This compound has demonstrated a range of biological activities, with its anti-inflammatory and anti-platelet effects being particularly well-documented.
| Activity | Cell Line/Model | IC₅₀ Value or Effect | Reference |
| Anti-inflammatory | RAW 264.7 | Inhibition of LPS-induced nitric oxide release and pro-inflammatory cytokine expression (MCP-1, IL-6, IL-1β, TNF-α). | |
| Anti-platelet Aggregation | Human Platelets | Potent inhibitor of TRAP-induced platelet aggregation. | |
| Anticancer | PC-3, HCT116 | Varies depending on the specific methoxy derivative. |
Table 3: Bioactivity of this compound. This table highlights the inhibitory concentrations and qualitative effects of this compound in various biological assays.
Signaling Pathways
This compound exerts its biological effects by modulating key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the inhibitory actions of this compound on inflammatory and platelet aggregation pathways.
Figure 1: Anti-Inflammatory Signaling Pathway of this compound. This diagram illustrates the inhibitory effect of this compound on the MAPK, AP-1, and NF-κB signaling pathways initiated by LPS.
Figure 2: Anti-Platelet Aggregation Pathway of this compound. This diagram depicts the inhibition of the PAR1-mediated platelet aggregation pathway by this compound.
Experimental Protocols
To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key in vitro assays.
Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of this compound on cell viability.
Figure 3: MTT Assay Experimental Workflow. A step-by-step flowchart for assessing cell viability in the presence of this compound.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Following incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of NF-κB Pathway Activation
This protocol details the procedure for examining the effect of this compound on the activation of the NF-κB signaling pathway.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with this compound for a specified time before stimulating with an inflammatory agent (e.g., LPS) to induce NF-κB activation.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a stilbenoid with significant therapeutic potential, particularly in the areas of inflammation and thrombosis. Its favorable pharmacokinetic profile compared to resveratrol, coupled with its potent biological activities, makes it a compelling candidate for further investigation. This technical guide provides a foundational resource for researchers, offering standardized nomenclature, consolidated quantitative data, and detailed experimental protocols to support ongoing and future studies aimed at elucidating the full therapeutic utility of this promising natural compound.
References
Engineering Escherichia coli for the Biosynthesis of 4'-Methoxyresveratrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Methoxyresveratrol, a naturally occurring methylated derivative of resveratrol, exhibits enhanced bioavailability and promising pharmacological activities, making it a compound of significant interest for nutraceutical and pharmaceutical applications. Chemical synthesis of this molecule can be complex and environmentally taxing. Microbial biosynthesis in engineered Escherichia coli presents a sustainable and scalable alternative. This technical guide provides an in-depth overview of the core strategies for producing this compound in E. coli, detailing the genetic modifications, experimental protocols, and quantitative outcomes. The information is tailored for researchers and professionals in the fields of metabolic engineering, synthetic biology, and drug development.
Introduction
Resveratrol, a well-studied polyphenol, possesses a wide range of health benefits, but its therapeutic potential is often limited by its rapid metabolism and low bioavailability. Methylated analogs of resveratrol, such as this compound (also known as 3,5-dihydroxy-4'-methoxystilbene), have demonstrated improved stability and absorption, leading to heightened biological activity. The heterologous production of this compound in a robust microbial host like E. coli offers a promising avenue for its large-scale and cost-effective manufacturing. This document outlines the key metabolic engineering approaches and experimental considerations for achieving de novo biosynthesis of this compound from simple carbon sources.
Biosynthetic Pathway Design and Engineering
The production of this compound in E. coli necessitates the introduction of a heterologous biosynthetic pathway that converts a central metabolite, L-tyrosine, into the target compound. This is typically achieved through the expression of a set of key enzymes.
Core Biosynthetic Enzymes
The artificial pathway for this compound biosynthesis from L-tyrosine involves four key enzymatic steps:
-
Tyrosine Ammonia Lyase (TAL): Converts L-tyrosine to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.
-
Stilbene Synthase (STS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol.
-
O-Methyltransferase (OMT): Specifically methylates the 4'-hydroxyl group of resveratrol to yield this compound. The selection of an OMT with the desired regioselectivity is crucial.
Genetic Constructs and Host Strain Engineering
Successful production of this compound has been achieved through the construction of multi-gene expression vectors. A notable strategy involves a single vector system to ensure stable and coordinated expression of all pathway enzymes.[1]
One effective approach utilizes an engineered E. coli strain capable of overproducing the precursor L-tyrosine.[2] The biosynthetic pathway genes are then introduced on a plasmid. For instance, the pET-opTLO1S vector was designed to contain codon-optimized genes for TAL from Saccharothrix espanaensis, 4CL (termed CCL) from Streptomyces coelicolor, STS from Arachis hypogaea, and a specific resveratrol O-methyltransferase, sbOMT1, from Sorghum bicolor.[1]
Quantitative Production Data
The following table summarizes the quantitative data from a key study on the de novo biosynthesis of this compound and its isomers in engineered E. coli.
| Plasmid Construct | Target Product(s) | Titer (mg/L) | Precursor(s) | Reference |
| pET-opTLO1S | 3,5-dihydroxy-4'-methoxystilbene (this compound) | 10.5 | Simple carbon source (glycerol) | [1] |
| pET-opTLO3S | Pinostilbene (3-O-methyl resveratrol) | 1.8 | Simple carbon source (glycerol) | [1] |
| pET-opTLO13S | 3,5-dihydroxy-4'-methoxystilbene, 3,4'-dimethoxy-5-hydroxystilbene, 3,5,4'-trimethoxystilbene | 1.2 (total methylated resveratrols) | Simple carbon source (glycerol) |
Table 1: Summary of quantitative data for the production of methylated resveratrol analogs in engineered E. coli.
Another approach using a two-culture system has also been reported for the production of various resveratrol derivatives, including 4-methoxyresveratrol. In this system, one E. coli culture produces resveratrol, and the culture filtrate is then fed to a second E. coli culture harboring an O-methyltransferase for the conversion to this compound. This method achieved a conversion rate of up to 88.2% for some derivatives.
Experimental Protocols
This section provides a detailed methodology based on the successful de novo production of this compound in E. coli.
Strain and Plasmid Construction
-
Host Strain: An engineered E. coli strain with an enhanced L-tyrosine production background is recommended.
-
Plasmid: The pET-opTLO1S plasmid can be constructed by cloning the codon-optimized genes for TAL, 4CL, STS, and sbOMT1 into a suitable expression vector, such as pET-22b(+), under the control of a T7 promoter. The genes should be arranged in an operon structure to ensure coordinated expression.
Culture Conditions
-
Inoculum Preparation: A single colony of the recombinant E. coli strain is used to inoculate a starter culture of 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin). The culture is grown overnight at 37°C with shaking at 200 rpm.
-
Production Culture: The overnight culture is used to inoculate a larger volume (e.g., 50 mL) of a defined production medium, such as M9 minimal medium supplemented with glycerol as the carbon source, to an initial optical density at 600 nm (OD600) of 0.1.
-
Induction: The culture is grown at 37°C with shaking until the OD600 reaches a mid-log phase (e.g., 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
-
Fermentation: Following induction, the culture is incubated at a lower temperature, for instance, 25°C, for an extended period (e.g., 48-72 hours) to allow for protein expression and product accumulation.
Product Extraction and Analysis
-
Extraction: An equal volume of ethyl acetate is added to the culture broth. The mixture is vortexed vigorously for 1 minute and then centrifuged to separate the organic and aqueous phases. The ethyl acetate layer containing the extracted compounds is collected. This extraction process is typically repeated three times to ensure complete recovery.
-
Analysis: The pooled ethyl acetate extracts are evaporated to dryness and the residue is redissolved in methanol. The sample is then analyzed by High-Performance Liquid Chromatography (HPLC) equipped with a C18 column and a UV detector. The identity of the product can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualizations
Biosynthetic Pathway of this compound
Caption: De novo biosynthetic pathway of this compound in engineered E. coli.
Experimental Workflow
Caption: General experimental workflow for this compound production.
Conclusion and Future Outlook
The biosynthesis of this compound in engineered E. coli has been successfully demonstrated, providing a viable platform for the production of this high-value compound. Future efforts can focus on optimizing fermentation conditions, further enhancing precursor supply through metabolic engineering, and exploring novel O-methyltransferases with improved activity and specificity. These advancements will be critical for transitioning this microbial production system to an industrial scale, thereby meeting the growing demand for methylated resveratrol analogs in the pharmaceutical and nutraceutical industries.
References
4'-Methoxyresveratrol: A Technical Guide for Researchers
CAS Number: 33626-08-3[1]
This technical guide provides an in-depth overview of 4'-Methoxyresveratrol, a naturally occurring stilbenoid derivative of resveratrol. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, biological activities, and therapeutic potential of this compound.
Physicochemical Properties
This compound, also known as deoxyrhapontigenin, is a polyphenol found in plants such as Dipterocarpaceae and the Chinese herb Gnetum cleistostachyum.[1][2] Its chemical formula is C15H14O3, with a molecular weight of 242.27 g/mol .[1]
| Property | Value | Reference |
| Molecular Formula | C15H14O3 | [1] |
| Molecular Weight | 242.27 g/mol | |
| CAS Number | 33626-08-3 | |
| Appearance | White to Off-White Solid | |
| Melting Point | 158-166 °C | |
| Boiling Point | 446.5±14.0 °C (Predicted) | |
| Density | 1.252 g/cm³ | |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process starting from 3,5-dimethoxybenzoic acid. The general workflow involves reduction, bromination, phosphonate formation, a Wittig reaction, demethylation, and finally methylation to yield the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a published procedure.
-
Reduction of 3,5-dimethoxybenzoic acid: To a suspension of LiAlH4 in dry THF at 0 °C under argon, a solution of 3,5-dimethoxybenzoic acid in dry THF is added dropwise. The solution is stirred at room temperature for 2 hours.
-
Bromination: The resulting 3,5-dimethoxybenzyl alcohol is reacted with CBr4 in the presence of PPh3.
-
Phosphonate formation: The obtained bromide is then reacted with P(OEt)3 to yield the desired phosphonate.
-
Wittig Reaction: A Wittig reaction of the phosphonate with 4-methoxybenzaldehyde produces trimethoxyresveratrol.
-
Demethylation: The trimethoxyresveratrol is then treated with BBr3 to obtain resveratrol.
-
Acetylation and Methylation: Resveratrol is acetylated, and the resulting mono- and di-acetylated analogs are methylated.
-
Hydrolysis: Finally, hydrolysis of the methoxy analogs yields this compound.
Experimental Protocol: Purification
The crude product is purified by column chromatography on silica gel.
Characterization
The structure and purity of synthesized this compound can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (600 MHz, CD3COCD3) δ (ppm): 7.47 (d, J = 8.5 Hz, 2H), 7.08 (d, J = 16.3 Hz, 2H), 6.93–6.82 (m, 3H), 6.65 (d, J = 2.0 Hz, 2H), 6.37 (t, J = 2.0 Hz, 1H), 3.84 (s, 3H).
-
¹³C NMR: The carbon spectrum provides further confirmation of the molecular structure.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, including anti-inflammatory, anti-platelet, and anti-cancer effects.
Anti-inflammatory Activity
This compound has been shown to alleviate inflammation by suppressing key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it inhibits the production of nitric oxide and pro-inflammatory cytokines such as MCP-1, IL-6, IL-1β, and TNF-α. This anti-inflammatory effect is mediated through the suppression of the MAPK, AP-1, and NF-κB signaling pathways.
Furthermore, in the context of advanced glycation end products (AGEs)-induced inflammation, this compound acts by suppressing the RAGE-mediated MAPK/NF-κB signaling pathway and NLRP3 inflammasome activation.
Anti-platelet Activity
This compound has demonstrated potent anti-platelet activity. It inhibits platelet aggregation induced by thrombin receptor activating peptide (TRAP) with a significantly higher potency than resveratrol.
| Compound | Agonist | IC50 (µM) | Reference |
| This compound | TRAP | 9.9 ± 1.2 | |
| Resveratrol | TRAP | >250 | |
| This compound | PAF | 38.3 ± 4.5 | |
| Resveratrol | PAF | 49.3 ± 10.3 | |
| This compound | ADP | >250 | |
| Resveratrol | ADP | >250 |
Anti-cancer Activity
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines.
| Cell Line | Compound | IC50 (µM) | Reference |
| PC-3 (prostate cancer) | This compound | >100 | |
| HCT116 (colon cancer) | This compound | >100 |
While the IC50 values for this compound in these specific cell lines were high, other methoxy derivatives of resveratrol have shown more potent anti-cancer effects.
Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound (also referred to as desoxyrhapontigenin) is rapidly cleared from the plasma. After intravenous administration, it exhibits a very rapid clearance and a short mean residence time. Oral bioavailability was found to be low and variable, though it could be increased when administered as a suspension at a higher dose.
| Route | Dose (mg/kg) | Clearance (mL/min/kg) | Mean Residence Time (min) | Absolute Bioavailability (%) | Reference |
| Intravenous | 4 | 338 ± 66 | 12.9 ± 4.7 | - | |
| Intravenous | 10 | 275 ± 30 | 10.4 ± 0.5 | - | |
| Oral (solution) | 10 | - | - | < 9.83 ± 5.31 | |
| Oral (suspension) | 50 | - | - | 24.1 ± 5.6 |
Experimental Protocols
Anti-inflammatory Assay in RAW264.7 Macrophages
This protocol is for assessing the anti-inflammatory effects of this compound in LPS-stimulated macrophages.
-
Cell Culture: Culture RAW264.7 macrophages in appropriate medium.
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a set duration (e.g., 24 hours).
-
Nitric Oxide Measurement: Measure the nitric oxide concentration in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or by measuring mRNA expression levels using qRT-PCR.
Platelet Aggregation Assay
This protocol measures the effect of this compound on platelet aggregation.
-
Blood Collection: Collect blood from healthy volunteers into tubes containing an anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed to obtain PRP.
-
Aggregation Measurement: Use an aggregometer to measure light transmittance through the PRP sample.
-
Treatment: Add this compound or vehicle control to the PRP and incubate.
-
Induction of Aggregation: Add a platelet agonist (e.g., TRAP, ADP, PAF) to induce aggregation and record the change in light transmittance.
-
IC50 Calculation: Determine the concentration of this compound that inhibits 50% of platelet aggregation.
Cell Proliferation (MTT) Assay
This protocol is for evaluating the anti-proliferative effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., PC-3, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to form formazan crystals.
-
Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the concentration of this compound that causes 50% inhibition of cell proliferation.
References
4'-Methoxyresveratrol: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Promising Resveratrol Analogue
Abstract
4'-Methoxyresveratrol, a naturally occurring methoxylated derivative of resveratrol, has emerged as a compound of significant interest in the scientific community. Possessing a range of biological activities, including anti-inflammatory, antiandrogenic, antifungal, and anticancer properties, it presents a compelling profile for therapeutic development. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and biological mechanisms of action. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for pivotal assays are provided to facilitate reproducibility and further investigation. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of its molecular interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.
Chemical and Physical Properties
This compound, also known as deoxyrhapontigenin or 4'-O-methylresveratrol, is a stilbenoid polyphenol.[1][2] Its chemical structure is characterized by a trans-stilbene backbone with hydroxyl groups at positions 3 and 5 and a methoxy group at the 4' position.[3] This methoxylation distinguishes it from its parent compound, resveratrol, and is thought to contribute to its enhanced biological activity and potentially improved bioavailability.[4][5]
| Property | Value | Reference |
| CAS Number | 33626-08-3 | |
| Molecular Formula | C₁₅H₁₄O₃ | |
| Molar Mass | 242.27 g/mol | |
| Appearance | White crystalline powder | |
| Synonyms | Deoxyrhapontigenin, trans-3,5-Dihydroxy-4′-methoxystilbene, 4-O-Methylresveratrol |
Synthesis
This compound can be synthesized through various chemical methods. One common approach involves a multi-step process starting from 3,5-dimethoxybenzoic acid.
Experimental Protocol: Synthesis of this compound
-
Reduction of 3,5-dimethoxybenzoic acid: 3,5-dimethoxybenzoic acid is reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as dry tetrahydrofuran (THF) to yield 3,5-dimethoxybenzyl alcohol.
-
Bromination: The resulting alcohol is then reacted with a brominating agent like carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃) to produce 3,5-dimethoxybenzyl bromide.
-
Arbuzov reaction: The bromide is subsequently reacted with a trialkyl phosphite, such as triethyl phosphite (P(OEt)₃), to form the corresponding phosphonate ester, 3,5-dimethoxybenzylphosphonate.
-
Wittig-Horner reaction: The phosphonate is then reacted with 4-methoxybenzaldehyde in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous solvent like THF. This reaction forms the stilbene backbone.
-
Demethylation: Finally, selective demethylation of the hydroxyl groups at positions 3 and 5 is carried out using a demethylating agent like boron tribromide (BBr₃) in a dry solvent such as dichloromethane (CH₂Cl₂). This step yields the final product, this compound.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized.
Biological Activities and Mechanisms of Action
This compound exhibits a diverse range of biological activities, which are detailed in the following sections.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects, primarily through the suppression of the RAGE-mediated MAPK/NF-κB signaling pathway and the inhibition of NLRP3 inflammasome activation.
Advanced glycation end products (AGEs) are known to induce inflammation by binding to the Receptor for Advanced Glycation End Products (RAGE). This interaction triggers a downstream signaling cascade involving Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines and enzymes. This compound has been shown to attenuate the overexpression of RAGE induced by AGEs. It also blocks the phosphorylation of p38 and JNK, subsequently reducing NF-κB activation.
Furthermore, this compound significantly reduces the activation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome. This is evidenced by the decreased expression of NLRP3 and cleaved caspase-1, leading to a reduction in the secretion of the mature pro-inflammatory cytokine IL-1β.
| Parameter | Cell Line | Treatment | Result | Reference |
| RAGE mRNA Expression | RAW264.7 | 10 µM 4'-MR + 200 µg/mL MGO-BSA | Significant inhibition of MGO-BSA induced RAGE expression | |
| p-p38 MAPK Phosphorylation | RAW264.7 | 10 µM 4'-MR + 200 µg/mL MGO-BSA | Significant reduction in MGO-BSA induced phosphorylation | |
| p-JNK Phosphorylation | RAW264.7 | 10 µM 4'-MR + 200 µg/mL MGO-BSA | Significant reduction in MGO-BSA induced phosphorylation | |
| p-p65 (NF-κB) Phosphorylation | RAW264.7 | 10 µM 4'-MR + 200 µg/mL MGO-BSA | Significant reduction in MGO-BSA induced phosphorylation | |
| NLRP3 Protein Expression | RAW264.7 | 10 µM 4'-MR + 200 µg/mL MGO-BSA | Significant decrease in MGO-BSA induced NLRP3 expression | |
| Cleaved Caspase-1 Expression | RAW264.7 | 10 µM 4'-MR + 200 µg/mL MGO-BSA | Significant decrease in MGO-BSA induced cleaved caspase-1 | |
| IL-1β Secretion | RAW264.7 | 10 µM 4'-MR + 200 µg/mL MGO-BSA | Significant reduction in MGO-BSA induced IL-1β secretion |
-
Cell Culture: RAW264.7 macrophages are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, cells are pre-treated with this compound (e.g., 10 µM) for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or methylglyoxal-modified bovine serum albumin (MGO-BSA) (e.g., 200 µg/mL) for a defined period (e.g., 24 hours).
-
Gene Expression Analysis (qPCR): Total RNA is extracted from the cells, and cDNA is synthesized. Quantitative real-time PCR is performed using specific primers for target genes (e.g., RAGE, TNF-α, IL-6) and a housekeeping gene for normalization.
-
Protein Expression Analysis (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-p38, p-JNK, p-p65, NLRP3, cleaved caspase-1) and loading controls. The blots are then incubated with secondary antibodies and visualized.
-
Cytokine Measurement (ELISA): The concentration of secreted cytokines (e.g., IL-1β) in the cell culture supernatants is quantified using commercially available ELISA kits according to the manufacturer's instructions.
Caption: Inhibition of AGE-RAGE signaling by this compound.
Antiandrogenic Activity
This compound has been identified as a potent inhibitor of androgen receptor (AR) signaling, suggesting its potential in the treatment of prostate cancer.
In prostate cancer cells, this compound has been shown to be more effective than resveratrol at inhibiting AR transcriptional activity. The mechanism involves the modulation of AR function, leading to a decrease in the expression of AR target genes. Furthermore, it has been observed to inhibit the phosphorylation of Akt, a protein kinase that plays a crucial role in AR signaling. The presence of the 4'-methoxy group appears to be critical for this enhanced antiandrogenic activity.
-
Cell Culture: LNCaP human prostate cancer cells, which express a functional androgen receptor, are cultured in an appropriate medium.
-
Transfection: Cells are transiently transfected with a reporter plasmid containing an androgen-responsive element linked to a reporter gene (e.g., luciferase), such as the MMTV-luc reporter plasmid. A control plasmid (e.g., β-galactosidase) is often co-transfected for normalization.
-
Treatment: After transfection, cells are treated with this compound at various concentrations in the presence or absence of an androgen, such as dihydrotestosterone (DHT).
-
Luciferase Assay: Following treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer. The results are normalized to the control plasmid activity.
-
Western Blot Analysis: To assess the effect on downstream signaling, protein extracts from treated cells can be analyzed by Western blotting for levels of phosphorylated Akt and total Akt.
Caption: Inhibition of Androgen Receptor signaling by this compound.
Anticancer Activity
This compound has demonstrated anti-proliferative activity against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | A549 (Lung Cancer) | 108.6 ± 10.82 | |
| This compound | H23 (Lung Cancer) | 103.5 ± 6.08 | |
| 3,4,5,4'-Tetramethoxy-trans-stilbene | LNCaP (Prostate Cancer) | 1-5 | |
| 3,4,5,4'-Tetramethoxy-trans-stilbene | HT-29 (Colon Cancer) | 1-5 | |
| 3,4,5,4'-Tetramethoxy-trans-stilbene | HepG2 (Hepatoma) | 1-5 |
Antifungal Activity
While resveratrol itself shows controversial antifungal activity, certain methoxylated derivatives have demonstrated efficacy against pathogenic fungi. Dimethoxy resveratrol derivatives have shown antifungal activity against various Candida species.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Dimethoxy resveratrol derivative 1d | Candida albicans | 29-37 | |
| Dimethoxy resveratrol derivative 1e | Candida albicans | 29-37 | |
| Dimethoxy resveratrol derivative 1e | Candida albicans (yeast-to-hyphae transition) | 14 |
Pharmacokinetics
Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion of this compound.
Quantitative Data: Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose (mg/kg) | Clearance (Cl) (ml/min/kg) | Mean Residence Time (MRT) (min) | Absolute Bioavailability (F) (%) |
| Intravenous | 4 | 338 ± 66 | 12.9 ± 4.7 | - |
| Intravenous | 10 | 275 ± 30 | 10.4 ± 0.5 | - |
| Oral (in HP-β-CD) | - | - | - | < 9.83 ± 5.31 |
| Oral (suspension) | 50 | - | - | 24.1 ± 5.6 |
HP-β-CD: 2-hydroxypropyl-β-cyclodextrin
The data suggests that this compound has very rapid clearance and a short mean residence time. Its oral bioavailability is low but can be improved with formulation and at higher doses.
Conclusion
This compound is a promising natural compound with a well-documented portfolio of biological activities, particularly in the realms of anti-inflammatory and antiandrogenic action. The presence of a methoxy group at the 4' position appears to confer advantageous properties compared to its parent compound, resveratrol. While its pharmacokinetic profile presents challenges, particularly its low oral bioavailability and rapid clearance, formulation strategies may offer a path to overcoming these limitations. The detailed mechanisms of action, especially the inhibition of key inflammatory and cancer-related signaling pathways, provide a strong rationale for its continued investigation as a potential therapeutic agent. This technical guide serves as a foundational resource to aid researchers and drug development professionals in designing future studies to fully elucidate and harness the therapeutic potential of this compound.
References
- 1. Antiandrogenic activity of resveratrol analogs in prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Methoxyresveratrol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4'-Methoxyresveratrol Versus Resveratrol: Core Differences and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resveratrol, a well-studied polyphenol, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is often hampered by poor bioavailability and rapid metabolism. This has led to the exploration of resveratrol derivatives, with 4'-Methoxyresveratrol emerging as a promising analogue. This technical guide provides an in-depth comparison of the fundamental differences between this compound and its parent compound, resveratrol. We delve into their structural distinctions, comparative bioactivities supported by quantitative data, and the underlying signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Introduction: The Rationale for Resveratrol Derivatization
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring stilbenoid found in various plants, including grapes, berries, and peanuts.[1] It exhibits a wide range of biological properties, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects.[2] Despite its promising in vitro activities, the clinical translation of resveratrol has been challenging due to its low oral bioavailability, typically less than 1%, and extensive metabolism in the intestine and liver.[3] This rapid metabolic conversion into glucuronide and sulfate conjugates significantly reduces its systemic exposure and efficacy.[3]
To overcome these limitations, researchers have focused on synthesizing resveratrol analogues with improved pharmacokinetic profiles and enhanced biological activity. One key strategy is the methoxylation of the hydroxyl groups. Methylation can increase lipophilicity, which may enhance membrane permeability and cellular uptake, and protect the molecule from rapid metabolic conjugation, thereby increasing its half-life and bioavailability.[4] this compound, where the hydroxyl group at the 4' position of the B-ring is replaced by a methoxy group, is a prime example of this approach.
Structural and Physicochemical Differences
The core structural difference between resveratrol and this compound lies in the substitution at the 4' position of the phenyl ring.
-
Resveratrol: Possesses a hydroxyl (-OH) group at the 4' position.
-
This compound: Features a methoxy (-OCH₃) group at the 4' position.
This seemingly minor modification has significant implications for the physicochemical properties of the molecule. The methoxy group increases the lipophilicity of this compound compared to the more polar hydroxyl group of resveratrol. This enhanced lipophilicity is predicted to improve its ability to cross cell membranes and potentially the blood-brain barrier.
Comparative Bioactivity: A Quantitative Overview
The structural modification of this compound translates into notable differences in its biological activity compared to resveratrol.
Anti-platelet Activity
One of the most significant advantages of this compound appears to be its enhanced anti-platelet activity.
| Compound | Agonist | IC50 (μM) | Reference |
| Resveratrol | TRAP | ~25 | |
| This compound | TRAP | ~0.1 | |
| Resveratrol | ADP | >50 | |
| This compound | ADP | >50 | |
| Resveratrol | PAF | ~15 | |
| This compound | PAF | >50 |
TRAP: Thrombin Receptor Activating Peptide; ADP: Adenosine Diphosphate; PAF: Platelet-Activating Factor
Notably, this compound demonstrated approximately 2.5 orders of magnitude higher anti-platelet activity against TRAP-induced platelet aggregation compared to resveratrol.
Anticancer and Cytotoxic Activity
Both resveratrol and its methoxylated derivatives have been extensively studied for their anticancer properties. The substitution of hydroxyl groups with methoxy groups has been shown to potentiate the antiproliferative and pro-apoptotic effects of resveratrol analogs.
| Compound | Cell Line | Assay | IC50 (μM) | Reference |
| Resveratrol | PC-3 (Prostate) | MTT | >100 | |
| This compound | PC-3 (Prostate) | MTT | >100 | |
| Resveratrol | HCT116 (Colon) | MTT | 75.3 ± 6.8 | |
| This compound | HCT116 (Colon) | MTT | 68.4 ± 5.2 | |
| Resveratrol | SW480 (Colorectal) | Crystal Violet | 68.1 ± 5.5 | |
| E-4-hydroxy-4'-methoxystilbene | SW480 (Colorectal) | Crystal Violet | 15.0 ± 0.9 | |
| Resveratrol | HepG2 (Hepatoblastoma) | Crystal Violet | 57.3 ± 8.1 | |
| E-4-hydroxy-4'-methoxystilbene | HepG2 (Hepatoblastoma) | Crystal Violet | 26.3 ± 3.2 |
While in some cell lines the IC50 values are comparable, in others, the methoxylated derivatives show significantly higher potency. It is important to note that the cytotoxic effects can be cell-line dependent.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to alleviate inflammation induced by advanced glycation end products (AGEs) by suppressing the RAGE-mediated MAPK/NF-κB signaling pathway and NLRP3 inflammasome activation. This compound significantly inhibits the gene expression of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, and MCP-1, as well as pro-inflammatory enzymes like iNOS and COX-2.
Signaling Pathways
The biological activities of this compound and resveratrol are mediated through their interaction with various cellular signaling pathways.
Caption: this compound inhibits the AGE-RAGE signaling axis.
This diagram illustrates how this compound exerts its anti-inflammatory effects by inhibiting multiple points in the RAGE-mediated NF-κB and NLRP3 inflammasome pathway.
Experimental Protocols
Platelet Aggregation Inhibition Assay
This protocol is a generalized procedure based on common methodologies.
Objective: To determine the inhibitory effect of test compounds on platelet aggregation induced by an agonist.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Agonist solution (e.g., TRAP, ADP, collagen)
-
Test compounds (Resveratrol, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Platelet aggregometer
-
Cuvettes with stir bars
Procedure:
-
Prepare PRP from fresh human or animal blood by centrifugation.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with constant stirring.
-
Add the test compound or vehicle control to the PRP and incubate for a specified time (e.g., 3 minutes).
-
Add the agonist to induce platelet aggregation.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmittance corresponds to platelet aggregation.
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control.
-
IC50 values are determined from the dose-response curves.
Caption: Workflow for the platelet aggregation inhibition assay.
MTT Cell Viability Assay
This protocol provides a general outline for assessing cytotoxicity.
Objective: To determine the effect of test compounds on the metabolic activity of cultured cells as an indicator of cell viability.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (Resveratrol, this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
IC50 values are calculated from the dose-response curves.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
This compound represents a promising advancement over its parent compound, resveratrol, primarily due to its potential for improved bioavailability and, in several instances, enhanced bioactivity. The substitution of the 4'-hydroxyl group with a methoxy group appears to be a key factor in augmenting its anti-platelet and, in some contexts, its anticancer and anti-inflammatory properties. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics.
Future research should focus on comprehensive in vivo pharmacokinetic and pharmacodynamic studies to fully elucidate the bioavailability and metabolic fate of this compound in comparison to resveratrol. Further investigations into its efficacy in various preclinical disease models are warranted to validate the in vitro findings. Additionally, exploring the synergistic effects of this compound with other therapeutic agents could open new avenues for combination therapies. The detailed protocols and comparative data provided herein aim to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of stilbenoids.
References
- 1. 4′-Methoxyresveratrol Alleviated AGE-Induced Inflammation via RAGE-Mediated NF-κB and NLRP3 Inflammasome Pathway [mdpi.com]
- 2. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol inhibits Ca2+ signals and aggregation of platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 4'-Methoxyresveratrol: A Technical Whitepaper
Introduction
4'-Methoxyresveratrol, a naturally occurring methoxylated derivative of resveratrol, is a polyphenol found in plants of the Dipterocarpaceae family.[1] As a structural analog of resveratrol, a compound renowned for its diverse health benefits, this compound has garnered significant interest within the scientific community.[2][3] Its enhanced metabolic stability, attributed to the methoxy group, suggests potentially superior bioavailability and pharmacological activity compared to its parent compound.[3] This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing its multifaceted activities and the experimental methodologies employed for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Biological Activities and Mechanisms of Action
Preliminary in vitro studies have revealed that this compound possesses a range of biological activities, including potent anti-inflammatory, antioxidant, anticancer, and anti-platelet effects.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various in vitro models. In RAW264.7 murine macrophages stimulated with lipopolysaccharide (LPS) or advanced glycation end products (AGEs), this compound effectively inhibits the production of pro-inflammatory mediators.[1]
Key anti-inflammatory effects include the downregulation of pro-inflammatory cytokines and chemokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). Furthermore, it suppresses the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
The underlying mechanisms of its anti-inflammatory action involve the modulation of key signaling pathways. This compound has been shown to suppress the activation of the nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) pathways. It also inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK). In the context of AGE-induced inflammation, this compound attenuates the overexpression of the receptor for AGEs (RAGE) and inhibits the activation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome.
Antioxidant Activity
The antioxidant properties of this compound are closely linked to its anti-inflammatory effects. It has been shown to alleviate oxidative stress by significantly decreasing the production of reactive oxygen species (ROS). This is achieved, in part, through the down-regulation of NADPH oxidase, a key enzyme involved in ROS generation. The reduction in oxidative stress is further evidenced by decreased levels of protein carbonyls and advanced oxidation protein products.
Anticancer Activity
This compound has exhibited promising anti-proliferative activity against various cancer cell lines. Studies have shown its efficacy in inhibiting the growth of human colon cancer cells (HCT116) and androgen-independent prostate cancer cells (PC-3). The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis, potentially via the intrinsic mitochondrial pathway. This is suggested by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-xl.
Anti-platelet Activity
Notably, this compound has been identified as a potent anti-platelet agent. It has shown a significantly greater ability to inhibit platelet aggregation induced by thrombin receptor activating peptide (TRAP) compared to resveratrol. This suggests its potential as a therapeutic agent for the prevention of thrombosis and other cardiovascular diseases.
Data Presentation
The following tables summarize the quantitative data from the preliminary biological screening of this compound.
Table 1: Anti-inflammatory Activity of this compound
| Target | Cell Line | Stimulus | Concentration | Observed Effect | Reference |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, MCP-1) | RAW264.7 | AGEs | 10 µM | Significant inhibition of gene expression | |
| Pro-inflammatory Enzymes (iNOS, COX-2) | RAW264.7 | AGEs | 10 µM | Significant inhibition of gene expression | |
| Nitric Oxide (NO) | RAW264.7 | LPS | 5 µM | Significant reduction in NO release | |
| NF-κB Activation (p65 phosphorylation) | RAW264.7 | LPS | 5 µM | Attenuated LPS-induced phosphorylation | |
| MAPK Activation (p38, JNK phosphorylation) | RAW264.7 | AGEs | 10 µM | Blocked downstream signaling | |
| NLRP3 Inflammasome Activation | RAW264.7 | AGEs | 10 µM | Abated activation |
Table 2: Anticancer Activity of this compound
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| HCT116 (Colon Cancer) | MTT | 72 h / 96 h | > 50 | |
| PC-3 (Prostate Cancer) | MTT | 72 h / 96 h | > 50 |
Note: While the specific IC50 values for this compound were greater than 50 µM in this particular study, other resveratrol derivatives showed more potent activity, highlighting the potential for structural modifications.
Table 3: Anti-platelet Activity of this compound
| Agonist | Method | IC50 (µM) | Reference |
| TRAP | Platelet Aggregation in PRP | 0.4 ± 0.1 | |
| ADP | Platelet Aggregation in PRP | > 100 | |
| PAF | Platelet Aggregation in PRP | > 100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
RAW264.7, HCT116, and PC-3 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at a specific density and allowed to adhere overnight. Subsequently, the cells are treated with this compound at various concentrations for the indicated time periods, with or without a stimulant (e.g., LPS or AGEs).
MTT Assay for Cell Viability
-
Seed cells (e.g., HCT116 at 1500 cells/well, PC-3 at 750 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound for 72 to 96 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Quantitative Real-Time PCR (qPCR)
-
Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for the target genes (e.g., IL-1β, IL-6, TNF-α, iNOS, COX-2) and a housekeeping gene (e.g., 18S or GAPDH) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.
Western Blot Analysis
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p38, p-JNK, p-p65) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Assay (Griess Method)
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Measurement of Reactive Oxygen Species (ROS)
-
Treat the cells with this compound and/or a stimulant.
-
Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Platelet Aggregation Assay
-
Prepare platelet-rich plasma (PRP) from fresh whole blood collected from healthy volunteers.
-
Pre-incubate the PRP with various concentrations of this compound or a vehicle control.
-
Induce platelet aggregation by adding an agonist such as TRAP, ADP, or PAF.
-
Monitor the change in light transmittance using an aggregometer.
-
Calculate the percentage of platelet aggregation inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
Caption: Anti-inflammatory pathway of this compound in response to AGEs.
Caption: Anti-inflammatory pathway of this compound in response to LPS.
Caption: Experimental workflow for the MTT assay.
Caption: Experimental workflow for Western Blot analysis.
Conclusion and Future Directions
The preliminary biological screening of this compound reveals it to be a promising multi-target agent with significant anti-inflammatory, antioxidant, anticancer, and anti-platelet properties. Its ability to modulate key signaling pathways, such as NF-κB, MAPKs, and the NLRP3 inflammasome, underscores its therapeutic potential for a variety of diseases, particularly those with an inflammatory component.
While these initial findings are encouraging, further research is warranted. Future studies should focus on in vivo models to validate the efficacy and safety of this compound. Elucidating the precise molecular targets and further unraveling the structure-activity relationships of resveratrol and its derivatives will be crucial for the rational design of more potent and selective therapeutic agents. The enhanced bioavailability of methoxylated stilbenes like this compound makes them particularly attractive candidates for continued investigation and development.
References
4'-Methoxyresveratrol: A Comprehensive Technical Guide for Researchers
An In-depth Review of the Preclinical Evidence, Mechanisms of Action, and Methodologies for a Promising Natural Compound
Introduction
4'-Methoxyresveratrol, a naturally occurring methoxylated analog of resveratrol, has garnered significant scientific interest for its potential therapeutic applications. As a polyphenol, it is found in various plant sources and has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and antidiabetic properties. This technical guide provides a comprehensive overview of the current scientific literature on this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development who are interested in the preclinical potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Analogs in Cancer and Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | PC-3 | Human Prostate Cancer | >100 | [1] |
| This compound | HCT116 | Human Colon Cancer | >100 | [1] |
| 3,4,5,4'-Tetramethoxystilbene (MR-4) | WI38VA | Transformed Human Fibroblasts | 0.5 | [2] |
| 3,4,5,4'-Tetramethoxystilbene (MR-4) | WI38 | Normal Human Fibroblasts | >50 | [2] |
| 3,4,5,4'-Tetramethoxystilbene (MR-4) | IMR-90SV | Transformed Human Fibroblasts | Growth Inhibition at 1 & 10 µM | [2] |
| 3,4,5,4'-Tetramethoxystilbene (MR-4) | IMR-90 | Normal Human Fibroblasts | No significant growth suppression | |
| 3,4,5,4'-Tetramethoxystilbene (MR-4) | HeLa | Human Cervical Cancer | Growth Inhibition at 1 & 10 µM | |
| 3,4,5,4'-Tetramethoxystilbene (MR-4) | LNCaP | Human Prostate Cancer | 1-5 | |
| 3,4,5,4'-Tetramethoxystilbene (MR-4) | HT-29 | Human Colon Cancer | 1-5 | |
| 3,4,5,4'-Tetramethoxystilbene (MR-4) | HepG2 | Human Liver Cancer | 1-5 | |
| (Z)-3,5,4'-Trimethoxystilbene | A-549 | Human Non-small Cell Lung Cancer | Not specified | |
| (Z)-3,5,4'-Trimethoxystilbene | B16-F10 | Mouse Melanoma | 1 | |
| 2,3',4,5'-Tetramethoxy-trans-stilbene (TMS) | MCF-7 | Human Breast Cancer | 3.6 | |
| cis-Polymethoxystilbenes | B16 F10 | Metastatic Mouse Melanoma | <10 |
Table 2: Pharmacokinetic Parameters of this compound (Desoxyrhapontigenin) in Rats
| Parameter | Intravenous (4 mg/kg) | Intravenous (10 mg/kg) | Oral (50 mg/kg suspension) | Reference |
| Clearance (Cl) | 338 ± 66 ml/min/kg | 275 ± 30 ml/min/kg | - | |
| Mean Residence Time (MRT) | 12.9 ± 4.7 min | 10.4 ± 0.5 min | - | |
| Absolute Bioavailability (F) | - | - | 24.1 ± 5.6% |
Therapeutic Potential and Mechanisms of Action
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as MCP-1, IL-6, IL-1β, and TNF-α. This inhibitory effect is mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Specifically, this compound inhibits the activation of JNK and p38 MAPKs, but not ERK. It also attenuates NF-κB activation by decreasing the phosphorylation of its p65 subunit. Furthermore, in a model of advanced glycation end products (AGEs)-induced inflammation, this compound was found to suppress the RAGE-mediated MAPK/NF-κB signaling pathway and the activation of the NLRP3 inflammasome.
Anticancer Activity
The anticancer potential of this compound and its derivatives has been explored in various cancer cell lines. While this compound itself showed limited cytotoxicity in some studies, its polymethoxylated analogs, such as 3,4,5,4'-tetramethoxystilbene (MR-4), have exhibited potent and selective growth inhibitory effects on transformed and cancer cells, with minimal impact on normal cells. This selective cytotoxicity is associated with the induction of apoptosis through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, elevated p53 and Bax protein levels, and activation of caspases.
Antidiabetic Properties
Recent studies have highlighted the potential of this compound in addressing metabolic disorders. In a high-fat diet-induced model of hepatic insulin resistance, this compound administration led to reduced fasting blood glucose and lipid levels, improved insulin sensitivity, and decreased oxidative stress in the liver. The underlying mechanism involves the upregulation of Sirt1 and phosphorylated FOXO1, leading to enhanced antioxidant enzyme activity.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of this compound on cancer and normal cell lines.
Materials:
-
Target cell lines (e.g., cancer cell lines and corresponding normal cell lines)
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Western Blot Analysis for NF-κB Pathway Proteins
Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway by analyzing the phosphorylation of key proteins.
Materials:
-
Target cell line (e.g., RAW264.7 macrophages)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time, with or without a stimulant (e.g., LPS). After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total p65 and a loading control (e.g., β-actin) to normalize the data.
-
Densitometry Analysis: Quantify the band intensities using densitometry software to determine the relative levels of protein phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound suppresses the MAPK signaling pathway.
Caption: A typical workflow for assessing the anti-inflammatory activity of this compound.
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted therapeutic potential demonstrated in a variety of preclinical models. Its anti-inflammatory, anti-cancer, and antidiabetic properties are supported by a growing body of evidence. The methoxylation of the resveratrol backbone appears to enhance its biological activity and selectivity in some cases.
Future research should focus on several key areas to advance the translational potential of this compound. Comprehensive in vivo toxicology studies are essential to establish a clear safety profile. Further investigation into its cardioprotective, neuroprotective, and antiviral effects is warranted, as these are areas where its parent compound, resveratrol, has shown promise. Elucidating the full spectrum of its metabolic fate and identifying its active metabolites in vivo will provide a more complete understanding of its pharmacological actions. Finally, well-designed clinical trials will be necessary to validate the preclinical findings and determine the efficacy of this compound in human diseases. This comprehensive technical guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this intriguing natural product.
References
An In-depth Technical Guide to the Synthesis of 4'-Methoxyresveratrol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol, a naturally occurring stilbenoid, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] However, its clinical application is often hampered by poor bioavailability.[1][3] This has spurred extensive research into the synthesis of resveratrol analogs with improved pharmacokinetic profiles and enhanced biological efficacy. Among these, 4'-methoxyresveratrol and its derivatives have emerged as promising candidates, demonstrating superior anti-platelet and anticancer effects in various studies. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing this compound analogs, detailed experimental protocols, and an analysis of their biological activities.
Core Synthetic Methodologies
The synthesis of this compound and its analogs predominantly relies on classical olefination reactions to construct the characteristic stilbene backbone. The most widely employed methods include the Wittig reaction, the Heck coupling, and the Perkin condensation. Each of these methods offers distinct advantages and is chosen based on the desired stereoselectivity, functional group tolerance, and availability of starting materials.
Wittig Reaction
The Wittig reaction is a versatile and widely used method for the synthesis of stilbenes. It involves the reaction of a phosphorus ylide, generated from a phosphonium salt, with an aldehyde or ketone to form an alkene. For the synthesis of this compound analogs, this typically involves the reaction of a substituted benzyltriphenylphosphonium salt with a substituted benzaldehyde.
Heck Coupling
The Heck coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This method is particularly useful for the stereoselective synthesis of trans-stilbenes. In the context of this compound synthesis, a common approach involves the coupling of an aryl halide, such as p-iodoanisole, with a vinyl-substituted aromatic ring.
Perkin Condensation
The Perkin condensation is an organic reaction that produces α,β-unsaturated aromatic acids via the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of an alkali salt of the acid. While less common than the Wittig and Heck reactions for stilbene synthesis, a modified Perkin reaction can be employed to generate stilbene derivatives.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its analogs based on the aforementioned methodologies.
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol describes a multi-step synthesis starting from 3,5-dimethoxybenzoic acid, culminating in a Wittig reaction to form the stilbene backbone, followed by demethylation.
Step 1: Synthesis of Diethyl 3,5-dimethoxybenzylphosphonate
-
Reduction of Benzoic Acid: To a suspension of LiAlH₄ (1.52 g, 40 mmol) in dry THF (50 mL) at 0 °C under an argon atmosphere, a solution of 3,5-dimethoxybenzoic acid (1.82 g, 10 mmol) in dry THF (10 mL) is added dropwise. The resulting solution is stirred at room temperature for 2 hours. After completion, the reaction is cooled to 0 °C and carefully quenched with a 10% aqueous NaOH solution. The precipitate is filtered through Celite, and the filtrate is extracted with EtOAc (3 x 100 mL). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated to afford 3,5-dimethoxybenzyl alcohol.
-
Bromination: The crude 3,5-dimethoxybenzyl alcohol is reacted with CBr₄ in the presence of PPh₃ to yield the corresponding benzyl bromide.
-
Arbuzov Reaction: The resulting benzyl bromide is then reacted with P(O)(OEt)₃ to yield diethyl 3,5-dimethoxybenzylphosphonate.
Step 2: Wittig Reaction and Demethylation
-
Wittig Reaction: To a solution of diethyl 3,5-dimethoxybenzylphosphonate (1.15 g, 4 mmol) and p-anisaldehyde (558 mg, 4.1 mmol) in dry THF (10 mL) at 0 °C under argon, NaH (180 mg, 4.5 mmol, 60% in mineral oil) is added portion-wise. The mixture is stirred at room temperature for 16 hours. The reaction is then cooled to 0 °C, carefully quenched with methanol, and evaporated to dryness. The residue is dissolved in CH₂Cl₂, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated to yield 3,5,4'-trimethoxy-trans-stilbene.
-
Demethylation: To a solution of the trimethoxystilbene (2.16 g, 8 mmol) in dry CH₂Cl₂ (45 mL) at -78 °C under argon, a solution of BBr₃ (25 mL, 25 mmol, 1 M in CH₂Cl₂) is added dropwise. The mixture is stirred at room temperature for 4 hours. The reaction is cooled to 0 °C and poured into ice. The organic phase is separated, dried over Na₂SO₄, and concentrated. The resulting crude product is purified by column chromatography to yield this compound.
Protocol 2: Synthesis of 4'-O-Me-resveratrol via Heck Coupling
This protocol outlines a Heck coupling approach to synthesize 4'-O-Me-resveratrol.
-
Preparation of 3,5-di-tert-butyldiphenylsilyloxystyrene: 3,5-dihydroxybenzaldehyde is first converted to 3,5-dihydroxystyrene via a Wittig reaction with methyltriphenylphosphonium bromide and NaH in DMSO. The hydroxyl groups are then protected with tert-butyl(chloro)diphenylsilane (TBDPSCl) in the presence of imidazole in DMF.
-
Heck Coupling: A mixture of the protected 3,5-di-tert-butyldiphenylsilyloxystyrene, p-iodoanisole, Pd(OAc)₂, Bu₃N, and BnEt₃NCl in DMF is heated at 110 °C for 30 minutes.
-
Deprotection: The resulting protected stilbene is then treated with TBAF trihydrate (1.0 M in THF) at 0 °C to remove the TBDPS protecting groups, yielding 4'-O-Me-resveratrol.
Quantitative Data Presentation
The following tables summarize the yields of synthetic reactions and the biological activities of various this compound analogs.
Table 1: Synthetic Yields of this compound Analogs
| Compound | Synthetic Method | Key Reagents | Yield (%) | Reference |
| This compound | Wittig & Demethylation | NaH, BBr₃ | 60 | |
| 4'-O-Me-resveratrol | Heck Coupling | Pd(OAc)₂, TBAF | 96 (deprotection step) | |
| (E)-substituted diarylacrylonitrile analog | Knoevenagel condensation | Piperidine | 70-85 | |
| 4'-Ester analogs of resveratrol | Decarbonylative Heck coupling | Pd(OAc)₂ | Not specified |
Table 2: Biological Activity of this compound Analogs
| Compound | Biological Activity | Cell Line/Assay | IC₅₀ (µM) | Reference |
| This compound | Anti-platelet aggregation (TRAP-induced) | Human platelets | ~2.5 orders of magnitude more potent than resveratrol | |
| 3-Methoxyresveratrol | Anticancer | PC-3 (prostate cancer) | More potent than resveratrol | |
| 3,4'-Dimethoxyresveratrol | Anticancer | HCT116 (colon cancer) | Significant activity | |
| 3,4,5,4'-Tetramethoxystilbene | Anticancer | LNCaP, HT-29, HepG2 | 1-5 | |
| Diaryl-acrylonitrile analogs (3b, 4a) | Anticancer | ~60 human cancer cell lines | < 0.01 |
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their biological effects by modulating various cellular signaling pathways. Their anti-inflammatory and anticancer activities are often attributed to their ability to interfere with key signaling cascades involved in inflammation and cell proliferation.
Anti-inflammatory Signaling Pathway
Methoxy-derivatives of resveratrol have been shown to suppress inflammation by inactivating the MAPK and NF-κB signaling pathways. Lipopolysaccharide (LPS) stimulation of macrophages, a common model for inducing an inflammatory response, leads to the activation of Toll-like receptor 4 (TLR4). This triggers downstream signaling cascades, including the phosphorylation of MAPKs (p38, JNK, ERK) and the activation of the NF-κB pathway. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes such as iNOS and COX-2, leading to the production of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α. This compound analogs can inhibit the phosphorylation of key proteins in these pathways, thereby downregulating the inflammatory response.
Caption: Anti-inflammatory signaling pathway of this compound analogs.
Anticancer Signaling Pathway (Apoptosis Induction)
Certain methoxy-substituted resveratrol analogs have been found to selectively induce apoptosis in cancer cells through the mitochondrial pathway. These compounds can lead to the perinuclear clustering of mitochondria and the activation of caspases, key executioners of apoptosis, specifically in transformed cells while having minimal effects on normal cells. This selective induction of apoptosis highlights the therapeutic potential of these analogs in cancer treatment.
Caption: Apoptosis induction pathway by methoxy-resveratrol analogs in cancer cells.
Conclusion
The synthesis of this compound and its analogs represents a significant advancement in the field of medicinal chemistry, offering promising avenues for the development of novel therapeutics with enhanced bioavailability and targeted biological activity. The Wittig reaction, Heck coupling, and Perkin condensation provide a robust toolkit for the chemical synthesis of these compounds. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals. Furthermore, the elucidation of the underlying signaling pathways, particularly in the context of anti-inflammatory and anticancer effects, provides a strong rationale for the continued exploration and optimization of these potent resveratrol derivatives.
References
- 1. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of resveratrol analogs. | Semantic Scholar [semanticscholar.org]
4'-Methoxyresveratrol: A Comprehensive Review of Its Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Methoxyresveratrol, a naturally occurring stilbenoid and a methoxylated derivative of resveratrol, has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides a comprehensive review of the current state of research on this compound, with a focus on its anti-inflammatory, anticancer, antioxidant, and anti-platelet properties. Detailed experimental protocols for key biological assays are provided, along with a thorough analysis of the underlying molecular mechanisms, including the modulation of critical signaling pathways such as MAPK/NF-κB and the NLRP3 inflammasome. All quantitative data from relevant studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's multifaceted biological effects. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Introduction
This compound, also known as deoxyrhapontigenin, is a polyphenol found in various plant species, including those from the Dipterocarpaceae family.[1] As a methoxylated analog of resveratrol, it exhibits modified physicochemical properties that can influence its bioavailability and biological activity.[2] Numerous studies have highlighted its potential as a therapeutic agent due to its significant anti-inflammatory, anticancer, and cardioprotective effects, among others.[3][4][5] This review aims to provide a detailed and technical overview of the biological activities of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its mechanisms of action.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its primary mechanism involves the suppression of pro-inflammatory signaling pathways, leading to a reduction in the production of inflammatory mediators.
Modulation of Pro-inflammatory Gene Expression
Studies have shown that this compound significantly inhibits the expression of several pro-inflammatory genes. In a model using RAW264.7 macrophages stimulated with advanced glycation end products (AGEs), 10 µM of this compound was shown to significantly reduce the mRNA levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), monocyte chemoattractant protein-1 (MCP-1), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). Similarly, in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, this compound inhibited the mRNA expression of these inflammatory cytokines.
Inhibition of the RAGE/MAPK/NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of this compound is its ability to interfere with the Receptor for Advanced Glycation End Products (RAGE)-mediated signaling cascade. Upon stimulation by AGEs, RAGE activates downstream Mitogen-Activated Protein Kinases (MAPKs), including p38 and JNK, and subsequently leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). This compound has been shown to attenuate the overexpression of RAGE and block the phosphorylation of p38 and JNK, thereby reducing the activation of NF-κB. This inhibition of the MAPK and NF-κB signaling pathways is a central component of its anti-inflammatory action.
Suppression of the NLRP3 Inflammasome
This compound also exerts its anti-inflammatory effects by targeting the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the cleavage of caspase-1 and the subsequent maturation and secretion of the pro-inflammatory cytokine IL-1β. Treatment with this compound has been found to significantly decrease the protein levels of NLRP3 and cleaved caspase-1, resulting in reduced secretion of mature IL-1β in AGEs-stimulated macrophages.
Quantitative Data on Anti-inflammatory Effects
| Model System | Stimulant | Concentration of this compound | Effect | Reference |
| RAW264.7 macrophages | Advanced Glycation End Products (AGEs) | 10 µM | Significantly inhibited mRNA expression of TNF-α, IL-6, IL-1β, MCP-1, COX-2, and iNOS. | |
| RAW264.7 macrophages | Lipopolysaccharide (LPS) | 5 µM | Significantly attenuated p65 phosphorylation. | |
| RAW264.7 macrophages | AGEs | 10 µM | Significantly decreased protein levels of NLRP3 and cleaved caspase-1. | |
| RAW264.7 macrophages | AGEs | 10 µM | Reduced secretion of mature IL-1β. | |
| RAW264.7 macrophages | LPS | 5 µM | Inhibited LPS-induced nitric oxide release. |
Anticancer Activity
This compound has emerged as a promising candidate in cancer chemoprevention and therapy, exhibiting antiproliferative and pro-apoptotic effects in various cancer cell lines.
Inhibition of Cancer Cell Proliferation
Several studies have reported the cytotoxic effects of this compound against different cancer cell types. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines. For instance, the IC50 values for some resveratrol derivatives have been reported in the micromolar range against various cancer cell lines.
Induction of Apoptosis
The anticancer activity of this compound is also attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. While the precise mechanisms are still under investigation, it is believed to involve the modulation of key apoptotic regulatory proteins.
Quantitative Data on Anticancer Effects
| Cancer Cell Line | IC50 (µM) | Reference |
| A549 (Non-small cell lung cancer) | > 200 | |
| H23 (Non-small cell lung cancer) | > 200 | |
| PC-3 (Prostate cancer) | > 100 | |
| HCT116 (Colon cancer) | > 100 |
Note: The table includes data for this compound and other resveratrol derivatives as reported in the cited literature.
Antioxidant Activity
This compound possesses significant antioxidant properties, contributing to its protective effects against oxidative stress-related diseases.
Radical Scavenging Activity
Modulation of Antioxidant Enzymes
In addition to direct radical scavenging, this compound may also exert its antioxidant effects by upregulating the expression and activity of endogenous antioxidant enzymes. This indirect antioxidant mechanism is a key feature of many polyphenolic compounds.
Anti-platelet Activity
Emerging evidence suggests that this compound has potent anti-platelet activity, which could be beneficial in the prevention and treatment of cardiovascular diseases.
Inhibition of Platelet Aggregation
A study evaluating the anti-platelet effects of resveratrol and its methoxy derivatives found that this compound was the most potent derivative, demonstrating approximately 2.5 orders of magnitude higher anti-platelet activity against thrombin receptor activating peptide (TRAP)-induced platelet aggregation compared to resveratrol.
Quantitative Data on Anti-platelet Effects
| Agonist | Compound | IC50 (µM) | Reference |
| TRAP | This compound | 1.8 ± 0.3 | |
| TRAP | Resveratrol | 450 ± 50 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this review.
Cell Culture and Treatment for Anti-inflammatory Assays
-
Cell Line: RAW264.7 murine macrophages.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as LPS (e.g., 1 µg/mL) or AGEs (e.g., 200 µg/mL) for the desired duration (e.g., 24 hours).
Measurement of Pro-inflammatory Cytokines by ELISA
-
Sample Collection: Cell culture supernatants are collected after treatment.
-
ELISA Procedure: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added to produce a colorimetric signal, which is proportional to the amount of cytokine present. The absorbance is measured using a microplate reader.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p38, total p38, phospho-NF-κB p65, total p65, NLRP3, cleaved caspase-1, and a loading control like β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Platelet Aggregation Assay
-
Blood Collection: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation of the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. PRP is placed in a cuvette with a stir bar and warmed to 37°C. A baseline is established using PPP (100% aggregation) and PRP (0% aggregation).
-
Treatment and Agonist Addition: PRP is incubated with different concentrations of this compound or a vehicle control for a short period before the addition of a platelet agonist such as TRAP, ADP, or collagen.
-
Data Analysis: The change in light transmission, which corresponds to platelet aggregation, is recorded over time. The percentage of aggregation is calculated, and IC50 values are determined from dose-response curves.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: Signaling pathway of this compound's anti-inflammatory action.
Experimental Workflows
Caption: Experimental workflow for in vitro anti-inflammatory assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4′-Methoxyresveratrol Alleviated AGE-Induced Inflammation via RAGE-Mediated NF-κB and NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling the Anti-inflammatory Potential of 4'-Methoxyresveratrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Natural compounds present a promising avenue for the development of novel anti-inflammatory therapeutics. 4'-Methoxyresveratrol, a methoxylated derivative of resveratrol, has emerged as a compound of interest due to its significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's anti-inflammatory effects, focusing on its molecular mechanisms of action. We consolidate in vitro data, present detailed experimental methodologies for key assays, and visualize the intricate signaling pathways modulated by this compound. This document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of innovative anti-inflammatory agents.
Introduction
This compound is a naturally occurring polyphenol that has demonstrated potent anti-inflammatory activities in various preclinical studies. Its structural modification, the presence of a methoxy group at the 4' position, is believed to enhance its bioavailability and metabolic stability compared to its parent compound, resveratrol. This has spurred interest in its potential as a therapeutic agent for inflammatory conditions. This guide will explore the molecular evidence supporting the anti-inflammatory effects of this compound, with a focus on its impact on key signaling cascades and the production of inflammatory mediators.
In Vitro Anti-inflammatory Activity of this compound
In vitro studies, primarily utilizing lipopolysaccharide (LPS) and advanced glycation end-product (AGE)-stimulated RAW264.7 macrophages, have been instrumental in elucidating the anti-inflammatory properties of this compound. These studies have consistently shown that this compound can significantly inhibit the production of key pro-inflammatory molecules.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to effectively suppress the expression and production of several critical mediators of inflammation:
-
Nitric Oxide (NO): A key signaling molecule in inflammation, excessive NO production by inducible nitric oxide synthase (iNOS) can lead to tissue damage. This compound significantly reduces NO production in activated macrophages.[1][2]
-
Pro-inflammatory Cytokines: These signaling proteins orchestrate the inflammatory response. This compound has been demonstrated to inhibit the mRNA expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2][3]
-
Chemokines: These molecules are responsible for recruiting immune cells to the site of inflammation. This compound has been shown to decrease the expression of monocyte chemoattractant protein-1 (MCP-1).
-
Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) is a key enzyme in the production of prostaglandins, which are potent inflammatory mediators. This compound has been found to inhibit COX-2 expression.
Quantitative Data on In Vitro Anti-inflammatory Effects
The following table summarizes the quantitative data on the inhibitory effects of this compound on various inflammatory markers in LPS-stimulated RAW264.7 macrophages. It is important to note that while significant inhibition has been consistently observed, specific IC50 values are not always reported in the literature.
| Inflammatory Marker | Cell Line | Stimulant | Concentration of this compound | Observed Effect | Reference |
| Nitric Oxide (NO) | RAW264.7 | LPS | 5 µM | Significant reduction in NO production | |
| iNOS (mRNA) | RAW264.7 | LPS | 5 µM | Significant inhibition of mRNA expression | |
| TNF-α (mRNA) | RAW264.7 | LPS | 5 µM | Significant inhibition of mRNA expression | |
| IL-6 (mRNA) | RAW264.7 | LPS | 5 µM | Significant inhibition of mRNA expression | |
| IL-1β (mRNA) | RAW264.7 | LPS | 5 µM | Significant inhibition of mRNA expression | |
| MCP-1 (mRNA) | RAW264.7 | AGEs | 10 µM | Significant inhibition of mRNA expression | |
| COX-2 (mRNA) | RAW264.7 | AGEs | 10 µM | Significant inhibition of mRNA expression |
Molecular Mechanisms of Action: Signaling Pathway Modulation
The anti-inflammatory effects of this compound are attributed to its ability to modulate key intracellular signaling pathways that regulate the inflammatory response. The primary targets identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
This compound has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.
References
- 1. mdpi.com [mdpi.com]
- 2. Pterostilbene and this compound Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4′-Methoxyresveratrol Alleviated AGE-Induced Inflammation via RAGE-Mediated NF-κB and NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
4'-Methoxyresveratrol: A Technical Guide to its Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular Antioxidant Capacity of 4'-Methoxyresveratrol
Studies have demonstrated the potent antioxidant effects of this compound in cellular models. In a study utilizing RAW264.7 macrophages, this compound was shown to significantly alleviate oxidative stress induced by advanced glycation end products (AGEs).[1][2] This was evidenced by a reduction in reactive oxygen species (ROS) production, as well as decreased levels of protein carbonyls and advanced oxidation protein products.[1][2] Furthermore, research in a high-fat diet-induced mouse model indicated that this compound treatment led to increased activities of crucial antioxidant enzymes, including catalase.[3] These findings underscore the capacity of this compound to mitigate cellular oxidative damage.
Table 1: Summary of Cellular Antioxidant Effects of this compound
| Parameter Measured | Cell/Animal Model | Treatment/Inducer | Observed Effect of this compound | Reference |
| Reactive Oxygen Species (ROS) Production | RAW264.7 Macrophages | Advanced Glycation End Products (AGEs) | Significant Decrease | |
| Protein Carbonyls | RAW264.7 Macrophages | Advanced Glycation End Products (AGEs) | Significant Decrease | |
| Advanced Oxidation Protein Products | RAW264.7 Macrophages | Advanced Glycation End Products (AGEs) | Significant Decrease | |
| Catalase and Antioxidant Enzyme Activities | High-Fat Diet-Induced Mice | High-Fat Diet | Increase |
Signaling Pathways Modulated by this compound
The antioxidant effects of this compound are mediated through the modulation of several key signaling pathways.
RAGE/MAPK/NF-κB Signaling Pathway
Advanced glycation end products (AGEs) can induce oxidative stress and inflammation by binding to the Receptor for Advanced Glycation End Products (RAGE). This compound has been shown to suppress the overexpression of RAGE induced by AGEs. This, in turn, blocks the downstream signaling cascade involving Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK, and subsequently reduces the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). The inhibition of the NF-κB pathway leads to a downregulation of pro-inflammatory and pro-oxidant genes.
NLRP3 Inflammasome Pathway
This compound also attenuates the activation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome. By inhibiting the NLRP3 inflammasome, it reduces the cleavage of caspase-1 and the subsequent secretion of the pro-inflammatory cytokine IL-1β, further contributing to its anti-inflammatory and antioxidant effects.
References
- 1. This compound Alleviated AGE-Induced Inflammation via RAGE-Mediated NF-κB and NLRP3 Inflammasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4′-Methoxyresveratrol Alleviated AGE-Induced Inflammation via RAGE-Mediated NF-κB and NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4'-Methoxyresveratrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Methoxyresveratrol, a naturally occurring stilbenoid, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. These application notes provide detailed protocols for the chemical synthesis of this compound via various established coupling reactions, including the Wittig reaction, Heck coupling, Perkin reaction, and Suzuki coupling. Furthermore, this document elucidates the inhibitory mechanism of this compound on key inflammatory signaling pathways, namely the NF-κB and NLRP3 inflammasome pathways, supported by signaling pathway diagrams. All quantitative data from the synthesis protocols are summarized in structured tables for clear comparison, and experimental workflows are visually represented.
Introduction
This compound (3,5-dihydroxy-4'-methoxystilbene) is a methylated derivative of resveratrol, a well-known polyphenol found in grapes and other plants. The methylation at the 4'-position has been shown to enhance its bioavailability and, in some cases, its biological activity compared to the parent compound. The synthesis of this compound is crucial for further investigation of its therapeutic potential and for the development of new drug candidates. This document outlines reliable and reproducible protocols for its synthesis and provides insights into its mechanism of action.
Synthesis Protocols
A variety of synthetic strategies can be employed to construct the stilbene backbone of this compound. The choice of method often depends on the availability of starting materials, desired yield, and scalability. Below are detailed protocols for four common methods.
Wittig Reaction
The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds. This multi-step synthesis starts from commercially available 3,5-dihydroxybenzaldehyde.
Experimental Protocol:
Step 1: Protection of Phenolic Hydroxyl Groups
-
To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), add imidazole (2.2 eq).
-
Add tert-butyl(chloro)diphenylsilane (TBDPSCl) (2.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion, pour the mixture into ice water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3,5-bis(tert-butyldiphenylsilyloxy)benzaldehyde.
Step 2: Wittig Reaction
-
Prepare the Wittig reagent by adding n-butyllithium (1.1 eq) to a suspension of 4-methoxybenzyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at -20 °C under an inert atmosphere.
-
Stir the resulting ylide solution for 30 minutes.
-
Add a solution of the protected 3,5-dihydroxybenzaldehyde from Step 1 (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the protected this compound.
Step 3: Deprotection
-
Dissolve the protected this compound (1.0 eq) in THF.
-
Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.2 eq) at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
| Reaction Step | Starting Material | Key Reagents | Solvent | Time | Temperature | Yield |
| Protection | 3,5-dihydroxybenzaldehyde | Imidazole, TBDPSCl | DMF | 18 h | rt | ~95% |
| Wittig Reaction | Protected benzaldehyde | 4-methoxybenzyltriphenylphosphonium bromide, n-BuLi | THF | 12 h | -20 °C to rt | ~85% |
| Deprotection | Protected this compound | TBAF | THF | 2 h | 0 °C to rt | ~96% |
| Overall | ~81% |
Synthesis Workflow: Wittig Reaction
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Heck Coupling
The Heck coupling reaction provides a direct method for the formation of the stilbene core by coupling an aryl halide with an alkene.
Experimental Protocol:
Step 1: Preparation of 3,5-Dihydroxybenzoyl Chloride
-
To a suspension of 3,5-dihydroxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used directly in the next step.
Step 2: Decarbonylative Heck Coupling
-
In a reaction vessel, combine 4-acetoxystyrene (1.0 eq), the crude 3,5-dihydroxybenzoyl chloride (1.1 eq), palladium acetate (Pd(OAc)₂, 0.02 eq), and N,N-bis-(2,6-diisopropylphenyl)dihydroimidazolium chloride (an NHC ligand, 0.04 eq).
-
Add an anhydrous solvent such as toluene and a base, for example, N-ethylmorpholine (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield 4'-acetoxy-3,5-dihydroxystilbene.
Step 3: Hydrolysis
-
Dissolve the product from Step 2 in methanol.
-
Add a catalytic amount of a base such as sodium methoxide.
-
Stir at room temperature for 1-2 hours.
-
Neutralize the reaction with a weak acid and remove the solvent.
-
Purify the final product, this compound, by column chromatography.
| Reaction Step | Starting Material | Key Reagents | Catalyst/Ligand | Solvent | Time | Temperature | Yield |
| Acid Chloride Formation | 3,5-Dihydroxybenzoic acid | Oxalyl chloride, DMF | - | Dichloromethane | 2 h | rt | Quantitative |
| Heck Coupling | 4-Acetoxystyrene, Acid Chloride | N-ethylmorpholine | Pd(OAc)₂, NHC ligand | Toluene | 12-24 h | 80-100 °C | ~73% |
| Hydrolysis | 4'-Acetoxy-3,5-dihydroxystilbene | Sodium methoxide | - | Methanol | 1-2 h | rt | High |
Synthesis Workflow: Heck Coupling
Caption: Workflow for the synthesis of this compound via Heck coupling.
Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride. For the synthesis of this compound, a modified Perkin reaction is often employed using a phenylacetic acid derivative.
Experimental Protocol:
-
A mixture of 3,5-dihydroxybenzaldehyde (1.0 eq), 4-methoxyphenylacetic acid (1.2 eq), acetic anhydride (3.0 eq), and triethylamine (2.5 eq) is heated at 120-140 °C for 8-12 hours.
-
After cooling, the mixture is poured into water and acidified with hydrochloric acid.
-
The resulting precipitate is collected by filtration.
-
The crude product is then decarboxylated by heating in a high-boiling solvent like quinoline with a copper catalyst.
-
Purification by column chromatography yields this compound.
| Starting Materials | Reagents | Solvent | Time | Temperature | Yield |
| 3,5-Dihydroxybenzaldehyde, 4-Methoxyphenylacetic acid | Acetic anhydride, Triethylamine | None (neat) | 8-12 h | 120-140 °C | Moderate |
| Intermediate from Perkin | Copper catalyst | Quinoline | 2-4 h | 200-230 °C | Moderate |
Suzuki Coupling
The Suzuki coupling reaction offers a versatile method for carbon-carbon bond formation between an organoboron compound and an organohalide.
Experimental Protocol:
-
In a reaction flask, combine 3,5-dihydroxybromobenzene (1.0 eq), 4-methoxystyrylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (2.0 eq).
-
Add a mixture of solvents, typically toluene and ethanol, and water.
-
Degas the mixture and then heat it to reflux (around 80-90 °C) under an inert atmosphere for 12-18 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.
| Starting Materials | Catalyst | Base | Solvents | Time | Temperature | Yield |
| 3,5-Dihydroxybromobenzene, 4-Methoxystyrylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 12-18 h | 80-90 °C | Good |
Purification
Purification of the final product is typically achieved by silica gel column chromatography. A common mobile phase is a gradient of ethyl acetate in hexane or a mixture of chloroform and methanol (e.g., 10:1 v/v).[1] The fractions containing the pure product are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated to yield pure this compound.
Signaling Pathway Inhibition
This compound has been shown to exert its anti-inflammatory effects by modulating specific signaling pathways.
Inhibition of the RAGE-Mediated NF-κB Pathway
Advanced glycation end products (AGEs) can induce inflammation by binding to the Receptor for Advanced Glycation End products (RAGE).[2][3] This interaction triggers a downstream signaling cascade involving Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK, which in turn leads to the activation of the transcription factor NF-κB.[2] NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory genes. This compound has been found to attenuate the overexpression of RAGE and block the downstream phosphorylation of p38 and JNK, thereby reducing NF-κB activation and subsequent inflammation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 4'-Methoxyresveratrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methoxyresveratrol, also known as desoxyrhapontigenin, is a naturally occurring methoxylated derivative of resveratrol. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Accurate and reliable quantification of this compound in various matrices, particularly in biological samples, is crucial for pharmacokinetic, metabolic, and efficacy studies. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with both UV and Mass Spectrometric detection.
Signaling Pathway of this compound in Inflammation
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, it inhibits the production of pro-inflammatory mediators by suppressing the Mitogen-Activated Protein Kinase (MAPK), Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2] Furthermore, in the context of advanced glycation end product (AGE)-induced inflammation, this compound has been found to alleviate the inflammatory response by inhibiting the Receptor for Advanced Glycation End Products (RAGE)-mediated MAPK/NF-κB signaling pathway and the activation of the NLRP3 inflammasome.[3][4]
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Pharmacokinetic Studies
The analysis of this compound in biological matrices is a key component of pharmacokinetic studies. A typical workflow involves animal dosing, sample collection, sample preparation, HPLC analysis, and data processing to determine key pharmacokinetic parameters.
Caption: Experimental workflow for a typical pharmacokinetic study.
HPLC Methodologies
Two primary HPLC-based methods are presented for the analysis of this compound: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a more broadly applicable HPLC with UV detection method.
Method 1: High-Sensitivity LC-MS/MS Method
This method is ideal for the quantification of low concentrations of this compound in biological matrices such as plasma.
Experimental Protocol:
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog or a structurally related compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge again to remove any particulates and transfer the supernatant to an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For this compound (desoxyrhapontigenin), the precursor-to-product ion transition is m/z 241.1 → 180.8.
-
Quantitative Data Summary (LC-MS/MS Method):
| Parameter | Value |
| Linearity Range | 2.5 - 2500 ng/mL |
| LLOQ | 2.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy | 85 - 115% |
Method 2: General HPLC-UV Method
This method is suitable for the analysis of this compound in formulations or when higher concentrations are expected. It is based on common conditions used for resveratrol and its analogs and may require optimization for specific applications.
Experimental Protocol:
-
Sample Preparation (Formulations):
-
Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to a suitable concentration within the linear range of the calibration curve.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a buffer such as phosphate buffer pH 3.0). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at approximately 320 nm.
-
Quantitative Data Summary (Representative HPLC-UV Method for Resveratrol Analogs):
| Parameter | Typical Range |
| Linearity Range | 0.1 - 100 µg/mL |
| LOD | 0.01 - 0.1 µg/mL |
| LOQ | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Conclusion
The choice between an LC-MS/MS and an HPLC-UV method for the analysis of this compound will depend on the specific requirements of the study, including the sample matrix, expected concentration range, and available instrumentation. The LC-MS/MS method offers superior sensitivity and specificity, making it the preferred choice for bioanalytical applications. The HPLC-UV method, while less sensitive, is a robust and cost-effective alternative for the analysis of formulations and bulk drug substances. Both methods, when properly validated, can provide accurate and reliable data to support research and development activities involving this compound.
References
- 1. Pterostilbene and this compound Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Alleviated AGE-Induced Inflammation via RAGE-Mediated NF-κB and NLRP3 Inflammasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for 4'-Methoxyresveratrol in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methoxyresveratrol, a naturally occurring methoxylated derivative of resveratrol, has garnered significant interest in the scientific community for its potential therapeutic properties. Like its parent compound, this compound is being investigated for its antioxidant, anti-inflammatory, and anti-cancer activities. These application notes provide a comprehensive overview of the in vitro cell culture assays used to characterize the biological effects of this compound, with a focus on its impact on key cellular signaling pathways, including SIRT1, AMPK, and Nrf2, as well as its role in apoptosis and cell cycle regulation. Detailed protocols for the key experimental assays are provided to facilitate research and drug development efforts. While direct evidence for the effects of this compound on certain pathways is still emerging, the provided protocols offer a robust framework for investigation, often drawing parallels from the well-documented effects of resveratrol.
Data Presentation
Table 1: Cytotoxicity of this compound and Related Compounds in Various Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | PC-3 (Prostate Cancer) | MTT | >200 | [1] |
| This compound | HCT116 (Colon Cancer) | MTT | >200 | [1] |
| 3,4,5,4'-Tetramethoxy-trans-stilbene | LNCaP (Prostate Cancer) | MTT | 1-5 | [1] |
| 3,4,5,4'-Tetramethoxy-trans-stilbene | HT-29 (Colon Cancer) | MTT | 1-5 | [1] |
| 3,4,5,4'-Tetramethoxy-trans-stilbene | HepG2 (Hepatoma) | MTT | 1-5 | [1] |
| 3,4,4',5-Tetramethoxy-stilbene | PC-3 (Prostate Cancer) | Clonogenic | 3 | |
| 3,4,4',5-Tetramethoxy-stilbene | LNCaP (Prostate Cancer) | Clonogenic | 0.4 | |
| 3,4,4',5-Tetramethoxy-stilbene | DU-145 (Prostate Cancer) | Clonogenic | 0.4 |
Table 2: Effects of Methoxy-Stilbenes on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect | Observation | Reference |
| This compound (MR-4) | WI38VA (Transformed Fibroblasts) | Apoptosis Induction | DNA laddering and caspase activation observed. | |
| 3,4,4'-tri-MS and 3,4,2',4'-tetra-MS | HL-60 and THP-1 (Leukemia) | Cell Cycle Arrest | Increased percentage of cells in the G2/M phase. | |
| Resveratrol (for comparison) | 4T1 (Breast Cancer) | Cell Cycle Arrest | S phase arrest. | |
| Resveratrol (for comparison) | C4-2B (Prostate Cancer) | Cell Cycle Arrest | G2/M phase arrest. |
Signaling Pathways and Experimental Workflows
SIRT1/AMPK/Nrf2 Signaling Pathway
This compound is hypothesized to modulate interconnected signaling pathways that are crucial for cellular homeostasis, stress resistance, and longevity. The following diagram illustrates the putative mechanism of action, largely extrapolated from studies on resveratrol.
Caption: Putative signaling cascade of this compound.
General Experimental Workflow for In Vitro Cell Culture Assays
The following diagram outlines a typical workflow for assessing the effects of this compound on cultured cells.
Caption: General workflow for in vitro cell culture experiments.
Logical Relationship of this compound's Cellular Effects
This diagram illustrates the logical flow from the molecular interactions of this compound to its ultimate cellular outcomes.
Caption: Relationship between molecular mechanisms and cellular effects.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a given cell line and to calculate the IC50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Annexin V-FITC (provided with the kit)
-
Propidium Iodide (PI) solution (provided with the kit)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
PI staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis protocol.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µL of RNase A and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for SIRT1 and Phospho-AMPKα
Objective: To assess the effect of this compound on the protein expression of SIRT1 and the activation of AMPK (by measuring the phosphorylation of its alpha subunit).
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SIRT1, anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the expression of SIRT1 and phospho-AMPKα to total AMPKα and β-actin (loading control).
Protocol 5: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
Objective: To measure the effect of this compound on the mRNA expression of Nrf2 target genes (e.g., HO-1, NQO1).
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (HO-1, NQO1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Seed and treat cells with this compound.
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and SYBR Green master mix.
-
Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Disclaimer
The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. While much of the mechanistic information is based on the well-studied compound resveratrol, further research is needed to fully elucidate the specific effects of this compound.
References
Application Notes and Protocols for 4'-Methoxyresveratrol in RAW264.7 Macrophage Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4'-Methoxyresveratrol, a methylated derivative of resveratrol, in studies involving the RAW264.7 macrophage cell line. This document outlines its anti-inflammatory properties, mechanism of action, and detailed protocols for key experimental assays.
Introduction
This compound is a stilbenoid compound that has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2][3] Macrophages are key players in the inflammatory response, and the RAW264.7 cell line serves as a widely used in vitro model to study inflammation.[3] Upon stimulation with LPS, an endotoxin from Gram-negative bacteria, RAW264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1).[2]
Studies have shown that this compound effectively suppresses the production of these inflammatory molecules. Its mechanism of action involves the modulation of key signaling pathways, primarily through the suppression of the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and activator protein-1 (AP-1) signaling cascades. Specifically, it has been observed to inhibit the phosphorylation of p65 (a subunit of NF-κB) and the activation of JNK and p38 (members of the MAPK family).
These properties make this compound a compound of interest for research into novel anti-inflammatory agents. The following sections provide quantitative data on its effects and detailed protocols for its application in RAW264.7 cell-based assays.
Data Presentation
The following tables summarize the quantitative effects of this compound on RAW264.7 macrophages based on published studies.
Table 1: Effect of this compound on RAW264.7 Cell Viability
| Concentration (µM) | Cell Viability (%) | Observation |
| 0 - 30 | No significant cytotoxicity | Safe concentration range for experiments. |
| 40 | Shows some cytotoxicity | May affect experimental results due to cell death. |
Table 2: Inhibition of Pro-inflammatory Mediators by this compound (5 µM) in LPS-stimulated RAW264.7 Cells
| Mediator | Stimulation | Treatment with this compound (5 µM) | % Inhibition |
| Nitric Oxide (NO) | LPS (0.1 µg/mL) | Significantly reduced | Data not quantified in abstracts |
| iNOS (mRNA) | LPS (0.1 µg/mL) | Significantly reduced | Data not quantified in abstracts |
| MCP-1 (mRNA) | LPS (0.1 µg/mL) | Significantly reduced | Data not quantified in abstracts |
| IL-6 (mRNA) | LPS (0.1 µg/mL) | Significantly reduced | Data not quantified in abstracts |
| IL-1β (mRNA) | LPS (0.1 µg/mL) | Significantly reduced | Data not quantified in abstracts |
| TNF-α (mRNA) | LPS (0.1 µg/mL) | Significantly reduced | Data not quantified in abstracts |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its study in RAW264.7 cells.
Caption: Signaling pathway of this compound in LPS-stimulated RAW264.7 cells.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Following pre-treatment, add LPS (typically 0.1-1 µg/mL) to the culture medium to induce an inflammatory response.
-
Incubate the cells for the desired period (e.g., 24 hours for NO and cytokine analysis).
Cell Viability Assay (MTT Assay)
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Assay (Griess Assay)
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B immediately before use.
-
Sodium nitrite (for standard curve)
Protocol:
-
After treating the cells with this compound and/or LPS for 24 hours, collect the cell culture supernatant.
-
Add 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Griess Reagent to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Cytokine Analysis (ELISA)
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent (e.g., 10% FBS in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody for the specific cytokine overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate again.
-
Add 100 µL of cell culture supernatant and standards to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., Avidin-HRP) and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until a color develops (typically 15-30 minutes).
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Pterostilbene and 4′-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterostilbene and this compound Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Probing the Anti-inflammatory Potential of 4'-Methoxyresveratrol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a multitude of acute and chronic diseases. The pursuit of novel anti-inflammatory agents is a cornerstone of therapeutic development. 4'-Methoxyresveratrol (4'MR), a naturally occurring methoxylated analog of resveratrol, has emerged as a promising candidate due to its potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of this compound, focusing on its effects on key inflammatory mediators and signaling pathways in the widely used lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage model.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the modulation of critical signaling cascades. Evidence suggests that 4'MR significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] This inhibition is achieved, at least in part, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] The underlying mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, specifically targeting the phosphorylation of JNK and p38.[1] In certain cellular contexts, 4'MR has also been shown to inhibit the activator protein-1 (AP-1) pathway and the NLRP3 inflammasome.
Data Presentation
The following tables summarize the quantitative effects of this compound on various inflammatory markers, providing a clear comparison of its inhibitory activities.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound
| Cell Line | Stimulant | 4'MR Concentration | % Inhibition of NO Production | Reference |
| RAW264.7 | LPS | 5 µM | Significant reduction | |
| RAW264.7 | LPS | Not specified | Potent inhibition |
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression
| Cell Line | Stimulant | 4'MR Concentration | Target Cytokine | Observed Effect | Reference |
| RAW264.7 | LPS | 5 µM | TNF-α | Inhibition | |
| RAW264.7 | LPS | 5 µM | IL-6 | Inhibition | |
| RAW264.7 | LPS | 5 µM | IL-1β | Inhibition | |
| RAW264.7 | LPS | 5 µM | MCP-1 | Inhibition |
Table 3: Inhibition of Inflammatory Signaling Pathways by this compound
| Cell Line | Stimulant | 4'MR Concentration | Signaling Protein | Observed Effect on Phosphorylation | Reference |
| RAW264.7 | LPS | 5 µM | p65 (NF-κB) | Attenuated | |
| RAW264.7 | LPS | Not specified | JNK (MAPK) | Inhibitory effect | |
| RAW264.7 | LPS | Not specified | p38 (MAPK) | Inhibitory effect |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will achieve 80-90% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time, depending on the assay (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).
-
Cell Viability Assay (Crystal Violet Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Protocol:
-
Seed RAW264.7 cells in a 96-well plate and treat with this compound as described above.
-
After the incubation period (e.g., 24 hours), gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde or 100% methanol for 15-20 minutes at room temperature.
-
Remove the fixative and wash the cells with water.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and allow the plate to air dry.
-
Solubilize the stained cells with 100% methanol or 10% acetic acid.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW264.7 cells in a 96-well plate and treat with this compound and LPS as described above.
-
After 24 hours of incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Seed RAW264.7 cells in a 24-well or 48-well plate and treat with this compound and LPS as described above.
-
After 24 hours of incubation, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for the desired cytokines (TNF-α, IL-6, IL-1β) according to the manufacturer's instructions of the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody, block non-specific binding, add the supernatants and standards, followed by the detection antibody, and then a substrate for color development.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) and calculate the cytokine concentrations based on the standard curve.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the mRNA expression levels of inflammatory genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.
-
Protocol:
-
Seed RAW264.7 cells in a 6-well plate and treat with this compound and LPS for a suitable duration (e.g., 6-12 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect the levels and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Seed RAW264.7 cells in a 6-well plate and treat with this compound and LPS for a short duration (e.g., 15-60 minutes for phosphorylation events).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), p38 (MAPK), and JNK (MAPK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
References
- 1. Pterostilbene and this compound Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pterostilbene and 4′-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4'-Methoxyresveratrol Anti-Platelet Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methoxyresveratrol, a naturally occurring methoxylated derivative of resveratrol, has emerged as a compound of interest for its potential anti-platelet properties. Platelet activation and aggregation are critical events in the pathophysiology of thrombotic diseases, including myocardial infarction and stroke. Therefore, agents that can modulate platelet function are valuable candidates for therapeutic development. These application notes provide a comprehensive overview and detailed protocols for assessing the anti-platelet activity of this compound, focusing on its effects on platelet aggregation, granule secretion, and underlying signaling pathways.
Recent studies have shown that methoxy derivatives of resveratrol can exhibit potent anti-platelet effects. Notably, this compound has demonstrated significantly higher activity against thrombin receptor activating peptide (TRAP)-induced platelet aggregation compared to its parent compound, resveratrol.[1][2] The proposed mechanisms of action for resveratrol and its analogs involve the modulation of intracellular signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) and the NO/cyclic GMP pathways.[3] Furthermore, there is evidence to suggest that resveratrol derivatives may target protease-activated receptors (PARs), such as PAR4, which are crucial for thrombin-mediated platelet activation.[1][4]
These protocols are designed to guide researchers in the systematic evaluation of this compound's efficacy and mechanism of action as an anti-platelet agent.
Data Presentation
The following tables summarize the reported quantitative data for the anti-platelet activity of this compound.
Table 1: Inhibitory Concentration (IC50) of this compound on Platelet Aggregation
| Agonist | IC50 (µM) |
| PAF | 15.6 ± 2.1 |
| ADP | 20.4 ± 3.5 |
| TRAP | 6.7 ± 1.2 |
Data is presented as mean ± standard deviation.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.
a. Materials
-
Whole blood from healthy human donors
-
3.8% (w/v) Sodium Citrate
-
Platelet agonists: Platelet Activating Factor (PAF), Adenosine Diphosphate (ADP), Thrombin Receptor Activating Peptide (TRAP-6)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Saline solution (0.9% NaCl)
-
Platelet aggregometer
-
Centrifuge
b. Method
-
Blood Collection: Collect whole blood from healthy volunteers by venipuncture into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio). The first few milliliters of blood should be discarded to avoid activation of platelets due to the puncture.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL using PPP.
-
-
Platelet Aggregation Measurement:
-
Set the aggregometer baseline to 0% aggregation with PRP and 100% aggregation with PPP.
-
Pre-warm PRP aliquots to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
-
Add various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) or vehicle (DMSO) to the PRP and incubate for 5 minutes.
-
Initiate platelet aggregation by adding an agonist (e.g., PAF, ADP, or TRAP).
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
The percentage of platelet aggregation is determined by the maximal change in light transmission.
-
Calculate the IC50 value of this compound for each agonist.
-
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for Light Transmission Aggregometry.
ATP Release Assay
This protocol measures the release of ATP from platelet dense granules, a marker of platelet activation and secretion.
a. Materials
-
Washed platelets
-
Luciferin-luciferase reagent
-
ATP standard
-
This compound
-
Platelet agonist (e.g., TRAP)
-
Luminometer
b. Method
-
Preparation of Washed Platelets:
-
Prepare PRP as described in the platelet aggregation assay.
-
Acidify the PRP with acid-citrate-dextrose (ACD) and centrifuge at 800 x g for 15 minutes.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and adjust the platelet count.
-
-
ATP Release Measurement:
-
Pre-warm the washed platelet suspension to 37°C.
-
Add various concentrations of this compound or vehicle and incubate for 5 minutes.
-
Add the luciferin-luciferase reagent to the platelet suspension.
-
Add the platelet agonist (e.g., TRAP) to induce ATP release.
-
Measure the luminescence signal immediately using a luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve to quantify the amount of ATP released.
-
Express the results as the percentage of ATP release relative to the agonist-only control.
-
Experimental Workflow for ATP Release Assay
Caption: Workflow for Platelet ATP Release Assay.
Western Blot Analysis of MAPK Pathway Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the MAPK signaling pathway (p38, ERK1/2, JNK).
a. Materials
-
Washed platelets
-
This compound
-
Platelet agonist (e.g., collagen or TRAP)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Western blot imaging system
b. Method
-
Platelet Treatment and Lysis:
-
Prepare washed platelets as previously described.
-
Pre-incubate platelets with various concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Stimulate the platelets with an agonist (e.g., collagen) for 5 minutes.
-
Stop the reaction by adding ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Express the results as the fold change relative to the agonist-only control.
-
Signaling Pathways
Putative Signaling Pathway of this compound in Platelets
The following diagram illustrates the potential signaling pathways through which this compound may exert its anti-platelet effects. Evidence suggests that it may inhibit the PAR4 and MAPK signaling cascades.
Caption: Proposed inhibitory mechanism of this compound.
References
- 1. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory mechanisms of resveratrol in platelet activation: pivotal roles of p38 MAPK and NO/cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5,2',4'-Tetramethoxystilbene, a fully methylated resveratrol analog, prevents platelet aggregation and thrombus formation by targeting the protease-activated receptor 4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Applications of 4'-Methoxyresveratrol: Technical Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methoxyresveratrol (4MR), a methoxylated derivative of resveratrol, is emerging as a compound of interest in preclinical research due to its potential therapeutic effects. Its structural modification is suggested to enhance bioavailability compared to its parent compound, resveratrol. These application notes provide a comprehensive overview of the in vivo studies of 4MR in animal models, focusing on its metabolic, pharmacokinetic, and potential anti-inflammatory applications. Detailed experimental protocols and quantitative data are presented to facilitate the design and execution of future preclinical research.
I. Metabolic Disease: Hepatic Insulin Resistance
This compound has been investigated for its beneficial effects on metabolic disorders, particularly in the context of diet-induced hepatic insulin resistance. In vivo studies have demonstrated its ability to improve glucose homeostasis and lipid profiles in animal models of metabolic syndrome.
Quantitative Data Summary
| Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| High-Fat Diet (HFD)-fed C57BL/6J mice | HFD + 4MR | 50 mg/kg/day (oral gavage) | 6 weeks | Body Weight: Significant decrease compared to HFD group. | Zhang et al. (2025) |
| Fasting Blood Glucose: Significantly reduced. | |||||
| Serum Insulin: Significantly lower than HFD group. | |||||
| HOMA-IR Index: Significantly improved (lower). | |||||
| Serum Triglycerides (TG): Significantly decreased. | |||||
| Serum Total Cholesterol (TC): Significantly decreased. | |||||
| Hepatic Malondialdehyde (MDA): Significantly reduced. | |||||
| Hepatic Superoxide Dismutase (SOD) Activity: Significantly increased. | |||||
| Hepatic Catalase (CAT) Activity: Significantly increased. |
Experimental Protocol: Induction of Hepatic Insulin Resistance and 4MR Treatment in Mice
1. Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old.
-
House animals in a controlled environment (12-hour light/dark cycle, 22-24°C, 50-60% humidity) with ad libitum access to food and water.
2. Diet-Induced Insulin Resistance:
-
Acclimatize mice for one week on a standard chow diet.
-
Divide mice into a control group (standard chow diet) and a high-fat diet (HFD) group (e.g., 60% kcal from fat).
-
Feed the respective diets for 8-12 weeks to induce a stable insulin-resistant phenotype.
3. This compound Administration:
-
Prepare this compound (purity >98%) in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer 4MR to the treatment group daily via oral gavage at a dose of 50 mg/kg body weight.
-
Administer an equal volume of the vehicle to the control and HFD groups.
-
Continue treatment for 6 weeks.
4. Outcome Assessments:
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT).
-
Collect blood samples for the analysis of fasting blood glucose, insulin, and lipid profiles (TG, TC).
-
Euthanize mice and collect liver tissue for the analysis of oxidative stress markers (MDA, SOD, CAT) and protein expression (e.g., via Western blot).
Signaling Pathway: 4MR in Hepatic Insulin Resistance
Caption: Mechanism of this compound in improving hepatic insulin resistance.
II. Pharmacokinetics of this compound
Understanding the pharmacokinetic profile of 4MR is crucial for designing in vivo experiments and interpreting results. Studies in rats have provided initial data on its absorption, distribution, metabolism, and excretion.
Quantitative Data Summary: Pharmacokinetic Parameters in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) | Reference |
| Clearance (Cl) | 275 ± 30 mL/min/kg | - | Dai et al. (2018)[1] |
| Mean Residence Time (MRT) | 10.4 ± 0.5 min | - | Dai et al. (2018)[1] |
| Absolute Bioavailability (F) | - | 24.1 ± 5.6% | Dai et al. (2018)[1] |
Experimental Protocol: Pharmacokinetic Study in Rats
1. Animal Model:
-
Male Sprague-Dawley rats (250-300 g).
-
Cannulate the jugular vein for blood sampling.
-
House rats individually in metabolic cages to allow for urine and feces collection.
2. Drug Administration:
-
Intravenous (IV): Administer 4MR (dissolved in a suitable vehicle, e.g., a mixture of DMSO, PEG 300, and saline) as a bolus injection via the tail vein at a dose of 10 mg/kg.
-
Oral (PO): Administer 4MR (suspended in a vehicle like 0.5% CMC-Na) by oral gavage at a dose of 50 mg/kg.
3. Sample Collection:
-
Collect blood samples from the jugular vein at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
Collect urine and feces over 24 hours.
4. Sample Analysis:
-
Extract 4MR and its potential metabolites from plasma, urine, and fecal homogenates.
-
Quantify the concentrations using a validated analytical method, such as LC-MS/MS.
5. Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, AUC, bioavailability) using non-compartmental analysis software.
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study of this compound.
III. Neuroprotection and Anti-Cancer Applications: A Research Outlook
While in vivo studies on the neuroprotective and anti-cancer effects of this compound are currently limited, the extensive research on its parent compound, resveratrol, provides a strong rationale for investigating 4MR in these areas. The enhanced bioavailability of 4MR may translate to improved efficacy in vivo.
Resveratrol as a Proxy: Potential Signaling Pathways
Neuroprotection: Resveratrol has been shown to exert neuroprotective effects in animal models of Alzheimer's and Parkinson's disease through various mechanisms.[2][3] It is hypothesized that 4MR may act on similar pathways.
Caption: Potential neuroprotective signaling pathways of resveratrol, a proxy for 4MR.
Anti-Cancer: In vitro studies have suggested that resveratrol and its derivatives can inhibit cancer cell proliferation and induce apoptosis. In vivo studies with resveratrol have shown promise in various cancer models. The potential for 4MR in this area warrants further in vivo investigation.
Future Research Directions:
-
Evaluate the efficacy of 4MR in transgenic mouse models of Alzheimer's disease (e.g., APP/PS1).
-
Investigate the neuroprotective effects of 4MR in toxin-induced models of Parkinson's disease (e.g., MPTP-induced).
-
Assess the anti-tumor activity of 4MR in xenograft models of various cancers.
IV. Toxicology and Safety
Currently, there is a lack of published in vivo toxicology studies specifically for this compound. However, extensive safety and toxicity studies have been conducted on resveratrol. These studies can provide a preliminary reference for the anticipated safety profile of 4MR, although dedicated studies are essential.
Note on Resveratrol Toxicology:
-
Resveratrol has been found to be well-tolerated in animal models at high doses.
-
In a 90-day study, the No Observed Adverse Effect Level (NOAEL) for resveratrol in rats was reported to be 200 mg/kg/day.
-
At very high doses, some effects on body weight and clinical chemistry have been observed.
Recommendation: It is imperative to conduct dedicated acute and sub-chronic toxicity studies for this compound in rodent and non-rodent species to establish its safety profile before proceeding to more advanced preclinical and clinical development.
Conclusion
This compound is a promising derivative of resveratrol with demonstrated in vivo efficacy in a mouse model of hepatic insulin resistance and a defined pharmacokinetic profile in rats. Its enhanced bioavailability may offer advantages over resveratrol. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers. Further in vivo studies are warranted to explore its full therapeutic potential in neurodegenerative diseases and cancer, and to establish a comprehensive safety profile.
References
- 1. Quantification of desoxyrhapontigenin (4-methoxyresveratrol) in rat plasma by LC-MS/MS: Application to pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of resveratrol in Alzheimer disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Application Notes and Protocols for the Pharmacokinetic Study of 4'-Methoxyresveratrol in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Methoxyresveratrol, also known as desoxyrhapontigenin, is a naturally occurring derivative of resveratrol with various biological activities. Understanding its pharmacokinetic profile is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview of the pharmacokinetic studies of this compound in rats, including detailed experimental protocols and a summary of key pharmacokinetic parameters.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound in Sprague-Dawley rats following intravenous and oral administration are summarized below.
Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration in Rats
| Parameter | 4 mg/kg Dose | 10 mg/kg Dose |
| Clearance (Cl) | 338 ± 66 mL/min/kg | 275 ± 30 mL/min/kg |
| Mean Residence Time (MRT) | 12.9 ± 4.7 min | 10.4 ± 0.5 min |
Data from Dai et al., 2018.[1][2]
Table 2: Pharmacokinetic Parameters of this compound after Oral Administration in Rats
| Formulation | Dose | Absolute Bioavailability (F) |
| Solution in 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | Not Specified | < 9.83 ± 5.31% |
| Suspension | 50 mg/kg | 24.1 ± 5.6% |
Data from Dai et al., 2018.[1][2]
Experimental Protocols
A reliable and validated method for the quantification of this compound in rat plasma is essential for pharmacokinetic studies. The following protocols are based on established methodologies.[1]
1. Animal Studies
-
Species: Sprague-Dawley rats.
-
Administration:
-
Intravenous (IV): 4 or 10 mg/kg.
-
Oral (PO): 50 mg/kg as a suspension or solubilized in 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
2. Sample Collection
-
Matrix: Plasma.
-
Procedure: Blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation.
3. Sample Preparation: Protein Precipitation Method
This method is simple, convenient, and widely used for plasma sample cleanup before analysis.
-
Take 50 µL of the plasma sample.
-
Spike with 150 µL of methanol containing the internal standard (e.g., heavy isotope-labeled resveratrol).
-
Vortex-mix for 1 minute.
-
Centrifuge at 15,493 × g for 10 minutes at 4°C.
-
Collect 150 µL of the supernatant for UPLC-MS/MS analysis.
4. Analytical Method: LC-MS/MS Quantification
A sensitive and selective LC-MS/MS method is used for the quantification of this compound in rat plasma.
-
Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple reaction monitoring (MRM).
-
MRM Transitions:
-
This compound (DRG): m/z 241.1 → 180.8.
-
Internal Standard (Resveratrol): m/z 233.0 → 191.0.
-
-
Sensitivity: The lower limit of quantification (LLOQ) is typically around 2.5 ng/mL.
Visualizations
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow of the pharmacokinetic study of this compound in rats.
Plasma Sample Preparation Workflow
Caption: Protein precipitation method for rat plasma sample preparation.
Anti-inflammatory Signaling Pathway of this compound
Caption: this compound inhibits AGE-induced inflammation.
References
Application Notes and Protocols: Measuring the Effect of 4'-Methoxyresveratrol on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4'-Methoxyresveratrol, a naturally occurring methoxy derivative of resveratrol, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[1][2][3] This document provides detailed application notes and protocols for researchers investigating the impact of this compound on gene expression. The focus is on its modulatory effects on genes involved in inflammation and related signaling pathways.
Data Presentation: Summary of Quantitative Data
The following tables summarize the observed effects of this compound on the expression of key inflammatory genes in macrophage cell lines.
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in RAW264.7 Macrophages Stimulated with Advanced Glycation End Products (AGEs). [1][4]
| Gene Target | Treatment Group | Fold Change vs. Control |
| TNF-α | MGO-BSA (AGEs) | Significantly upregulated |
| MGO-BSA + 10 µM this compound | Significantly downregulated vs. MGO-BSA | |
| IL-6 | MGO-BSA (AGEs) | Significantly upregulated |
| MGO-BSA + 10 µM this compound | Significantly downregulated vs. MGO-BSA | |
| IL-1β | MGO-BSA (AGEs) | Significantly upregulated |
| MGO-BSA + 10 µM this compound | Significantly downregulated vs. MGO-BSA | |
| MCP-1 | MGO-BSA (AGEs) | Significantly upregulated |
| MGO-BSA + 10 µM this compound | Significantly downregulated vs. MGO-BSA | |
| iNOS | MGO-BSA (AGEs) | Significantly upregulated |
| MGO-BSA + 10 µM this compound | Significantly downregulated vs. MGO-BSA | |
| COX-2 | MGO-BSA (AGEs) | Significantly upregulated |
| MGO-BSA + 10 µM this compound | Significantly downregulated vs. MGO-BSA | |
| RAGE | MGO-BSA (AGEs) | Significantly upregulated |
| MGO-BSA + 10 µM this compound | Significantly downregulated vs. MGO-BSA |
Table 2: Effect of this compound on Pro-inflammatory Gene Expression in RAW264.7 Macrophages Stimulated with Lipopolysaccharide (LPS).
| Gene Target | Treatment Group | Fold Change vs. Control |
| iNOS | LPS (0.1 µg/mL) | Significantly upregulated |
| LPS + 5 µM this compound | Significantly reduced | |
| MCP-1 | LPS (0.1 µg/mL) | Significantly upregulated |
| LPS + 5 µM this compound | Significantly inhibited | |
| IL-6 | LPS (0.1 µg/mL) | Significantly upregulated |
| LPS + 5 µM this compound | Significantly inhibited | |
| IL-1β | LPS (0.1 µg/mL) | Significantly upregulated |
| LPS + 5 µM this compound | Significantly inhibited | |
| TNF-α | LPS (0.1 µg/mL) | Significantly upregulated |
| LPS + 5 µM this compound | Significantly inhibited |
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound's Effect on Gene Expression in Macrophages
This protocol outlines the steps to assess the impact of this compound on the expression of inflammatory genes in a macrophage cell line, such as RAW264.7.
1. Cell Culture and Maintenance:
-
Culture RAW264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
2. Cell Seeding and Treatment:
-
Seed RAW264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
For AGEs-induced inflammation:
-
Starve cells in serum-free DMEM for 4 hours.
-
Treat cells with 200 µg/mL of Methylglyoxal-Bovine Serum Albumin (MGO-BSA) as the AGE stimulus.
-
Co-treat with 10 µM this compound or vehicle control (e.g., DMSO).
-
Incubate for 24 hours.
-
-
For LPS-induced inflammation:
-
Co-treat cells with 0.1 µg/mL of Lipopolysaccharide (LPS).
-
Simultaneously treat with 5 µM this compound or vehicle control.
-
Incubate for 24 hours.
-
3. RNA Extraction:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA according to the manufacturer's protocol for the chosen RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio of ~2.0).
-
Verify RNA integrity using gel electrophoresis or a bioanalyzer.
4. Reverse Transcription to cDNA:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).
-
Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.
5. Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., TNF-α, IL-6, IL-1β, MCP-1, iNOS, COX-2) and a housekeeping gene (e.g., 18S rRNA, GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform qPCR using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels. Normalize the expression of target genes to the housekeeping gene.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Gene Expression Analysis
Caption: Experimental workflow for gene expression analysis.
References
- 1. This compound Alleviated AGE-Induced Inflammation via RAGE-Mediated NF-κB and NLRP3 Inflammasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pterostilbene and this compound Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4′-Methoxyresveratrol Alleviated AGE-Induced Inflammation via RAGE-Mediated NF-κB and NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4'-Methoxyresveratrol in NLRP3 Inflammasome Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its dysregulation is implicated in a wide range of inflammatory diseases. 4'-Methoxyresveratrol, a naturally occurring polyphenol, has emerged as a potent modulator of the NLRP3 inflammasome, demonstrating significant anti-inflammatory properties.[1][2] These application notes provide a comprehensive overview of the use of this compound in studying NLRP3 inflammasome activation, including detailed protocols and quantitative data to facilitate experimental design and execution.
Mechanism of Action
This compound has been shown to alleviate inflammation by suppressing the activation of the NLRP3 inflammasome.[2] Its mechanism of action involves the inhibition of the upstream signaling pathways that lead to NLRP3 activation. Specifically, in the context of advanced glycation end products (AGEs)-induced inflammation, this compound acts by:
-
Suppressing the RAGE-mediated MAPK/NF-κB signaling pathway : It attenuates the overexpression of the receptor for advanced glycation end products (RAGE) and subsequently blocks the downstream mitogen-activated protein kinases (MAPKs), p38 and JNK, leading to reduced activation of the nuclear factor-kappa B (NF-κB).[2][3]
-
Inhibiting NLRP3 Inflammasome Assembly and Activation : By dampening the NF-κB signaling, this compound reduces the transcription of NLRP3. It also significantly decreases the levels of cleaved caspase-1, the active form of the enzyme responsible for processing pro-inflammatory cytokines.
-
Reducing Pro-inflammatory Cytokine Secretion : The reduced activity of caspase-1 leads to a significant decrease in the secretion of mature interleukin-1β (IL-1β), a key cytokine in the inflammatory response.
-
Decreasing Oxidative Stress : this compound has been observed to lower oxidative stress by reducing the production of reactive oxygen species (ROS), which is a known trigger for NLRP3 inflammasome activation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key markers of NLRP3 inflammasome activation in RAW264.7 macrophages treated with methylglyoxal-modified bovine serum albumin (MGO-BSA) as an AGE inducer.
Table 1: Effect of this compound on NLRP3 and Cleaved Caspase-1 Protein Levels
| Treatment | Fold Change in NLRP3 Protein vs. MGO-BSA | Fold Change in Cleaved Caspase-1 Protein vs. MGO-BSA |
| MGO-BSA (200 µg/mL) | 1.00 | 1.00 |
| MGO-BSA (200 µg/mL) + this compound (10 µM) | ~0.54 | ~0.49 |
| Data is approximated from graphical representations in the source literature and represents a significant reduction (p < 0.05) compared to the MGO-BSA treated group. |
Table 2: Effect of this compound on IL-1β Secretion
| Treatment | IL-1β Secretion (pg/mL) |
| BSA (Control) | ~50 |
| MGO-BSA (200 µg/mL) | ~250 |
| MGO-BSA (200 µg/mL) + this compound (10 µM) | ~150 |
| Data is approximated from graphical representations in the source literature and represents a significant reduction (p < 0.05) compared to the MGO-BSA treated group. |
Table 3: Effect of this compound on Pro-inflammatory Gene Expression
| Gene | Fold Change in mRNA Expression (MGO-BSA + this compound vs. MGO-BSA) |
| TNF-α | Significant Reduction |
| IL-6 | Significant Reduction |
| IL-1β | Significant Reduction |
| MCP-1 | Significant Reduction |
| iNOS | Significant Reduction |
| COX2 | Significant Reduction |
| Qualitative summary based on reported significant inhibition (p < 0.05 or lower). |
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on NLRP3 inflammasome activation, based on the methodologies described by Yu et al. (2018).
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW264.7 macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for ELISA).
-
Allow cells to adhere overnight.
-
Pre-treat cells with 10 µM this compound for a specified time (e.g., 1 hour).
-
Induce NLRP3 inflammasome activation by treating cells with 200 µg/mL of MGO-BSA for 24 hours.
-
Include appropriate controls: untreated cells, cells treated with BSA (vehicle for MGO-BSA), and cells treated with MGO-BSA alone.
-
Protocol 2: Western Blotting for NLRP3 and Cleaved Caspase-1
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NLRP3 (e.g., 1:1000 dilution) and cleaved caspase-1 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software.
Protocol 3: ELISA for IL-1β Secretion
-
Sample Collection: After the 24-hour treatment period, collect the cell culture supernatants.
-
Centrifugation: Centrifuge the supernatants to remove any cellular debris.
-
ELISA: Measure the concentration of IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of IL-1β in the samples.
Visualizations
Signaling Pathway of this compound in Inhibiting NLRP3 Inflammasome Activation
Caption: Signaling pathway of this compound's inhibition of NLRP3 inflammasome.
Experimental Workflow for Studying this compound's Effect on NLRP3 Inflammasome
Caption: Workflow for analyzing this compound's effects on NLRP3 activation.
References
Application Notes and Protocols for Developing Drug Delivery Systems for 4'-Methoxyresveratrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methoxyresveratrol, a natural methoxylated derivative of resveratrol, has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory and anticancer properties. Its mechanism of action often involves the modulation of key cellular signaling pathways, such as the MAPK/NF-κB and NLRP3 inflammasome pathways. However, the clinical translation of this compound is hampered by its poor aqueous solubility and limited bioavailability. To overcome these challenges, advanced drug delivery systems, such as nanoparticles and liposomes, are being explored to enhance its therapeutic efficacy.
These application notes provide a comprehensive guide for the development and characterization of drug delivery systems for this compound. Detailed protocols for the formulation of polymeric nanoparticles and liposomes, along with methods for their characterization, in vitro drug release studies, and evaluation of cellular uptake, are presented. While specific quantitative data for this compound-loaded systems is emerging, representative data from studies on the closely related compound, resveratrol, are provided to guide formulation development and characterization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the design of an effective drug delivery system.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₃ | N/A |
| Molecular Weight | 242.27 g/mol | N/A |
| Solubility in Water | Insoluble | [1](--INVALID-LINK--) |
| Solubility in DMSO | 48 mg/mL | [1](--INVALID-LINK--) |
| Solubility in Ethanol | 48 mg/mL | [1](--INVALID-LINK--) |
| Appearance | White to off-white solid | N/A |
Formulation of this compound Loaded Nanoparticles
Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are a versatile platform for encapsulating hydrophobic drugs like this compound, offering controlled release and improved bioavailability.
Representative Physicochemical Characterization of Resveratrol-Loaded PLGA Nanoparticles
The following data for resveratrol-loaded PLGA nanoparticles is provided as a representative example. Optimization for this compound is necessary.
| Formulation Code | Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| RSV-PLGA-NP-01 | PLGA (50:50) | 176.1 | 0.152 | -22.6 | 97.25 | 14.9 | [2](--INVALID-LINK--) |
| RSV-PLA-NP-01 | PLA | 457.9 ± 56.1 | 1 | -21.6 ± 10.4 | 40.81 ± 29.14 | N/A | [1](--INVALID-LINK--) |
Protocol: Preparation of this compound Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes a common method for preparing PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolide) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable volume of organic solvent (e.g., 5 mL of DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 20 mL of 2% w/v PVA).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring (e.g., 500 rpm) on a magnetic stirrer.
-
Homogenization: Homogenize the resulting mixture using a probe sonicator (e.g., 40% amplitude for 2 minutes) or a high-speed homogenizer to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion using a rotary evaporator under reduced pressure.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.
Experimental Workflow for Nanoparticle Preparation
Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.
Formulation of this compound Loaded Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, making them suitable carriers for this compound.
Representative Physicochemical Characterization of Resveratrol-Loaded Liposomes
The following data for resveratrol-loaded liposomes is provided as a representative example. Optimization for this compound is necessary.
| Formulation Code | Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| RSV-Lipo-01 | DPPC | ~150 | N/A | Negative | N/A | (--INVALID-LINK--) |
| RSV-Lipo-02 | DPPC/Cholesterol | 197.4 ± 102.4 | 0.222 | -7.86 ± 6.36 | 12.04 ± 1.23 | (--INVALID-LINK--) |
Protocol: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
This protocol outlines the thin-film hydration method, a widely used technique for liposome preparation.
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Organic solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)
-
Phosphate Buffered Saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder (optional)
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids (e.g., 100 mg) and cholesterol (e.g., 25 mg) along with this compound (e.g., 10 mg) in the organic solvent mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer (e.g., 10 mL of PBS) and rotating the flask gently at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication (bath or probe) or by extrusion through polycarbonate membranes of a defined pore size.
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing this compound-loaded liposomes.
Characterization of Drug Delivery Systems
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated drug delivery systems.
Protocol: Particle Size and Zeta Potential Analysis
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute a small aliquot of the nanoparticle or liposome suspension in deionized water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using DLS.
-
For zeta potential, transfer the diluted sample to a specific zeta potential cell.
-
Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge and stability of the formulation.
Protocol: Encapsulation Efficiency and Drug Loading
Instrument: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis).
Procedure:
-
Separate free drug from the formulation:
-
For nanoparticles, centrifuge the suspension and collect the supernatant.
-
For liposomes, use mini-spin columns or dialysis.
-
-
Quantify the free drug: Analyze the amount of this compound in the supernatant/dialysate using a validated HPLC method.
-
Quantify the total drug: Lyse a known amount of the nanoparticle or liposome formulation using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug. Analyze the total amount of this compound by HPLC.
-
Calculate Encapsulation Efficiency (EE) and Drug Loading (DL):
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles/Liposomes] x 100
-
In Vitro Drug Release Studies
In vitro release studies are performed to understand the release kinetics of this compound from the delivery system.
Representative In Vitro Release Kinetics of Resveratrol
The following data for resveratrol release from nanosponges is provided as a representative example. The release profile will vary depending on the formulation and release medium.
| Time (hours) | Cumulative Release (%) |
| 1 | 15 |
| 2 | 25 |
| 4 | 40 |
| 8 | 60 |
| 12 | 75 |
| 24 | 90 |
This data is illustrative and should be experimentally determined for each specific this compound formulation.
Protocol: In Vitro Drug Release using Dialysis Method
Materials:
-
This compound loaded nanoparticles/liposomes
-
Dialysis membrane (with appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., PBS pH 7.4, with a small amount of a surfactant like Tween 80 to maintain sink conditions)
-
Shaking water bath or incubator
-
HPLC for analysis
Procedure:
-
Disperse a known amount of the this compound formulation in a specific volume of the release medium.
-
Transfer the dispersion into a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of the release medium in a beaker.
-
Place the beaker in a shaking water bath maintained at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium from the beaker and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Cellular Uptake Studies
Evaluating the cellular uptake of the formulated this compound is crucial to assess its potential to reach the intracellular targets.
Representative Cellular Uptake of Resveratrol-Loaded Nanoparticles
The following data for resveratrol-loaded nanoparticles is provided as a representative example. The uptake efficiency will depend on the cell type and formulation characteristics.
| Formulation | Cell Line | Incubation Time (h) | Uptake Efficiency (%) |
| Free Resveratrol | Caco-2 | 1 | 22.3 ± 2.5 |
| Resveratrol-TMC-NPs | Caco-2 | 1 | 76.6 ± 1.9 |
| Resveratrol-HSA-RGD-NPs | SKOV3 | N/A | 47.3 |
Protocol: In Vitro Cellular Uptake by Flow Cytometry
Materials:
-
Cell line of interest (e.g., cancer cell line, macrophages)
-
Cell culture medium and supplements
-
This compound formulation (preferably fluorescently labeled)
-
Free fluorescent dye (as a control)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled this compound formulation and controls (free dye, unlabeled formulation) at a specific concentration for a defined period (e.g., 1-4 hours).
-
Washing: After incubation, wash the cells with cold PBS to remove non-internalized particles.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Cell Collection: Collect the cells by centrifugation.
-
Resuspension: Resuspend the cell pellet in PBS or flow cytometry buffer.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the cellular uptake.
Signaling Pathways of this compound
This compound exerts its anti-inflammatory effects by targeting specific signaling pathways. Understanding these pathways is key to evaluating the efficacy of the developed drug delivery systems.
Inhibition of the RAGE-Mediated MAPK/NF-κB Signaling Pathway
Advanced glycation end products (AGEs) can activate the Receptor for Advanced Glycation End products (RAGE), leading to a pro-inflammatory cascade. This compound has been shown to inhibit this pathway.(--INVALID-LINK--)
Caption: this compound inhibits the RAGE-mediated MAPK/NF-κB pathway.
Inhibition of the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines. This compound can suppress the activation of the NLRP3 inflammasome.(--INVALID-LINK--)
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Conclusion
The development of effective drug delivery systems for this compound holds great promise for enhancing its therapeutic potential. The protocols and data presented in these application notes provide a solid foundation for researchers to formulate, characterize, and evaluate nanoparticle and liposome-based delivery systems for this promising natural compound. Further optimization and in vivo studies will be crucial to translate these formulations into clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Improving 4'-Methoxyresveratrol Solubility for Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide practical guidance on overcoming the solubility challenges of 4'-Methoxyresveratrol in experimental settings. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when preparing and using this compound solutions.
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A1: this compound, like many polyphenolic compounds, has very low aqueous solubility. Direct dissolution in aqueous solutions is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective solvents for preparing stock solutions of this compound.
-
Initial Steps:
-
Choose a high-purity, anhydrous grade of DMSO or ethanol.
-
Prepare a concentrated stock solution (e.g., 10-50 mM). You may need to gently warm the solution (to 37°C) and/or sonicate it to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present.
-
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are several strategies to mitigate this:
-
Optimize Final Solvent Concentration: The final concentration of the organic solvent in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and to maintain the solubility of your compound. For sensitive cell lines, the DMSO concentration should be even lower, ideally ≤ 0.1%.
-
Pre-warm the Medium: Add the stock solution to cell culture medium that has been pre-warmed to 37°C.
-
Use a Step-wise Dilution: Instead of adding the stock solution directly to the final volume of medium, first dilute it in a smaller volume of warm medium, mix thoroughly, and then add this intermediate solution to the remaining medium.
-
Increase Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
Q3: What is the maximum concentration of this compound I can expect to achieve in my final experimental solution?
A3: The maximum achievable concentration in your final aqueous solution will depend on the final concentration of the co-solvent (e.g., DMSO) and the composition of the medium (e.g., presence of serum proteins that can aid solubility). It is highly recommended to perform a solubility test in your specific experimental medium. A general guideline is to keep the final concentration of this compound in a low micromolar range for cell-based assays.
Q4: How should I store my this compound stock solution?
A4: To ensure the stability of your stock solution, follow these guidelines:
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Protection from Light: this compound is light-sensitive. Store aliquots in amber vials or wrap them in aluminum foil.
Q5: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
A5: Yes, several lab-scale techniques can enhance the solubility of poorly soluble compounds:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.
-
Use of Co-solvents and Surfactants: For in vivo studies, co-solvent systems (e.g., PEG300, Tween 80) are often employed to create suitable formulations for administration.
Data Presentation: Solubility of this compound
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference(s) |
| DMSO | 25 - 48 | 103.19 - 198.12 | |
| Ethanol | 10 - 48 | 41.28 - 198.12 | |
| DMF | 30 | 123.83 | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | 2.06 | |
| Water | Insoluble | Insoluble |
Note: The actual solubility may vary slightly due to batch-to-batch variations and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Experiments
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 242.27 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Weigh out 2.42 mg of this compound powder and place it into a sterile microcentrifuge tube or amber vial.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any undissolved particulates.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the solution for a few minutes.
-
Once the this compound is completely dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Objective: To prepare a 10 µM working solution of this compound in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
Procedure:
-
Calculate the volume of the 10 mM stock solution needed for your final working concentration and volume. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.
-
Add the desired final volume of pre-warmed cell culture medium to a sterile conical tube.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix the solution for a few seconds to ensure homogeneity.
-
The final concentration of DMSO in this example is 0.1% (10 µL in 10 mL). Always calculate the final DMSO concentration and ensure it is below the tolerance level of your specific cell line.
-
Use the prepared working solution immediately for your experiments.
Protocol 3: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a this compound-HP-β-CD inclusion complex to improve aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Distilled water
-
Magnetic stirrer
-
Lyophilizer (optional)
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1.5 molar ratio is a common starting point).
-
Dissolve the calculated amount of HP-β-CD in distilled water with stirring.
-
In a separate container, dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of this compound dropwise to the aqueous HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture to allow for complex formation and for the ethanol to evaporate. This can be done at room temperature or with gentle heating.
-
The resulting aqueous solution contains the this compound-HP-β-CD complex. If a solid complex is desired, the solution can be lyophilized.
-
The concentration of the complexed this compound in the aqueous solution can be determined using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Mandatory Visualizations
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: RAGE-Mediated Inflammatory Response
Caption: this compound inhibits the RAGE-mediated inflammatory pathway.
Logical Relationship: Troubleshooting Solubility Issues
Technical Support Center: 4'-Methoxyresveratrol Stability in pH Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on the stability of 4'-Methoxyresveratrol in various pH solutions, a critical factor for ensuring the accuracy and reproducibility of experimental results. While direct quantitative data for this compound is limited, extensive research on its parent compound, resveratrol, offers valuable insights into its expected behavior. O-methylation of the hydroxyl groups on the stilbene ring has been shown to protect the molecule from degradation and improve stability.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the expected pH stability profile of this compound?
A1: Based on the well-documented stability of resveratrol, this compound is expected to be relatively stable in acidic to neutral aqueous solutions (pH 1-7).[3][4] However, in alkaline conditions (pH > 7), its stability is likely to decrease. The degradation of resveratrol increases exponentially in alkaline environments.[4] For instance, at 37°C and pH 7.4, the half-life of trans-resveratrol is less than three days, which shortens to under 10 hours at pH 8.0 and less than 5 minutes at pH 10.0. The presence of the methoxy group at the 4'-position may offer some protection against degradation, particularly in alkaline solutions where the 4'-hydroxyl group of resveratrol would be susceptible to deprotonation and oxidation.
Q2: My this compound solution is turning a yellow/brown color. What does this indicate?
A2: A yellowish or brownish discoloration of your solution is a common sign of degradation. This is likely due to oxidation of the phenolic structure, a process that can be accelerated by exposure to air, light, and alkaline pH conditions. It is recommended to prepare fresh solutions before use and to minimize exposure to light and oxygen.
Q3: I'm observing a precipitate in my aqueous solution of this compound. What is the cause and how can I resolve it?
A3: Precipitation is likely due to the low aqueous solubility of this compound, a characteristic it shares with resveratrol. To resolve this, consider the following:
-
Use a co-solvent: For stock solutions, initially dissolve the compound in a small amount of a biocompatible organic solvent such as ethanol or DMSO before diluting it in your aqueous medium.
-
Check concentration limits: Ensure you are not exceeding the solubility limit of this compound in your chosen solvent system.
Q4: What are the best practices for preparing and storing this compound stock solutions?
A4: To maintain the integrity of your this compound stock solutions, follow these guidelines:
-
Solvent Choice: Utilize organic solvents like ethanol or DMSO for initial dissolution, where it is more soluble and stable.
-
pH Control: If preparing aqueous buffers, maintain a pH below 6.8 for optimal stability.
-
Light Protection: Always prepare and store solutions in amber vials or containers wrapped in aluminum foil to prevent photo-degradation.
-
Temperature Control: For long-term storage, keep stock solutions at -20°C or -80°C. For short-term use, refrigeration at 4°C is preferable to room temperature.
-
Minimize Oxygen Exposure: To prevent oxidation, you can degas your solvent with an inert gas like nitrogen or argon before preparing the solution.
Q5: Which analytical method is most suitable for accurately assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a photodiode-array (PDA) detector is the recommended method for quantifying this compound and its potential degradation products. UV-Vis spectrophotometry can be misleading as degradation products may absorb at similar wavelengths, leading to an overestimation of the compound's stability.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or non-reproducible experimental results | Degradation of this compound in the experimental medium during the assay. | - Prepare fresh solutions of this compound for each experiment.- Ensure the pH of the final solution is within the stable range (ideally < 7.0).- Protect the experimental setup from light.- Perform a time-course analysis to quantify the stability of the compound under your specific experimental conditions using HPLC. |
| Low or no observed biological activity | Significant degradation of the compound prior to or during the experiment, resulting in a lower effective concentration. | - Verify the purity and concentration of your stock solution with HPLC.- Strictly adhere to proper storage and handling procedures (protection from light, temperature control, appropriate pH).- Consider the half-life of the compound in your experimental medium when designing the duration of your assays. |
| Solution discoloration (yellowing/browning) | Oxidation and/or degradation of the compound. | - Prepare solutions fresh before use.- Use deoxygenated solvents by purging with nitrogen or argon.- Store solutions under an inert atmosphere and protected from light. |
| Precipitation in the solution | Poor aqueous solubility of this compound. | - Use a co-solvent (e.g., ethanol, DMSO) for the stock solution.- Ensure the final concentration in the aqueous medium does not exceed its solubility limit.- Gentle warming or sonication may aid dissolution, but be mindful of potential temperature-induced degradation. |
Data on the Stability of trans-Resveratrol (as a proxy for this compound)
The following table summarizes the stability of trans-resveratrol in various pH solutions, which can serve as a reference for estimating the stability of this compound.
| pH | Temperature (°C) | Half-life | Reference(s) |
| 1.2 | 37 | > 90 days | |
| 1-7 | Not specified | Stable for at least 28 days | |
| 5.0 | Not specified | ~196 days (estimated) | |
| 6.0 | Not specified | ~263 days (estimated) | |
| 7.4 | 37 | < 3 days | |
| 8.0 | 37 | < 10 hours | |
| 9.0 | 37 | Not specified (rapid degradation) | |
| 10.0 | 37 | < 5 minutes |
Experimental Protocols
Protocol for Assessing the pH-Dependent Stability of this compound
This protocol outlines a general procedure to determine the stability of this compound in solutions of varying pH.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
A series of buffers (e.g., phosphate, citrate, borate) to cover the desired pH range (e.g., pH 3, 5, 7.4, 9)
-
Amber HPLC vials
2. Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade methanol or ethanol.
-
Test Solutions: Dilute the stock solution with each of the prepared pH buffers to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL). Ensure the initial volume of the organic solvent from the stock solution is minimal to avoid altering the buffer's properties.
3. Incubation:
-
Aliquot the test solutions into amber HPLC vials.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), take a sample from each pH solution.
-
Immediately quench any further degradation by freezing the sample at -80°C until analysis.
4. HPLC Analysis:
-
Method: Develop a stability-indicating HPLC method. A typical method for resveratrol and its analogs would involve:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector set to monitor at the λmax of this compound (likely around 300-330 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Analyze the samples from each time point to determine the peak area of the this compound peak.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each pH.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) at each pH.
Visualizations
Caption: Experimental workflow for assessing the pH-dependent stability of this compound.
References
Technical Support Center: 4'-Methoxyresveratrol Bioavailability In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of 4'-Methoxyresveratrol.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our rat model. Is this expected?
A1: Yes, low oral bioavailability of this compound is a known issue. Studies in Sprague-Dawley rats have shown that the absolute oral bioavailability of this compound can be as low as 2.22 ± 0.72% when administered as an oral suspension.[1] Even when fully solubilized using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), the plasma profiles can be erratic with a low absolute bioavailability of less than 9.83 ± 5.31%.[2] However, at higher doses in a suspension form (50 mg/kg), the bioavailability has been reported to increase to 24.1 ± 5.6%.[2]
Q2: What are the primary reasons for the low in vivo bioavailability of this compound?
A2: The low bioavailability of this compound, similar to its parent compound resveratrol, is primarily attributed to two main factors:
-
Extensive First-Pass Metabolism: Upon oral administration, this compound undergoes rapid and extensive metabolism in the intestine and liver.[3][4] The primary metabolic pathways are glucuronidation and sulfation of the hydroxyl groups, which convert the compound into more water-soluble metabolites that are easily excreted.
-
Poor Aqueous Solubility: this compound has low solubility in water, which can limit its dissolution in the gastrointestinal fluids and subsequent absorption.
Q3: How does the methoxy group in this compound affect its bioavailability compared to resveratrol?
A3: The presence of a methoxy group can potentially improve metabolic stability compared to a hydroxyl group, as it is less susceptible to conjugation reactions like glucuronidation. For instance, the dimethoxylated resveratrol analog, pterostilbene, exhibits significantly higher oral bioavailability (around 80%) compared to resveratrol (around 20%) in rats. While direct comparative studies are limited, the methoxy group in this compound is expected to offer some protection against extensive metabolism at the 4'-position, which is a site of conjugation for resveratrol.
Q4: What are the major metabolites of this compound that we should be looking for in plasma and urine samples?
A4: While specific metabolic profiles for this compound are not as extensively documented as for resveratrol, it is anticipated that the primary metabolites will be glucuronide and sulfate conjugates at the remaining free hydroxyl groups (at the 3 and 5 positions). Therefore, you should aim to detect this compound-3-O-glucuronide, this compound-5-O-glucuronide, this compound-3-O-sulfate, and this compound-5-O-sulfate.
Q5: Could efflux transporters in the intestine be limiting the absorption of this compound?
A5: It is plausible that efflux transporters, such as those from the ATP-binding cassette (ABC) transporter family (e.g., P-glycoprotein, MRPs), play a role in limiting the net absorption of this compound. These transporters are known to efflux a wide range of xenobiotics, including polyphenols, back into the intestinal lumen, thereby reducing their systemic absorption. While specific studies on this compound and ABC transporters are scarce, the involvement of these transporters in the disposition of resveratrol suggests a similar mechanism could affect its methoxylated derivative.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Very low or undetectable plasma levels of parent this compound. | - Extensive and rapid first-pass metabolism.- Poor solubility and dissolution.- Efflux by intestinal transporters.- Inadequate analytical sensitivity. | - Analyze for metabolites: Quantify glucuronide and sulfate conjugates in plasma and urine to account for the metabolized fraction.- Improve formulation: Use solubilizing agents like cyclodextrins (e.g., HP-β-CD) or formulate as a lipid-based delivery system to enhance dissolution.- Co-administer with bioenhancers: Consider co-administration with inhibitors of metabolic enzymes (e.g., piperine, which can inhibit glucuronidation) to increase the systemic exposure of the parent compound.- Increase analytical sensitivity: Utilize a highly sensitive method like LC-MS/MS for quantification. |
| High variability in plasma concentrations between animals. | - Inconsistent oral dosing (gavage technique).- Differences in gastric emptying and intestinal transit time.- Genetic polymorphisms in metabolic enzymes or transporters.- Erratic absorption due to poor solubility. | - Standardize dosing procedure: Ensure consistent gavage technique and vehicle volume.- Control for physiological state: Fast animals overnight to reduce variability in gastrointestinal conditions.- Increase sample size: Use a larger number of animals per group to improve statistical power.- Optimize formulation for consistent absorption: A solubilized formulation may provide more consistent absorption than a suspension. |
| Rapid clearance and short half-life observed. | - Efficient hepatic metabolism and renal excretion of metabolites. | - This is an inherent property: The rapid clearance of this compound is expected.- Consider alternative routes of administration: For mechanistic studies, intravenous administration can bypass first-pass metabolism and provide a clearer picture of systemic clearance.- Explore controlled-release formulations: To prolong the plasma exposure, consider developing sustained-release formulations. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound (Desoxyrhapontigenin) in Sprague-Dawley Rats
| Parameter | Intravenous Administration (4 mg/kg) | Oral Administration (10 mg/kg in HP-β-CD) | Oral Administration (50 mg/kg as suspension) |
| Cmax (ng/mL) | - | Highly erratic | - |
| Tmax (min) | - | - | - |
| Clearance (Cl) (mL/min/kg) | 338 ± 66 | - | - |
| Mean Residence Time (MRT) (min) | 12.9 ± 4.7 | - | - |
| Absolute Oral Bioavailability (F) (%) | - | < 9.83 ± 5.31 | 24.1 ± 5.6 |
Data sourced from Cai et al., 2018.
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of this compound in Rats
This protocol is based on the methodology described by Cai et al. (2018).
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Acclimatization: At least one week before the experiment.
-
Fasting: Overnight fasting with free access to water before drug administration.
2. Drug Formulation and Administration:
-
Intravenous (IV) Solution: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline). Administer via the tail vein.
-
Oral Solution: Prepare a solution of this compound in 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. Administer via oral gavage.
-
Oral Suspension: Suspend this compound in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water. Administer via oral gavage.
3. Blood Sampling:
-
Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).
-
Blood Collection: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480, and 1440 minutes) post-dosing.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) containing an internal standard to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatography:
-
Column: Use a suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing a small percentage of formic acid).
-
Flow Rate: A typical flow rate would be around 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantification of this compound and the internal standard.
-
-
Quantification: Construct a calibration curve using standards of known concentrations to determine the concentration of this compound in the plasma samples.
Visualizations
Caption: Challenges in the oral bioavailability of this compound.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Major metabolic pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of desoxyrhapontigenin (4-methoxyresveratrol) in rat plasma by LC-MS/MS: Application to pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4'-Methoxyresveratrol Dosage for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Methoxyresveratrol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cell lines?
A1: this compound, a methoxy derivative of resveratrol, primarily induces apoptosis in cancer cells through the mitochondrial pathway.[1][2] This involves an increase in the Bax/Bcl-2 mRNA ratio, elevated p53 and Bax protein levels, and the activation of caspases, leading to DNA fragmentation.[1][2] It has been observed to cause an early perinuclear aggregation of mitochondria in transformed cells, suggesting the mitochondria are a key target.[1] Additionally, it exhibits anti-inflammatory effects by suppressing the RAGE-mediated MAPK/NF-κB signaling pathway and NLRP3 inflammasome activation.
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound is highly cell-line dependent. IC50 values (the concentration that inhibits 50% of cell growth) can range from the sub-micromolar to low micromolar levels in cancer cells. For example, the IC50 for transformed WI38VA human cells is approximately 0.5 µM, while for cell lines like LNCaP, HT-29, and HepG2, it falls within the 1–5 µM range. It is noteworthy that this compound shows significantly lower toxicity in normal, non-transformed cell lines.
Q3: How does the potency of this compound compare to Resveratrol?
A3: Methoxy derivatives of resveratrol, including this compound, are generally more potent than resveratrol itself. For instance, in transformed WI38VA cells, this compound (referred to as MR-4 in the study) was about 100-fold more potent than resveratrol, with an IC50 of 0.5 µM compared to approximately 50 µM for resveratrol.
Q4: Which signaling pathways are known to be modulated by this compound?
A4: this compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. It can suppress the AGE-RAGE axis, leading to the downregulation of downstream pathways including MAPKs (p38, JNK) and NF-κB. It also inhibits the activation of the NLRP3 inflammasome and the AP-1 pathway.
Troubleshooting Guide
Problem 1: I am not observing any significant effect of this compound on my cancer cells.
-
Possible Cause 1: Sub-optimal Concentration. The effective concentration is highly cell-type specific. Your initial dosage may be too low for your particular cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. See the "Experimental Protocol: Determining Optimal Dosage" section below.
-
-
Possible Cause 2: Compound Instability or Degradation. Like many phenolic compounds, this compound may be sensitive to light, pH, and prolonged storage.
-
Solution: Prepare fresh stock solutions from powder for each experiment. Store stock solutions in the dark at -20°C or -80°C. Minimize the exposure of your media containing the compound to light.
-
-
Possible Cause 3: Cell Line Resistance. Some cell lines may be inherently resistant to the effects of this compound.
-
Solution: Review the literature for data on your specific cell line. If none is available, consider testing a sensitive control cell line (e.g., WI38VA) in parallel to confirm the compound's activity.
-
-
Possible Cause 4: High Serum Concentration in Media. Components in fetal bovine serum (FBS) can bind to polyphenols, reducing their effective concentration.
-
Solution: Consider reducing the serum concentration during treatment, if compatible with your cell line's health. Perform initial dose-finding studies at your standard serum concentration and consider this as a variable if results are not as expected.
-
Problem 2: I am observing high levels of cell death even at very low concentrations.
-
Possible Cause 1: High Sensitivity of the Cell Line. Your cell line may be exceptionally sensitive to this compound.
-
Solution: Expand your dose-response curve to include a wider range of lower concentrations to pinpoint the IC50 value accurately.
-
-
Possible Cause 2: Solvent Cytotoxicity. The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and does not affect cell viability. Run a solvent-only control to verify this.
-
-
Possible Cause 3: Errors in Dilution Calculation. A simple miscalculation can lead to a much higher final concentration than intended.
-
Solution: Double-check all calculations for preparing stock and working solutions. It is advisable to have another researcher verify the calculations.
-
Problem 3: My experimental results are not reproducible.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency at the time of treatment, and incubation times can all contribute to variability.
-
Solution: Standardize your cell culture protocol. Use cells within a consistent range of passage numbers, seed the same number of cells for each experiment, and ensure they reach a consistent confluency before treatment.
-
-
Possible Cause 2: Instability of the Compound in Media. this compound may not be stable in culture medium for extended periods.
-
Solution: For long-term experiments, consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).
-
-
Possible Cause 3: Precipitation of the Compound. At higher concentrations, this compound may precipitate out of the culture medium.
-
Solution: Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower concentration or a different solvent system if possible. Heating and/or sonication may aid in the initial dissolution of the stock solution.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| WI38VA | Virally Transformed Human Fibroblast | 0.5 | |
| LNCaP | Human Prostate Cancer | 1-5 | |
| HT-29 | Human Colon Cancer | 1-5 | |
| HepG2 | Human Hepatoma | 1-5 | |
| PC-3 | Human Prostate Cancer | > Resveratrol | |
| HCT116 | Human Colon Cancer | > Resveratrol | |
| MCF-7 | Human Breast Cancer | 3.6 (for a similar tetramethoxystilbene) | |
| WI38 | Normal Human Fibroblast | > 50 |
Experimental Protocols
Protocol: Determining Optimal Dosage via MTT Assay
This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound powder
-
DMSO (or other appropriate solvent)
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to create a range of working concentrations (e.g., 2x the final desired concentrations). A broad range is recommended for the initial experiment (e.g., 0.1, 1, 10, 50, 100 µM final concentrations).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared working solutions of this compound to the respective wells.
-
Include "untreated" (medium only) and "solvent control" (medium with the highest concentration of DMSO used) wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
References
- 1. A methoxy derivative of resveratrol analogue selectively induced activation of the mitochondrial apoptotic pathway in transformed fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A methoxy derivative of resveratrol analogue selectively induced activation of the mitochondrial apoptotic pathway in transformed fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing 4'-Methoxyresveratrol degradation during storage
Welcome to the Technical Support Center for 4'-Methoxyresveratrol. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are tailored to address common challenges encountered in the lab.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Much of the following guidance is based on extensive research on its close structural analog, resveratrol. These recommendations should serve as a strong starting point for your experimental design, but we recommend performing specific stability studies for your particular formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: Based on studies of the closely related compound resveratrol, the primary factors contributing to the degradation of this compound are expected to be:
-
Exposure to Light (Photodegradation): UV radiation can induce isomerization from the trans to the less stable cis isomer and can lead to further degradation products.
-
High Temperatures (Thermal Degradation): Elevated temperatures accelerate the rate of chemical degradation.
-
Alkaline pH (Hydrolysis): The stability of stilbenoids like resveratrol, and likely this compound, decreases significantly in basic conditions (pH > 7).[1][2][3]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the formation of various oxidation byproducts.[4][5]
-
Repeated Freeze-Thaw Cycles: This can lead to the physical and chemical degradation of the compound in solution.
Q2: What are the recommended storage conditions for solid this compound?
A2: For solid (powder) this compound, the following storage conditions are recommended to ensure long-term stability:
-
Temperature: Store at 2-8°C for short-term storage. For long-term storage, -20°C is preferable.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, to minimize oxidation.
-
Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis.
Q3: What are the recommended storage conditions for this compound in solution?
A3: The stability of this compound in solution is highly dependent on the solvent and storage conditions. For stock solutions, the following is recommended:
-
Solvent: Use a high-purity, anhydrous solvent in which this compound is highly soluble, such as DMSO, ethanol, or methanol.
-
Temperature: For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), aliquot the solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.
-
Light: Always protect solutions from light by using amber vials or wrapping them in aluminum foil.
Q4: How can I monitor the degradation of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable way to monitor the degradation of this compound. This method allows for the separation and quantification of the intact compound from its potential degradation products. Key parameters to monitor are the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradants.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Experimental Results
Possible Cause: Degradation of this compound stock solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the stock solution has been stored at the correct temperature, protected from light, and that repeated freeze-thaw cycles have been avoided.
-
Prepare Fresh Solution: If there is any doubt about the stability of the stock solution, prepare a fresh solution from solid this compound.
-
Perform a Quick Purity Check: If you have access to an HPLC system, inject your current stock solution and a freshly prepared one to compare the peak areas and look for the presence of degradation peaks in the older solution.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Review Handling Procedures: Assess your experimental workflow for potential exposure to light, high temperatures, or incompatible chemicals.
-
Analyze a Blank: Inject a blank sample (solvent only) to ensure the unknown peaks are not from the solvent or system.
-
Conduct a Forced Degradation Study: To tentatively identify the source of degradation, you can perform a forced degradation study on a fresh sample of this compound under specific stress conditions (e.g., acid, base, peroxide, heat, light) and compare the resulting chromatograms with your experimental sample.
Data on Stability of Resveratrol (as a proxy for this compound)
The following tables summarize quantitative data on the stability of resveratrol from various studies. This data can be used as a guideline for handling and storing this compound.
Table 1: pH-Dependent Stability of trans-Resveratrol in Aqueous Solution
| pH | Temperature (°C) | Half-life | Reference |
| 1.2 | 37 | > 90 days | |
| 6.8 | 37 | Exponential degradation begins | |
| 7.4 | 37 | < 3 days | |
| 8.0 | 37 | < 10 hours | |
| 9.0 | 37 | Maximum degradation observed | |
| 10.0 | 37 | < 5 minutes |
Table 2: Temperature-Dependent Stability of trans-Resveratrol in Solution
| Temperature (°C) | Condition | Observation | Reference |
| 4 | Aqueous solution (pH 7.4) | Degradation is slowed | |
| 25 | Aqueous solution (pH 7.4) | Rapid degradation | |
| 37 | Aqueous solution (pH 7.4) | Rapid degradation | |
| -22 | Aqueous solution (pH 7.4) | Degradation is prevented |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Stilbenoids (Adapted from Resveratrol)
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
Objective: To separate and quantify this compound in the presence of its potential degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or ammonium acetate for mobile phase pH adjustment
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water, pH adjusted to 3.0 with phosphoric acid.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is often effective. A starting point could be a gradient from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of trans-4'-Methoxyresveratrol (around 320-330 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity and identify degradation products with different UV spectra.
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration within the linear range of the detector (e.g., 1-50 µg/mL).
-
-
Analysis:
-
Inject the prepared sample and record the chromatogram.
-
The retention time and peak area of this compound should be determined. The appearance of new peaks indicates degradation.
-
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate degradation products for analytical method development.
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for 24 hours.
-
Analysis: Analyze all samples by the developed stability-indicating HPLC method. Compare the chromatograms to an unstressed control sample to identify degradation products.
Visualizations
Caption: Recommended storage workflow for solid this compound.
Caption: Troubleshooting inconsistent experimental results.
Caption: Hypothesized degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4′-Methoxyresveratrol Alleviated AGE-Induced Inflammation via RAGE-Mediated NF-κB and NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 4'-Methoxyresveratrol precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the precipitation of 4'-Methoxyresveratrol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a naturally occurring methoxylated derivative of resveratrol, a well-known polyphenol. It is investigated for its potential anti-inflammatory, antioxidant, and anticancer properties. Its methoxy group may enhance its metabolic stability and bioavailability compared to resveratrol.
Q2: What are the common solvents for dissolving this compound?
This compound is poorly soluble in aqueous solutions. Common organic solvents used to prepare stock solutions include dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2]
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
To avoid cytotoxic effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many researchers recommending 0.1% or less.[3] It is crucial to perform a vehicle control experiment to assess the impact of the chosen DMSO concentration on your specific cell line.
Q4: How should I store this compound stock solutions?
Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][4] Protect the solutions from light.
Troubleshooting Guide: Precipitation of this compound in Media
Issue 1: Immediate Precipitation Upon Addition to Media
Possible Causes:
-
Poor Aqueous Solubility: this compound has low solubility in aqueous-based cell culture media.
-
Solvent Shock: Rapid dilution of a concentrated organic stock solution in an aqueous medium can cause the compound to "crash out" of solution.
-
High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.
Solutions:
-
Serial Dilution: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution. First, dilute the stock solution in a small volume of pre-warmed media and then add this intermediate dilution to the rest of the media.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level (ideally ≤ 0.1%).
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture media when preparing your final working solution.
-
Increase Agitation: Gently vortex or swirl the media while adding the this compound stock solution to promote rapid and uniform mixing.
Issue 2: Precipitation After Incubation
Possible Causes:
-
Temperature and pH Shifts: Changes in temperature and pH within the incubator can affect the stability and solubility of this compound. Polyphenols like resveratrol are generally more stable in acidic conditions and can degrade or precipitate at the slightly alkaline pH of typical cell culture media (around 7.2-7.4).
-
Interaction with Media Components: this compound may interact with proteins, salts, or other components in the culture medium, leading to the formation of insoluble complexes.
-
Compound Degradation: Over time, the compound may degrade into less soluble byproducts.
Solutions:
-
pH Monitoring: Ensure your media is properly buffered for the CO2 concentration in your incubator to maintain a stable pH.
-
Serum Concentration: The concentration of fetal bovine serum (FBS) can influence the solubility of hydrophobic compounds. Test different serum concentrations to see if it impacts precipitation. Serum proteins can sometimes help to solubilize compounds, but can also interact and cause precipitation.
-
Reduced Incubation Time: If precipitation occurs over longer incubation periods, consider refreshing the media with a freshly prepared this compound solution more frequently.
-
Use of Solubilizing Agents: For particularly problematic precipitation, consider the use of solubility enhancers, such as cyclodextrins, which can form inclusion complexes with hydrophobic molecules and increase their aqueous solubility.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 25 mg/mL |
| Ethanol | 10 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Note: The solubility in cell culture media is expected to be significantly lower than in the organic solvents listed above.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol provides a general guideline for preparing a working solution of this compound for cell culture experiments.
Materials:
-
This compound powder
-
Sterile, high-purity DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM or RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Aseptically weigh out a small amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the powder is completely dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
In a sterile microcentrifuge tube, perform an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, dilute the 20 mM stock 1:10 in media to get a 2 mM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.
-
Gently swirl the flask or tube while adding the solution to ensure rapid mixing.
-
Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%).
-
-
Visual Inspection:
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, try the troubleshooting steps outlined above.
-
Protocol 2: Assessing the Solubility of this compound in Cell Culture Media
This protocol can be used to determine the approximate solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a Range of Concentrations:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
-
Incubate:
-
Incubate the solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1, 4, and 24 hours).
-
-
Visual and Microscopic Examination:
-
At each time point, visually inspect each concentration for any signs of cloudiness or precipitation.
-
Place a small aliquot of each solution onto a microscope slide and examine under a microscope for the presence of crystals or amorphous precipitate.
-
-
Determine Approximate Solubility:
-
The highest concentration that remains clear and free of precipitate at the end of the incubation period is the approximate solubility limit of this compound under those conditions.
-
Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway showing the anti-inflammatory effects of this compound.
References
4'-Methoxyresveratrol light sensitivity and degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 4'-Methoxyresveratrol (4'-MR). The information is designed to help you ensure the stability and integrity of your compound, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost activity over a short period. What could be the cause?
A1: The most likely cause is degradation due to light exposure. This compound, like its parent compound resveratrol, is known to be light-sensitive. It is crucial to protect solutions containing 4'-MR from all light sources, including ambient laboratory light, by using amber vials or wrapping containers in aluminum foil. Store stock solutions at -20°C or -80°C for long-term stability and prepare working solutions fresh for each experiment.[1]
Q2: I am observing inconsistent results in my cell-based assays. Could the stability of this compound be a factor?
A2: Yes, inconsistent results are often a symptom of compound degradation. In addition to light sensitivity, the pH of your culture medium can affect the stability of stilbenoids. While specific data for 4'-MR is limited, resveratrol is known to be less stable in alkaline conditions (pH > 7).[1][2] Consider the pH of your experimental buffer and minimize the time the compound is in the solution before analysis.
Q3: What are the expected degradation products of this compound upon light exposure?
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: this compound has low aqueous solubility. For stock solutions, it is recommended to use organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. Ensure the final concentration of the organic solvent in your experimental system is compatible with your cells or model system and does not exceed cytotoxic levels.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Assess Stock Solution Integrity: Verify the age and storage conditions of your 4'-MR stock. If possible, quantify the concentration and purity using a validated HPLC method.[1] 2. Protect from Light: Ensure all solutions containing 4'-MR are handled in light-protected conditions (e.g., amber tubes, foil wrapping). 3. Fresh Preparations: Prepare working dilutions fresh from the stock solution for each experiment. |
| Inconsistent Cell Culture Conditions | 1. Standardize Protocols: Ensure consistent cell seeding densities, incubation times, and media conditions across all experiments. 2. Monitor pH: Check the pH of your culture medium after the addition of 4'-MR, as the solvent used for the stock solution could alter it. |
| Pipetting Errors | 1. Calibrate Pipettes: Regularly calibrate all pipettes used for preparing solutions. 2. Use Appropriate Volumes: Use pipette volumes that are within the accurate range for the instrument. |
Issue 2: Low or No Observed Biological Activity
| Possible Cause | Troubleshooting Steps |
| Significant Compound Degradation | 1. Confirm Concentration: Use HPLC to confirm the concentration of the active trans-isomer of 4'-MR in your working solution. 2. Optimize Handling: Strictly adhere to light-protected and temperature-controlled conditions during solution preparation and the experiment itself. |
| Sub-optimal Compound Concentration | 1. Perform Dose-Response Study: Conduct a dose-response experiment to determine the optimal concentration range for your specific cell line or experimental model. |
| Cell Line Sensitivity | 1. Verify Target Expression: Ensure your chosen cell line expresses the target proteins or pathways that 4'-MR is expected to modulate (e.g., RAGE, components of the NF-κB pathway). |
Quantitative Data on Stability (Data for Resveratrol as a proxy)
Due to the lack of specific quantitative photodegradation data for this compound, the following tables summarize the stability of its parent compound, resveratrol. These values should be considered as an estimation, and it is recommended to perform specific stability studies for 4'-MR under your experimental conditions.
Table 1: pH Stability of Resveratrol
| pH | Temperature (°C) | Half-life | Reference |
| Acidic to Neutral (<6.8) | 37 | Stable | |
| 7.4 | 37 | < 3 days | |
| 8.0 | 37 | < 10 hours | |
| 10.0 | 37 | < 5 minutes |
Table 2: Photodegradation of Resveratrol and Oxyresveratrol in Solution
| Compound | Solvent | Light Source | Exposure Time (min) | Degradation (%) | Reference |
| Resveratrol | Not Specified | UV | 15 | 59.7 | |
| Oxyresveratrol | Not Specified | UV | 15 | 27.5 |
Experimental Protocols
Protocol 1: Assessment of this compound Photostability by HPLC
This protocol provides a general method for assessing the stability of this compound in solution upon exposure to light.
1. Preparation of this compound Solution:
-
Dissolve this compound in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to a known concentration (e.g., 50 µg/mL).
2. Light Exposure:
-
Aliquot the solution into multiple clear and amber (light-protected control) glass vials.
-
Expose the clear vials to a controlled light source (e.g., a UV lamp with a specific wavelength such as 365 nm, or a broad-spectrum light source).
-
Place the amber vials alongside the clear vials to serve as dark controls.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove one clear and one amber vial.
3. Sample Analysis by HPLC:
-
Immediately analyze the samples by a validated reverse-phase HPLC method.
-
Chromatographic Conditions (Example):
- Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at the λmax of this compound (around 320-330 nm).
- Injection Volume: 20 µL.
4. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining 4'-MR against time to determine the degradation kinetics.
-
Identify any new peaks in the chromatograms of the light-exposed samples, which may represent degradation products.
Visualizations
Caption: Experimental workflow for studying the anti-inflammatory effects of this compound.
Caption: this compound inhibits the RAGE-mediated NF-κB and NLRP3 inflammasome pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4'-Methoxyresveratrol for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of 4'-Methoxyresveratrol in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for dissolving this compound. Ethanol can also be used, but it has a lower solvent capacity. For aqueous solutions, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer or cell culture medium.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the powdered this compound in high-purity DMSO. To aid dissolution, you can gently warm the solution to 37°C or use a sonication bath. Once completely dissolved, it is crucial to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. It is generally recommended to keep the final DMSO concentration at or below 0.1% to 0.5%.[1] However, the tolerance to DMSO can vary significantly between different cell lines. For instance, studies have shown that a DMSO concentration of 0.3125% has minimal cytotoxic effects on a variety of cancer cell lines, though MCF-7 cells have shown increased sensitivity.[2] It is always best practice to include a vehicle control (medium with the same concentration of DMSO as the experimental wells) in your experiments to account for any effects of the solvent.
Q4: My this compound precipitated out of solution after I diluted my stock solution in cell culture medium. What should I do?
A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in your working solution may be too high and exceeding its solubility limit in the aqueous medium. Try lowering the final concentration.
-
Increase the DMSO concentration (with caution): A slightly higher percentage of DMSO in the final working solution might help to keep the compound in solution. However, be mindful of the potential for solvent cytotoxicity and always include a vehicle control.
-
Pre-warm the medium: Pre-warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortex immediately after dilution: Ensure rapid and thorough mixing by vortexing the solution immediately after adding the stock solution to the medium.
Q5: How should I store my this compound solutions?
A5: Powdered this compound should be stored according to the manufacturer's instructions, typically at -20°C. Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months), protected from light.[3] Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions from the stock solution for each experiment.
Data Presentation
Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| This compound | DMSO | ~25 mg/mL [3], 48 mg/mL [4] |
| Ethanol | ~10 mg/mL | |
| DMF | ~30 mg/mL | |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | |
| trans-Resveratrol (for comparison) | DMSO | ~50 mg/mL |
| Ethanol | ~50 mg/mL | |
| DMF | ~100 mg/mL | |
| PBS (pH 7.2) | ~0.1 mg/mL |
Solvent Cytotoxicity in Cell Culture
| Solvent | Concentration | Effect on Cell Viability | Cell Lines Tested |
| DMSO | ≤ 0.5% | Generally low to no cytotoxicity. | Cardiac and cancer cells |
| 0.3125% | Minimal cytotoxicity. | HepG2, Huh7, HT29, SW480, MDA-MB-231 (MCF-7 showed some sensitivity) | |
| > 0.5% | Increased cytotoxicity in a dose-dependent manner. | MCF-7, RAW-264.7, HUVEC | |
| Ethanol | 0.3125% | Can reduce viability by over 30%. | HepG2, Huh7, HT29, SW480, MCF-7, MDA-MB-231 |
| ≥ 2.5% | Well-tolerated by some cell lines. | HepG2, MDA-MB-231, MCF-7, VNBRCA1 |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes or sonicate for a few minutes until the solution is clear.
-
Sterilization (Optional): If necessary for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Protocol for Preparation of Working Solution for Cell Treatment
-
Pre-warm Medium: Pre-warm the appropriate cell culture medium to 37°C.
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: In a sterile tube, dilute the stock solution into the pre-warmed medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock solution, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Mixing: Immediately vortex the working solution to ensure homogeneity and prevent precipitation.
-
Cell Treatment: Remove the old medium from your cell culture plates and add the freshly prepared working solution.
-
Vehicle Control: Remember to prepare a vehicle control by adding the same volume of DMSO (without this compound) to the medium and treating a set of cells in parallel.
Mandatory Visualization
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of inflammatory signaling by this compound.
References
Technical Support Center: Optimization of 4'-Methoxyresveratrol Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 4'-Methoxyresveratrol from natural sources.
FAQs: General Questions
Q1: What are the primary natural sources of this compound?
A1: this compound is a stilbenoid primarily found in plants of the Gnetum genus, such as Gnetum cleistostachyum and Gnetum gnemon (Melinjo). It is often present alongside other stilbenoids like resveratrol and its derivatives.
Q2: What are the common methods for extracting this compound?
A2: Common extraction methods include conventional solvent extraction (CSE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). Each method has its advantages and disadvantages in terms of efficiency, extraction time, and potential for compound degradation.
Q3: Which solvents are most effective for extracting this compound?
A3: Protic solvents, particularly ethanol and methanol, are generally effective for extracting stilbenoids. Aqueous solutions of these alcohols (e.g., 60-80% ethanol) often provide a good balance between extraction efficiency and selectivity.[1] For instance, in the extraction of stilbenes from grape canes, 60% ethanol in water was found to be an optimal solvent for ultrasound-assisted extraction.[2]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound. A C18 column is typically used, and the detection wavelength is usually set around 306-325 nm, which is near the maximum absorbance for stilbenoids.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
Extraction Troubleshooting
| Problem | Possible Causes | Solutions |
| Low Yield of this compound | 1. Inefficient Solvent System: The polarity of the solvent may not be optimal for this compound. 2. Suboptimal Temperature: The temperature may be too low for efficient extraction or too high, causing degradation.[1] 3. Insufficient Extraction Time: The duration of the extraction may not be long enough to achieve a good yield. 4. Improper Solid-to-Liquid Ratio: An incorrect ratio can lead to incomplete extraction. 5. Large Particle Size: Larger particles have less surface area, hindering solvent penetration. | 1. Optimize Solvent: Test different concentrations of ethanol or methanol in water (e.g., 50%, 70%, 90%). For some stilbenoids, a mixture of ethanol and diethyl ether (4:1) has shown high yields. 2. Adjust Temperature: For UAE of stilbenes from grape canes, 75°C has been shown to be effective.[2] For MAE, lower power settings (e.g., 10%) might be optimal to prevent degradation.[3] 3. Increase Extraction Time: For conventional extraction, 4 days has been found to be optimal for trans-resveratrol from vine prunings. For MAE, an extraction time of 10 minutes has been reported as optimal for trans-resveratrol from Gnetum gnemon. 4. Optimize Ratio: A solid-to-liquid ratio of 1:15 to 1:40 (g/mL) is a good starting point for optimization. 5. Reduce Particle Size: Grind the plant material to a fine powder (e.g., 350-500 µm) to increase the surface area. |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest. 2. Inconsistent Sample Preparation: Differences in grinding and drying can affect extraction efficiency. 3. Fluctuations in Extraction Parameters: Small variations in temperature, time, or solvent concentration can lead to different yields. | 1. Standardize Plant Material: If possible, use plant material from the same source and harvest time. 2. Homogenize Sample: Ensure the plant material is ground to a uniform particle size and thoroughly mixed before taking samples for extraction. 3. Maintain Consistent Parameters: Use calibrated equipment and carefully control all extraction parameters. |
| Degradation of this compound | 1. Excessive Heat: High temperatures during extraction or solvent evaporation can cause degradation. 2. Exposure to Light: Stilbenoids can be sensitive to light and may undergo isomerization or degradation. 3. Oxidation: The presence of oxygen can lead to the degradation of phenolic compounds. | 1. Use Lower Temperatures: For temperature-sensitive compounds, consider using lower extraction temperatures for a longer duration or using methods like UAE at controlled temperatures. Use a rotary evaporator at low temperatures to remove the solvent. 2. Protect from Light: Conduct extraction and store extracts in amber-colored glassware or in the dark. 3. Use an Inert Atmosphere: If oxidation is suspected, perform the extraction under a nitrogen or argon atmosphere. |
HPLC Analysis Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Interactions between the analyte and the stationary phase. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. | 1. Dilute Sample: Dilute the extract before injection. 2. Use a Guard Column: A guard column can help to remove strongly retained compounds. Consider adding a small amount of acid (e.g., formic acid) to the mobile phase to reduce tailing. 3. Adjust Mobile Phase pH: Optimize the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Shifting Retention Times | 1. Changes in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile component. 2. Column Temperature Fluctuations: Inconsistent column temperature. 3. Column Aging: Degradation of the stationary phase over time. | 1. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is well-mixed and degassed. 2. Use a Column Oven: Maintain a constant column temperature using a column oven. 3. Equilibrate the Column: Equilibrate the column with the mobile phase for a sufficient time before starting a sequence of injections. Replace the column if performance continues to degrade. |
| Ghost Peaks | 1. Contamination in the HPLC System: Impurities in the solvent, injector, or column. 2. Carryover from Previous Injections: Insufficient washing of the injector between samples. | 1. Clean the System: Flush the system with a strong solvent. Use high-purity solvents and filter them before use. 2. Optimize Wash Method: Increase the volume and/or strength of the injector wash solvent. |
Experimental Protocols and Data
Data Presentation: Comparison of Extraction Methods for Stilbenoids
The following tables summarize quantitative data for the extraction of stilbenoids from Gnetum species and other relevant plant sources. While specific data for this compound is limited, the data for trans-resveratrol, a structurally similar compound, provides a useful reference.
Table 1: Optimization of Microwave-Assisted Extraction (MAE) of trans-Resveratrol from Gnetum gnemon Seeds
| Parameter | Levels Tested | Optimal Condition | Yield of trans-Resveratrol (mg/g) |
| [Bmim]Br Concentration (mol/L) | 1.5, 2.5, 3.5 | 2.5 | 1.34 |
| Liquid-to-Solid Ratio (mL/g) | 10, 15, 20 | 15 | 1.34 |
| Microwave Power (%) | 10, 20, 30 | 10 | 1.34 |
| Extraction Time (min) | 5, 10, 15 | 10 | 1.34 |
Table 2: Comparison of Solvents for Stilbenoid Extraction from Grape Canes
| Solvent | trans-Resveratrol (µg/g d.w.) | trans-ε-viniferin (µg/g d.w.) | r2-viniferin (µg/g d.w.) |
| Methanol | 4500 | 1800 | 400 |
| Acetone | 2000 | 1900 | 450 |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Stilbenoids from Gnetum Seeds
This protocol is based on the optimized conditions for trans-resveratrol extraction from Gnetum gnemon seeds and can be adapted for this compound.
-
Sample Preparation: Dry the Gnetum seeds at a controlled temperature and grind them into a fine powder.
-
Extraction Solvent: Prepare a 2.5 mol/L solution of 1-butyl-3-methylimidazolium bromide ([Bmim]Br) in water.
-
Extraction Procedure:
-
Place 1 g of the powdered seeds into a microwave extraction vessel.
-
Add 15 mL of the [Bmim]Br solution (liquid-to-solid ratio of 15:1 mL/g).
-
Place the vessel in a microwave extractor.
-
Apply microwave power at 10% for 10 minutes.
-
-
Sample Processing:
-
After extraction, allow the mixture to cool.
-
Separate the supernatant from the solid residue by centrifugation or filtration.
-
To recover the extracted compounds from the ionic liquid, a back-extraction with an organic solvent like ethyl acetate can be performed after adding a salt such as Na2CO3 to the aqueous phase.
-
Analyze the extract using HPLC.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Stilbenoids from Plant Material
This protocol is a general guideline based on optimized conditions for stilbenoid extraction from grape canes, which can be a starting point for optimizing this compound extraction.
-
Sample Preparation: Dry the plant material (e.g., Gnetum stems or leaves) and grind to a fine powder.
-
Extraction Solvent: Prepare a 60% (v/v) solution of ethanol in water.
-
Extraction Procedure:
-
Weigh 1 g of the powdered plant material into an extraction vessel.
-
Add 40 mL of the 60% ethanol solution (solid-to-solvent ratio of 1:40 g/mL).
-
Place the vessel in an ultrasonic bath.
-
Perform the extraction at 75°C for 10 minutes.
-
-
Sample Processing:
-
After extraction, centrifuge the mixture to separate the extract from the solid residue.
-
Filter the supernatant through a 0.45 µm filter before HPLC analysis.
-
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: General workflow for the extraction of this compound.
Caption: Troubleshooting logic for addressing low extraction yields.
References
Technical Support Center: Overcoming Poor Water Solubility of 4'-Methoxyresveratrol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of 4'-Methoxyresveratrol.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is practically insoluble in water.[1] Its solubility in aqueous solutions is very low, necessitating the use of solubility enhancement techniques for most experimental applications.
Q2: In which organic solvents is this compound soluble?
This compound exhibits good solubility in several organic solvents. Reported solubility values are:
Q3: What are the common strategies to improve the water solubility of this compound?
Common strategies to enhance the aqueous solubility of this compound include:
-
Co-solvency: Using a mixture of water-miscible organic solvents.
-
Cyclodextrin Complexation: Encapsulating the molecule within cyclodextrin cavities.
-
Nanoparticle Formulation: Reducing particle size to the nanometer range.
-
Solid Dispersion: Dispersing the compound in a hydrophilic carrier.
-
Liposomal Formulation: Incorporating the molecule into lipid bilayers.
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate the compound.
Q4: When should I choose one solubility enhancement method over another?
The choice of method depends on the specific experimental requirements, such as the desired final concentration, the biological system being used (in vitro vs. in vivo), and the required stability of the formulation. For in vitro studies, co-solvents are often sufficient. For in vivo applications, more advanced formulations like nanoparticles or cyclodextrin complexes are generally preferred to improve bioavailability and reduce potential toxicity from organic solvents.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
Problem: My this compound, initially dissolved in an organic solvent like DMSO, precipitates when I add it to my aqueous experimental buffer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Final organic solvent concentration is too high. | Keep the final concentration of the organic solvent in your aqueous medium as low as possible, ideally below 1% and not exceeding 2% for in vivo studies.[3] |
| Insufficient mixing. | Ensure thorough mixing after adding the this compound stock solution to the aqueous buffer. Vortex or gently sonicate the final solution. |
| Low temperature of the aqueous buffer. | Pre-warm the aqueous buffer to 37°C before adding the stock solution. Gentle heating can aid dissolution. |
| Saturation limit exceeded. | The final concentration of this compound in the aqueous buffer may be too high. Try preparing a more dilute solution. |
Issue 2: Inconsistent Results in Biological Assays
Problem: I am observing high variability in my experimental results when using this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete dissolution or precipitation over time. | Visually inspect your final solution for any signs of precipitation before and during the experiment. Prepare fresh solutions for each experiment. For in vivo studies, it is recommended to use the working solution on the same day it is prepared. |
| Degradation of this compound. | Protect stock solutions from light. Store stock solutions at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Interaction with media components. | Some components in cell culture media or buffers can interact with the compound or the formulation, affecting its stability and activity. Consider a simplified buffer system for initial solubility tests. |
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility of this compound and related stilbenoids using different enhancement techniques.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Insoluble (<1 mg/mL) |
| DMSO | 48 mg/mL (198.12 mM) |
| Ethanol | 48 mg/mL (198.12 mM) |
| DMF | 30 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Table 2: Solubility Enhancement of Stilbenoids Using Advanced Formulations
| Formulation Method | Stilbenoid | Carrier/System | Fold Increase in Solubility (approx.) | Reference |
| Cyclodextrin Complexation | Resveratrol | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 438.6 | |
| Cyclodextrin Complexation | Oxyresveratrol | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 100 | |
| Nanoparticle Formulation | Resveratrol | HPMC/Poloxamer 407 | 7.2 | |
| Solid Lipid Nanoparticles | Resveratrol | Stearic Acid/PVA | 3 |
Note: Data for resveratrol and oxyresveratrol are provided as a reference due to the limited availability of specific quantitative data for this compound with these advanced formulations.
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution using a Co-solvent System for In Vitro Studies
This protocol describes the preparation of a 10 mM stock solution in DMSO and subsequent dilution into a cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile cell culture medium or buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out an appropriate amount of this compound powder (Molar Mass: 242.27 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.42 mg of this compound.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare the Working Solution:
-
Pre-warm the desired volume of cell culture medium or buffer to 37°C.
-
Add the required volume of the 10 mM this compound stock solution to the pre-warmed medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Immediately vortex the working solution to ensure homogenous distribution and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation before use.
-
Troubleshooting:
-
If precipitation occurs, try preparing a more dilute working solution or decrease the final DMSO concentration by preparing a more concentrated initial stock solution.
Protocol 2: Preparation of a this compound Formulation using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) for In Vivo Studies
This protocol is adapted from a method for preparing a clear solution for in vivo administration.
Materials:
-
This compound powder
-
DMSO
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline solution, sterile
Procedure:
-
Prepare a 20% SBE-β-CD in Saline Solution:
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.
-
Mix until the powder is completely dissolved and the solution is clear.
-
-
Prepare a 25 mg/mL this compound Stock Solution in DMSO:
-
Dissolve 25 mg of this compound in 1 mL of DMSO.
-
-
Prepare the Final Formulation (e.g., for a 2.5 mg/mL working solution):
-
Take 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add it to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained. This will result in a final formulation with 10% DMSO.
-
Troubleshooting:
-
If precipitation occurs, gentle warming or sonication can be used to aid dissolution.
-
Ensure the DMSO stock solution is clear before adding it to the SBE-β-CD solution.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Inhibiting Inflammation
This compound has been shown to alleviate inflammation by suppressing the RAGE-mediated MAPK/NF-κB signaling pathway and NLRP3 inflammasome activation.
Caption: this compound inhibits AGE-induced inflammation.
Experimental Workflow for Solubility Enhancement and Analysis
This workflow outlines the general steps for enhancing the solubility of this compound and quantifying the improvement.
Caption: Workflow for enhancing and analyzing solubility.
Logical Relationship for Troubleshooting Precipitation
This diagram illustrates a decision-making process for troubleshooting precipitation issues.
Caption: Troubleshooting logic for precipitation issues.
References
Technical Support Center: 4'-Methoxyresveratrol and CYP Enzyme Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the drug interaction potential of 4'-Methoxyresveratrol (also known as deoxyrhapontigenin) with Cytochrome P450 (CYP) enzymes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the known interaction potential of this compound with major CYP enzymes?
A1: Based on available in vitro data, this compound has been shown to be a potent inhibitor of CYP1A1 and a moderate inhibitor of CYP1B1. Data on other major CYP isoforms is limited; however, studies on a closely related isomer, isorhapontigenin, suggest potential for weak to moderate inhibition of CYP3A4, CYP2C9, and CYP2D6. The induction potential appears to be low, though polymethoxylated stilbenes, in general, have been noted as potential inducers of CYP2B6 and CYP3A4.
Q2: We are observing significant variability in our IC50 values for this compound in our CYP inhibition assays. What could be the cause?
A2: Variability in IC50 values can stem from several factors. Firstly, ensure the solubility of this compound in your assay buffer is not a limiting factor, as poor solubility can lead to inaccurate concentrations. Secondly, the stability of the compound in the incubation mixture should be confirmed. Stilbenoids can be sensitive to light and oxidation. Finally, the choice of substrate and protein concentration in your assay can influence the apparent IC50 value. Consider using a lower microsomal protein concentration to minimize non-specific binding.
Q3: Our fluorescence-based CYP inhibition assay shows a high background signal when testing this compound. How can we troubleshoot this?
A3: this compound, like other stilbenoids, is known to be autofluorescent. This intrinsic fluorescence can interfere with assays that use fluorescent probes. To mitigate this, you should run parallel control experiments with this compound in the absence of the CYP substrate to measure its intrinsic fluorescence at the excitation and emission wavelengths of your probe. This background fluorescence can then be subtracted from your test wells. If the interference is too high, consider switching to a non-fluorescent-based detection method, such as LC-MS/MS.
Q4: We are not observing any significant induction of CYP3A4 by this compound in our primary human hepatocyte model. Is this expected?
A4: This finding is not entirely unexpected. While some polymethoxylated stilbenes have been shown to induce CYP enzymes, studies on the parent compound, resveratrol, have shown weak to no induction of CYP3A4. It is possible that this compound is also a weak or non-inducer of CYP3A4. Ensure your positive control for CYP3A4 induction (e.g., rifampicin) is showing a robust response to confirm the validity of your experimental system.
Data Presentation
Table 1: In Vitro Inhibition of CYP Enzymes by this compound and its Isomer
| CYP Isoform | Test Compound | Inhibition Parameter | Value (µM) | Comments |
| CYP1A1 | This compound | Ki | 0.16 | Potent inhibitor. |
| CYP1B1 | This compound | Ki | 2.06 | Moderate inhibitor. |
| CYP3A4 | Isorhapontigenin | IC50 | 16.08 | Data for positional isomer; suggests weak to moderate inhibition.[1][2] |
| CYP2C9 | Isorhapontigenin | IC50 | 14.31 | Data for positional isomer; suggests moderate inhibition.[1][2] |
| CYP2D6 | Isorhapontigenin* | IC50 | 21.06 | Data for positional isomer; suggests weak inhibition.[1] |
*Data is for the positional isomer isorhapontigenin, as specific data for this compound was not available in the reviewed literature.
Table 2: In Vitro Induction Potential of Polymethoxylated Stilbenes
| CYP Isoform | Test Compound Class | Induction Potential | Quantitative Data (EC50, Emax) | Comments |
| CYP2B6 | Polymethoxylated Stilbenes | Potential Inducer | Not Available | Further studies are needed to quantify the induction potential of this compound. |
| CYP3A4 | Polymethoxylated Stilbenes | Potential Inducer | Not Available | Resveratrol, the parent compound, shows weak to no induction. |
Experimental Protocols
In Vitro CYP Inhibition Assay using Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution in the incubation buffer.
-
Prepare a solution of human liver microsomes in incubation buffer.
-
Prepare a solution of a CYP-specific substrate and an NADPH-regenerating system.
-
-
Incubation:
-
Pre-incubate the human liver microsomes with this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the CYP-specific substrate and the NADPH-regenerating system.
-
Incubate for a specific time at 37°C, ensuring the reaction is in the linear range.
-
-
Termination and Analysis:
-
Stop the reaction by adding a suitable quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model.
-
In Vitro CYP Induction Assay using Primary Human Hepatocytes
-
Cell Culture and Treatment:
-
Culture primary human hepatocytes in a suitable medium.
-
Treat the hepatocytes with various concentrations of this compound, a positive control inducer (e.g., rifampicin for CYP3A4), and a vehicle control for a specified period (e.g., 48-72 hours).
-
-
Assessment of CYP Induction:
-
mRNA Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the target CYP mRNA, normalized to a housekeeping gene.
-
Enzyme Activity Assay: Incubate the treated hepatocytes with a CYP-specific probe substrate and measure the formation of the metabolite.
-
-
Data Analysis:
-
Calculate the fold induction of CYP mRNA expression or enzyme activity relative to the vehicle control.
-
Determine the EC50 (concentration producing 50% of the maximal effect) and Emax (maximal effect) values by fitting the concentration-response data to a suitable model.
-
Mandatory Visualizations
Caption: Experimental workflow for a CYP inhibition assay.
Caption: Simplified signaling pathway for CYP induction via PXR.
References
Technical Support Center: 4'-Methoxyresveratrol and Drug-Drug Interaction Potential
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential for 4'-Methoxyresveratrol to cause drug-drug interactions (DDIs). The following information is intended to assist researchers in designing and interpreting experiments related to the metabolism and interaction of this compound with drug-metabolizing enzymes.
Executive Summary
This compound, a naturally occurring methoxylated analog of resveratrol, demonstrates significant potential for drug-drug interactions, primarily through the inhibition of key cytochrome P450 (CYP450) enzymes. In vitro evidence indicates that this compound is a potent inhibitor of CYP1A1 and likely a strong inhibitor of CYP3A4. While direct inhibitory data for other major CYP isoforms are limited, the known inhibitory profile of its parent compound, resveratrol, suggests a broader potential for interactions. Researchers should exercise caution and conduct thorough in vitro assessments when co-administering this compound with drugs metabolized by CYP450 enzymes.
Quantitative Data Summary
The following tables summarize the known inhibitory effects of this compound and its parent compound, resveratrol, on major human cytochrome P450 enzymes. This data is critical for predicting potential pharmacokinetic interactions.
Table 1: Inhibitory Potency (Ki) of this compound against Human CYP450 Isoforms
| CYP Isoform | Test System | Ki (µM) |
| CYP1A1 | Recombinant human CYP1A1 | 0.16[1] |
| CYP1B1 | Recombinant human CYP1B1 | 2.06[1] |
Table 2: Inhibitory Potency (IC50/Ki) of Resveratrol against Human CYP450 Isoforms
| CYP Isoform | Test System | Probe Substrate | IC50 (µM) | Ki (µM) |
| CYP1A2 | Human Liver Microsomes | Phenacetin | 3.0 | - |
| CYP2C9 | Human Liver Microsomes | Diclofenac | 7.9 | 3.64[2][3] |
| CYP3A4 | Human Liver Microsomes | Midazolam | ~4.5 | - |
Note: Data for resveratrol is provided as a reference due to the limited availability of specific inhibitory data for this compound against all major CYP isoforms.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental procedures is crucial for understanding the potential for drug-drug interactions.
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound on various CYP450 isoforms using human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
This compound
-
CYP-isoform specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add potassium phosphate buffer, HLM, and varying concentrations of this compound or a known inhibitor (positive control).
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C with shaking for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the formation of the specific metabolite.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
PXR Activation Reporter Gene Assay
This protocol outlines a cell-based assay to evaluate the potential of this compound to induce CYP3A4 expression via activation of the pregnane X receptor (PXR).
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2) stably transfected with a human PXR expression vector and a CYP3A4 promoter-luciferase reporter construct.
-
Cell culture medium and supplements.
-
This compound
-
Known PXR agonist (e.g., Rifampicin) as a positive control.
-
Luciferase assay reagent.
-
Luminometer.
-
96-well cell culture plates.
Procedure:
-
Seed the stably transfected cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, a positive control (Rifampicin), and a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Determine the fold induction of reporter gene activity relative to the vehicle control.
Troubleshooting Guides and FAQs
CYP450 Inhibition Assays
-
Q: My IC50 values for the positive control are inconsistent with published data. What could be the issue?
-
A: Several factors could contribute to this. Verify the concentration and purity of your positive control. Ensure the final concentration of the organic solvent (e.g., DMSO) in the incubation is low (typically <0.5%) as it can inhibit CYP activity. Check the activity of your human liver microsomes, as it can vary between lots and with storage conditions. Also, confirm that the substrate concentration is at or below its Km value for the specific CYP isoform.
-
-
Q: I am observing high variability between my replicates. How can I improve this?
-
A: Ensure accurate and consistent pipetting, especially for small volumes. Thoroughly mix all solutions before use. Check for and eliminate any potential sources of contamination. Ensure the temperature and incubation times are precisely controlled.
-
-
Q: My test compound has low solubility in the assay buffer. What are my options?
-
A: You can try using a co-solvent, but be mindful of its potential to inhibit CYP enzymes. The final concentration of the co-solvent should be kept to a minimum and be consistent across all wells. Alternatively, you can explore the use of other formulation strategies, but these should be carefully validated.
-
PXR Activation Assays
-
Q: I am not seeing a significant induction with my positive control.
-
A: Confirm the integrity of your cell line and that it is expressing both PXR and the reporter construct. Check the concentration and purity of your positive control. Ensure the incubation time is sufficient for gene transcription and translation to occur. Optimize the cell seeding density, as over-confluent or under-confluent cells may respond poorly.
-
-
Q: My test compound is showing cytotoxicity at concentrations where I expect to see PXR activation.
-
A: It is crucial to perform a cytotoxicity assay in parallel with the PXR activation assay. This will help you to distinguish between a true lack of PXR activation and a response that is masked by cell death. If cytotoxicity is observed, you may need to test a narrower, non-toxic concentration range of your compound.
-
-
Q: How do I interpret a weak PXR activation signal?
-
A: A weak signal may indicate that your compound is a partial agonist or that it has low potency. It is important to compare the maximal induction to that of a strong PXR agonist like Rifampicin. Further studies, such as measuring the induction of CYP3A4 mRNA and protein levels, can help to confirm the biological relevance of a weak activation signal.
-
References
Technical Support Center: 4'-Methoxyresveratrol Formulation Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Methoxyresveratrol. The information is designed to address common stability challenges encountered during experimental work and formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in formulations?
A1: The stability of this compound, a methylated derivative of resveratrol, is influenced by several factors. While O-methylation is known to improve the stability of stilbenoids compared to their hydroxylated counterparts like resveratrol, it is still susceptible to degradation.[1] Key factors include:
-
pH: Resveratrol, the parent compound, is most stable in acidic conditions (pH 1-7) and degrades exponentially in alkaline environments (pH > 6.8).[2][3] It is anticipated that this compound follows a similar trend, although likely with greater overall stability.
-
Light: this compound is noted to be light-sensitive.[4] Like resveratrol, exposure to UV light can cause isomerization from the active trans-isomer to the less active cis-isomer and can also lead to oxidative degradation.[5]
-
Temperature: Elevated temperatures accelerate the degradation of stilbenoids. For solutions, storage at low temperatures (-20°C or -80°C) is recommended to preserve stability.
-
Oxidation: As a phenolic compound, this compound is susceptible to oxidation, which can be catalyzed by light, high pH, and the presence of metal ions. This can lead to discoloration and loss of activity.
-
Excipients: Interactions with other components in the formulation can impact stability. The choice of solvents, stabilizers, and other excipients is crucial.
Q2: How should I store my this compound raw material and stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound.
-
Solid Compound: The solid powder should be stored at 2-8°C.
-
Stock Solutions: Once dissolved in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is crucial to protect solutions from light. To avoid degradation from repeated freeze-thaw cycles, use fresh aliquots for each experiment.
Q3: My this compound formulation is turning yellow/brown. What is causing this discoloration?
A3: Discoloration (yellowing or browning) is a common sign of degradation in phenolic compounds like this compound. This is typically due to oxidation. The degradation process can be accelerated by:
-
Exposure to light (photodegradation).
-
Alkaline pH conditions.
-
Presence of oxygen.
-
Contamination with metal ions.
To mitigate this, ensure your formulation is protected from light, maintained at an optimal (likely acidic to neutral) pH, and consider the use of antioxidants or chelating agents.
Q4: Is this compound more stable than resveratrol?
A4: Yes, the O-methylation of the hydroxyl group at the 4'-position is expected to confer greater stability to the molecule. Methylation protects the phenolic group from rapid oxidation and conjugation, which are common degradation and metabolic pathways for resveratrol. This structural modification generally leads to increased lipophilicity and improved stability.
Q5: What formulation strategies can be used to improve the stability of this compound?
A5: Several formulation strategies, proven effective for resveratrol and other stilbenoids, can be applied to enhance the stability of this compound:
-
Encapsulation: Incorporating this compound into delivery systems like liposomes, nanoemulsions, or nanosponges can protect it from light, oxygen, and harsh pH conditions. For instance, nanoemulsion formulations have been shown to enhance the stability of similar compounds.
-
Use of Antioxidants: Adding antioxidants such as vitamin C, vitamin E, or ubiquinone to the formulation can help prevent oxidative degradation.
-
pH Optimization: Formulating at a slightly acidic pH (below 6.8) is likely to improve stability, based on data from resveratrol.
-
Light-Protective Packaging: Using opaque or amber-colored containers is essential to prevent photodegradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound in the formulation or during the experiment. | - Prepare fresh formulations for each experiment from a properly stored stock solution. - Protect the formulation from light at all stages. - Confirm the stability of the compound under your specific assay conditions (e.g., in cell culture media at 37°C). Resveratrol's half-life is significantly reduced at physiological pH and temperature. - Perform a stability-indicating assay (e.g., HPLC) to quantify the active compound before and after the experiment. |
| Precipitation of this compound in an aqueous formulation. | Poor aqueous solubility. | - Use co-solvents such as ethanol, propylene glycol, or PEG-400 to improve solubility. - Employ solubilizing agents like cyclodextrins. - Formulate as a nanoemulsion or other nanoparticle-based delivery system. |
| Color change of the formulation over time. | Oxidative degradation or photodegradation. | - Store the formulation in airtight, light-proof containers. - Consider adding an antioxidant (e.g., ascorbic acid, BHT) or a chelating agent (e.g., EDTA) to the formulation. - Evaluate the pH of the formulation; adjust to a more acidic pH if possible. |
| Phase separation in an emulsion-based formulation. | Emulsion instability. | - Optimize the surfactant and co-surfactant system. - Evaluate the effect of this compound on the physical stability of the emulsion. - Store the emulsion at the recommended temperature; for some systems, refrigeration at 4°C improves stability. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables for its parent compound, trans-resveratrol, provide a strong indication of the conditions under which stilbenoids are stable or unstable. It is generally accepted that this compound will exhibit enhanced stability under these conditions due to its methylated structure.
Table 1: Effect of pH on the Stability of trans-Resveratrol
| pH | Temperature (°C) | Half-life | Reference |
| 1.2 | N/A | Stable for >90 days | |
| 1 to 7 | N/A | Stable for at least 28 days | |
| 7.4 | 37 | < 3 days | |
| 8.0 | 37 | < 10 hours | |
| 10.0 | 37 | < 5 minutes |
Table 2: Effect of Temperature on the Degradation of trans-Resveratrol
| Temperature (°C) | Exposure Time (min) | % Degradation | Reference |
| 125 | 20 | 17 | |
| 150 | 20 | 39 | |
| 175 | 20 | 70 |
Table 3: Effect of UV Light on the Stability of trans-Resveratrol in Solution
| Light Source | Exposure Time | % Conversion to cis-isomer | Reference |
| Sunlight | 60 min | 80-90% | |
| UV light (366 nm) | 120 min | 90.6% | |
| UV light (312 nm) | 4 hours | ~50% |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is adapted from validated methods for resveratrol and its derivatives and is designed to separate this compound from its potential degradation products.
1. Objective: To quantify the concentration of this compound in a formulation over time under various stress conditions (e.g., temperature, pH, light exposure) and to separate it from potential degradants.
2. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Acids/bases for pH adjustment (e.g., phosphoric acid, ammonium formate).
-
Volumetric flasks, pipettes, and autosampler vials.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of acetonitrile and water (acidified to pH ~3-4 with phosphoric acid or using a formate buffer). For example, Acetonitrile:Water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at the λmax of trans-4'-Methoxyresveratrol (approximately 306-320 nm). A DAD is recommended to identify peak purity and detect degradation products with different spectra.
-
Injection Volume: 10-20 µL.
4. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or DMSO) and create a calibration curve by serial dilutions (e.g., 1-50 µg/mL).
-
Sample Preparation: Dilute the formulation with the mobile phase to a concentration that falls within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Forced Degradation Study (for method validation):
-
Acid/Base Hydrolysis: Incubate the sample in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose the sample to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the sample to UV light (e.g., 254 nm or 366 nm) in a photostability chamber.
-
-
Analysis: Inject the standards and stressed/unstressed samples into the HPLC system.
-
Data Interpretation: Quantify the peak area of this compound against the calibration curve. The appearance of new peaks or a decrease in the main peak area indicates degradation. The method is considered "stability-indicating" if the degradation products are resolved from the parent peak.
Visualizations
Caption: Workflow for a forced degradation study to assess this compound stability.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of desoxyrhapontigenin (4-methoxyresveratrol) in rat plasma by LC-MS/MS: Application to pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4'-Methoxyresveratrol and Resveratrol for Researchers and Drug Development Professionals
An objective guide to the performance, mechanisms, and experimental data of 4'-Methoxyresveratrol versus its parent compound, Resveratrol.
In the landscape of polyphenolic compounds, resveratrol has long held a prominent position due to its diverse and potent biological activities. However, its therapeutic potential is often hampered by low bioavailability. This has spurred the exploration of resveratrol derivatives, with this compound emerging as a promising alternative. This guide provides a comprehensive, data-driven comparison of this compound and resveratrol, tailored for researchers, scientists, and drug development professionals. We delve into their comparative bioavailability, antioxidant, anti-inflammatory, and anticancer activities, supported by experimental data and detailed protocols.
Data Summary: A Head-to-Head Comparison
The following tables summarize the available quantitative data to facilitate a direct comparison between this compound and resveratrol.
Table 1: Comparative Bioavailability
| Compound | Key Findings | References |
| Resveratrol | Low oral bioavailability (less than 1%) due to extensive metabolism in the intestine and liver.[1] | [1] |
| This compound | Methylation, as in this compound, is a strategy to enhance bioavailability by increasing lipophilicity and metabolic stability.[2][3] | [2] |
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value (µM) | References |
| Resveratrol | DPPH Radical Scavenging | 81.92 ± 9.17 | |
| This compound | DPPH Radical Scavenging | Data not available in comparative studies |
Table 3: Comparative Anti-inflammatory Activity
| Compound | Assay | IC50 Value (µM) | References |
| Resveratrol | COX-2 Mediated PGE2 Production | ~50 | |
| This compound | COX-2 Inhibition | Hydroxylated, not methoxylated, resveratrol derivatives showed potent COX-2 inhibition. Specific IC50 for this compound is not provided in the comparative study. |
Note: One study indicated that methoxylated resveratrol derivatives did not exhibit strong COX-2 inhibition compared to their hydroxylated counterparts. However, this compound has been shown to exert anti-inflammatory effects through other mechanisms like inhibition of the NF-κB and MAPK pathways.
Table 4: Comparative Anticancer Activity (Anti-proliferative IC50 in µM)
| Cell Line | Resveratrol | This compound (and other methoxy-derivatives) | References |
| PC-3 (Prostate Cancer) | >100 | 3-MRESV: 68.7 ± 5.8 | |
| HCT116 (Colon Cancer) | >100 | 3,4'-DMRESV: 54.8 ± 4.9; TMRESV: 48.6 ± 3.7 | |
| Various Cancer Cell Lines | IC50 ~50 µM in WI38VA cells | A tetramethoxystilbene (MR-4) showed an IC50 of 0.5 µM in WI38VA cells. |
Note: Data for 3-MRESV (3-Methoxyresveratrol), 3,4'-DMRESV (3,4'-Dimethoxyresveratrol), and TMRESV (Trimethoxyresveratrol) are presented as they are structurally related methoxy derivatives of resveratrol and indicate the potential for increased anticancer potency with methoxylation.
Signaling Pathways: A Visual Comparison
The biological activities of both resveratrol and this compound are mediated through their interaction with various cellular signaling pathways.
References
Unveiling the Bioavailability Landscape: A Comparative Analysis of 4'-Methoxyresveratrol and Resveratrol
For researchers and professionals in drug development, understanding a compound's bioavailability is a critical step in evaluating its therapeutic potential. This guide provides a detailed comparison of the bioavailability of 4'-Methoxyresveratrol and its well-known parent compound, resveratrol, supported by experimental data and methodologies.
Resveratrol, a naturally occurring polyphenol, has garnered significant attention for its potential health benefits. However, its clinical utility is often hampered by low oral bioavailability due to rapid and extensive metabolism. This has led to the exploration of resveratrol derivatives, such as this compound, with the aim of improving pharmacokinetic profiles. This guide delves into a head-to-head comparison of these two compounds.
Quantitative Pharmacokinetic Data
A key study provides a direct comparison of the pharmacokinetic parameters of this compound (also known as desoxyrhapontigenin) and resveratrol in Sprague-Dawley rats. The data clearly indicates a superior pharmacokinetic profile for this compound following oral administration.
| Pharmacokinetic Parameter | This compound (50 mg/kg, oral) | Resveratrol | Reference |
| Absolute Bioavailability (F%) | 24.1 ± 5.6% | <1% | [1] |
| Clearance (Cl) | 275 ± 30 mL/min/kg (10 mg/kg, IV) | High (subject to extensive first-pass metabolism) | [1] |
| Mean Residence Time (MRT) | 10.4 ± 0.5 min (10 mg/kg, IV) | Short | [1] |
Note: Data for resveratrol's bioavailability is widely reported as less than 1% in numerous studies due to extensive first-pass metabolism.[2][3] The clearance and mean residence time for resveratrol are generally high and short, respectively, though direct comparative values under the exact same experimental conditions as the this compound study are not provided in the primary reference.
Experimental Protocols
The following methodologies were employed in the comparative pharmacokinetic study of this compound and resveratrol.
Animal Model and Administration
-
Species: Male Sprague-Dawley rats.
-
Intravenous (IV) Administration: A solution of this compound (4 or 10 mg/kg) was administered to assess clearance and volume of distribution.
-
Oral (PO) Administration: A suspension of this compound (50 mg/kg) was administered by gavage to determine oral bioavailability. For comparison, resveratrol is often administered orally in suspension or solution in similar rat models.
Sample Collection and Analysis
-
Blood Sampling: Blood samples were collected at predetermined time points post-administration.
-
Analytical Method: Plasma concentrations of this compound and resveratrol were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
This compound has been shown to exert its anti-inflammatory effects by modulating specific signaling pathways.
Discussion
The methylation of the 4'-hydroxyl group in the resveratrol structure to form this compound significantly enhances its oral bioavailability. This is likely due to a reduction in first-pass metabolism, particularly glucuronidation and sulfation, which are major pathways for resveratrol's rapid elimination. The increased systemic exposure of this compound suggests that it may achieve therapeutic concentrations at lower doses compared to resveratrol, potentially leading to improved efficacy and a better safety profile.
The anti-inflammatory properties of this compound, mediated through the inhibition of the RAGE/MAPK/NF-κB and NLRP3 inflammasome pathways, further highlight its potential as a therapeutic agent. The ability to block these key inflammatory signaling cascades, combined with its improved bioavailability, makes this compound a promising candidate for further investigation in various inflammatory and age-related diseases.
Conclusion
The available evidence strongly suggests that this compound possesses a superior pharmacokinetic profile compared to resveratrol, with significantly higher oral bioavailability. This key advantage, coupled with its demonstrated anti-inflammatory activity, positions this compound as a compelling alternative to resveratrol for therapeutic development. Further clinical studies are warranted to translate these preclinical findings into human applications.
References
- 1. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 2. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
Unraveling the Nuances of Stilbenoid Bioactivity: A Comparative Analysis of 4'-Methoxyresveratrol
A deep dive into the mechanisms of action of 4'-Methoxyresveratrol versus other prominent stilbenoids, including resveratrol, pterostilbene, and piceatannol, reveals subtle yet significant differences in their cellular effects. This guide provides a comprehensive comparison of their anti-inflammatory, anticancer, and antioxidant properties, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Stilbenoids, a class of natural polyphenolic compounds, have garnered considerable attention for their potential therapeutic applications. While resveratrol is the most studied member of this family, its derivatives, such as this compound, pterostilbene, and piceatannol, exhibit distinct pharmacological profiles. These differences, often stemming from variations in their chemical structures, influence their bioavailability, metabolic stability, and ultimately, their mechanism of action at the cellular level.
Comparative Analysis of Biological Activities
To facilitate a clear understanding of the functional differences between these stilbenoids, the following tables summarize key quantitative data from various experimental studies.
Anti-inflammatory Activity
The anti-inflammatory properties of stilbenoids are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
| Compound | Assay | Cell Line | IC50 Value | Source |
| This compound | Nitric Oxide Production | RAW 264.7 | Not explicitly stated, but significant inhibition at 10-40 µM | [1][2] |
| Pterostilbene | Nitric Oxide Production | RAW 264.7 | Significant inhibition at 5-20 µM | [1][2] |
| Resveratrol | Nitric Oxide Production | J774A.1 | ~12.15 µM | Not directly cited |
| Piceatannol | Nitric Oxide Production | J774A.1 | ~2.6 µM | Not directly cited |
| This compound | Cytokine (MCP-1, IL-6, IL-1β, TNF-α) mRNA expression | RAW 264.7 | Significant inhibition at 10-40 µM | [1] |
| Pterostilbene | Cytokine (MCP-1, IL-6, IL-1β, TNF-α) mRNA expression | RAW 264.7 | Significant inhibition at 5-20 µM | |
| Resveratrol | IL-6 Production | J774A.1 | ~6.8 µM | Not directly cited |
| Piceatannol | IL-6 Production | J774A.1 | ~13.0 µM | Not directly cited |
| Resveratrol | MCP-1 Production | J774A.1 | ~13.6 µM | Not directly cited |
| Piceatannol | MCP-1 Production | J774A.1 | ~4.0 µM | Not directly cited |
Anticancer Activity
The anticancer effects of stilbenoids are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.
| Compound | Assay | Cell Line | IC50 Value | Source |
| Resveratrol | Cell Viability (MTT) | MCF-7 | ~25 µM | Not directly cited |
| Pterostilbene | Cell Viability (MTT) | MCF-7 | ~15 µM | Not directly cited |
| Tetramethoxystilbene | Cell Viability (MTT) | MCF-7 | 3.6 µM | |
| Oxyresveratrol | Cell Viability (MTT) | MCF-7 | 30.64 µM | |
| Piceatannol | Cell Viability (MTT) | Macrophages | ~29 µM (24h) |
Antioxidant Activity
The antioxidant capacity of stilbenoids is a key contributor to their protective effects against cellular damage caused by reactive oxygen species (ROS).
| Compound | Assay | Result | Source |
| Resveratrol | ORAC | High activity | |
| Oxyresveratrol | Heme-based assay | Significant antioxidant activity (27-33% inhibition of oxidation) | |
| Resveratrol | Heme-based assay | Significant antioxidant activity (27-33% inhibition of oxidation) |
Mechanistic Insights into Signaling Pathways
The differential effects of these stilbenoids can be attributed to their distinct modulation of intracellular signaling cascades.
Anti-inflammatory Signaling
A comparative study on RAW 264.7 macrophages revealed that both this compound and pterostilbene inhibit LPS-induced inflammation by targeting the NF-κB and MAPK pathways, but with notable differences.
-
This compound inhibits the activation of JNK and p38 MAPKs, and also suppresses the AP-1 transcription factor, in addition to inhibiting NF-κB.
-
Pterostilbene primarily acts by inhibiting ERK and p38 MAPKs, leading to the suppression of NF-κB activation.
dot
Caption: Differential inhibition of MAPK pathways by this compound and Pterostilbene.
Anticancer Signaling
The anticancer activity of stilbenoids often involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. While direct comparative studies involving this compound are limited, research on related methoxylated analogs provides valuable insights. For instance, a tetramethoxystilbene was shown to be more potent than resveratrol in inducing cell cycle arrest and apoptosis in MCF-7 breast cancer cells.
dot
References
Validating the Pro-Apoptotic Efficacy of 4'-Methoxyresveratrol: A Comparative Guide
For researchers and drug development professionals exploring novel anti-cancer agents, 4'-Methoxyresveratrol has emerged as a compound of interest due to its pro-apoptotic activities. This guide provides a comparative analysis of this compound against its parent compound, resveratrol, and other derivatives, supported by experimental data to validate its potential as a therapeutic agent.
Performance Comparison: this compound vs. Alternatives
Experimental evidence highlights the superior potency and selectivity of methoxy-derivatives of resveratrol in inducing apoptosis in cancer cells compared to resveratrol. A key study focused on 3,4,5,4′-tetramethoxystilbene (MR-4), a compound structurally related to this compound, demonstrating its significantly lower IC50 value for growth inhibition in transformed cells versus normal cells.
| Compound | Cell Line (Transformed/Cancer) | IC50 (µM) for Growth Inhibition | Cell Line (Normal) | IC50 (µM) for Growth Inhibition |
| 3,4,5,4′-tetramethoxystilbene (MR-4) | WI38VA | 0.5 | WI38 | > 50 |
| LNCaP, HT-29, HepG2 | 1-5 | IMR90, BJ-T | Not significantly suppressed | |
| Resveratrol (R-3) | WI38VA | ~50 | WI38 | No clear differential effect |
| Oxyresveratrol | MCF-7, HepG2, PC-3, RAW 264.7, A-549 | 30.64 - 148.63 | CACO-2, MCF10A, MRC-5 | > 200 |
Table 1: Comparative IC50 Values for Growth Inhibition. Data from studies on various cell lines indicate that methoxylated resveratrol derivatives exhibit greater potency and selectivity against cancerous cells compared to resveratrol and oxyresveratrol.[1][2][3]
The pro-apoptotic activity of these compounds is further elucidated by their effects on key regulatory proteins in the apoptotic cascade.
| Compound | Cell Line | Key Pro-Apoptotic Effects |
| 3,4,5,4′-tetramethoxystilbene (MR-4) | WI38VA | Increased Bax/Bcl-2 mRNA ratio, increased p53 and Bax protein levels, activation of caspases.[1][2] |
| Resveratrol (R-3) | WI38VA | Induced apoptosis and mitochondrial clustering at much higher concentrations (~500 µM). |
| Oxyresveratrol | Saos-2 | Increased expression of cleaved caspase-9 and -3, enhanced levels of pro-apoptotic Bad and Bax, reduced levels of anti-apoptotic Bcl-2 and Bcl-xL. |
| trans-3, 5, 4′-trimethoxystilbene (TMS) | 143B (Osteosarcoma) | Activated caspases and increased PARP-1 cleavage when co-treated with TRAIL. |
Table 2: Mechanistic Comparison of Pro-Apoptotic Activity. Methoxy-derivatives of resveratrol induce apoptosis through the mitochondrial pathway, demonstrating a more potent effect on key apoptotic regulators compared to resveratrol.
Signaling Pathways and Experimental Workflow
The pro-apoptotic activity of this compound and its analogs is primarily mediated through the intrinsic mitochondrial pathway.
Caption: Pro-apoptotic signaling pathway of this compound.
A typical workflow for validating the pro-apoptotic activity of a compound like this compound involves a series of in vitro assays.
Caption: Experimental workflow for apoptosis validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for the key assays used to validate pro-apoptotic activity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (and other compounds for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x103 to 1x104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and control compounds for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and control compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described for the MTT assay.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and p53.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the compounds, harvest, and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. A methoxy derivative of resveratrol analogue selectively induced activation of the mitochondrial apoptotic pathway in transformed fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A methoxy derivative of resveratrol analogue selectively induced activation of the mitochondrial apoptotic pathway in transformed fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Oxyresveratrol Modulates Genes Associated with Apoptosis, Cell Cycle Control and DNA Repair in MCF-7 Cells [frontiersin.org]
Methoxy Derivatives of Resveratrol: A Comparative Guide to Enhanced Anti-Platelet Activity
For Researchers, Scientists, and Drug Development Professionals
Resveratrol, a naturally occurring stilbene, has garnered significant attention for its wide array of biological activities, including its potential as a cardioprotective agent due to its anti-platelet properties.[1][2][3] However, its clinical utility is often hampered by low bioavailability.[1][2] This has spurred research into synthetic derivatives, particularly methoxy derivatives, to enhance its pharmacological profile. This guide provides a detailed comparison of the anti-platelet activity of resveratrol and its key methoxy derivatives, supported by experimental data and mechanistic insights.
Comparative Anti-Platelet Activity: Quantitative Data
The anti-platelet efficacy of resveratrol and its synthesized methoxy derivatives was evaluated by their ability to inhibit platelet aggregation induced by various agonists: Platelet-Activating Factor (PAF), Adenosine Diphosphate (ADP), and Thrombin Receptor Activating Peptide (TRAP). The half-maximal inhibitory concentrations (IC50) are summarized below. Lower IC50 values indicate greater potency.
| Compound | Agonist: ADP IC50 (μM) | Agonist: PAF IC50 (μM) | Agonist: TRAP IC50 (μM) |
| Resveratrol (RESV) | 165.7 ± 25.1 | 49.3 ± 8.5 | 60.1 ± 10.4 |
| 3-methoxy-RESV (3-MRESV) | 114.3 ± 15.3 | 45.9 ± 7.8 | 6.8 ± 1.2 * |
| 4'-methoxy-RESV (4'-MRESV) | 101.9 ± 12.7 | 40.1 ± 6.9 | 0.25 ± 0.05 * |
| 3,5-dimethoxy-RESV (3,5-DMRESV) | > 200 | 112.5 ± 18.9 | 109.8 ± 15.6 |
| 3,4'-dimethoxy-RESV (3,4'-DMRESV) | 135.4 ± 19.8 | 55.7 ± 9.3 | 75.3 ± 11.8 |
| 3,4',5-trimethoxy-RESV (TMRESV) | > 200 | 148.6 ± 22.4 | 125.6 ± 19.7 |
Data sourced from Mavroeidi et al., 2023. Values are expressed as mean ± standard deviation. An asterisk () indicates a significant difference compared to resveratrol.*
Key Findings:
-
The 4'-methoxy derivative (4'-MRESV) was the most potent inhibitor, showing approximately 2.5 orders of magnitude higher activity against TRAP-induced platelet aggregation than the parent resveratrol compound.
-
The 3-methoxy derivative (3-MRESV) also demonstrated significantly enhanced inhibitory activity against TRAP-induced aggregation.
-
Methylation at the 3' and 5' positions (3,5-DMRESV and TMRESV) appeared to reduce or abolish the anti-platelet activity compared to resveratrol.
-
The inhibitory effects of the derivatives were dependent on the agonist used, suggesting interference with specific signaling pathways.
Experimental Protocols
The data presented was obtained using the following standardized methodology for platelet aggregation assays.
Platelet Aggregation Assay Protocol:
-
Blood Collection: Whole blood is collected from healthy human volunteers who have abstained from medication for at least 10 days. Blood is collected into tubes containing an anticoagulant (e.g., sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The upper layer, rich in platelets (PRP), is carefully collected. The remaining blood is further centrifuged at a higher speed (e.g., 1500 x g) to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Incubation: A specific volume of PRP is incubated with various concentrations of the test compound (resveratrol or its methoxy derivatives) or a vehicle control for a short period (e.g., 3 minutes) at 37°C in an aggregometer.
-
Induction of Aggregation: Platelet aggregation is initiated by adding a known concentration of an agonist, such as ADP, PAF, or TRAP.
-
Measurement: The change in light transmittance through the PRP suspension is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: The maximum percentage of aggregation is recorded. IC50 values are calculated from the concentration-response curves, representing the concentration of the compound required to inhibit platelet aggregation by 50%.
Mechanistic Insights: Signaling Pathways
Resveratrol inhibits platelet activation through multiple mechanisms. Methoxy derivatives appear to leverage and, in some cases, enhance these pathways, often in an agonist-specific manner. The primary signaling cascades involved in platelet activation and the inhibitory points for resveratrol and its derivatives are illustrated below.
Resveratrol's inhibitory effects have been linked to:
-
Inhibition of the p38 MAPK pathway : This cascade is crucial for downstream signaling.
-
Activation of the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) pathway : This leads to the inhibition of phospholipase C (PLC) and Protein Kinase C (PKC) activation.
-
Reduction of Thromboxane A2 (TxA2) formation : TxA2 is a potent platelet agonist.
-
Stimulation of Platelet Apoptosis : This can reduce the number of circulating platelets.
Methoxy derivatives, particularly the highly potent 4'-MRESV, are thought to exert their effects by more effectively targeting specific receptor pathways. In silico studies suggest that 4'-MRESV has a high binding affinity for the Protease-Activated Receptor 1 (PAR1), the primary thrombin receptor on human platelets, in a manner similar to the drug Vorapaxar. Furthermore, 3,5,2',4'-Tetramethoxystilbene (TMS), a fully methylated analog, has been shown to selectively inhibit the PAR4 pathway.
References
4'-Methoxyresveratrol: A Comparative Analysis of its Anti-Inflammatory Efficacy
For researchers and professionals in drug development, identifying novel agents with potent anti-inflammatory properties is a significant objective. 4'-Methoxyresveratrol, a naturally occurring methoxylated derivative of resveratrol, has emerged as a compound of interest. This guide provides a comparative analysis of its anti-inflammatory efficacy against other relevant agents, supported by experimental data, detailed protocols, and pathway visualizations to objectively evaluate its potential.
Comparison with Pterostilbene
Pterostilbene, another well-studied methylated derivative of resveratrol, serves as a key comparator for this compound. Research indicates that both compounds significantly inhibit inflammatory responses in cellular models, albeit through partially distinct molecular mechanisms.[1][2]
Quantitative Comparison of Anti-Inflammatory Effects
The following table summarizes the comparative efficacy of this compound and Pterostilbene in mitigating lipopolysaccharide (LPS)-induced inflammation in RAW264.7 murine macrophages.
| Parameter | Agent | Concentration | Result | Reference |
| Nitric Oxide (NO) Production | This compound | 20 µM | Significant reduction in LPS-induced NO release | [1][2] |
| Pterostilbene | 20 µM | Significant reduction in LPS-induced NO release | [1] | |
| Pro-inflammatory Cytokine mRNA Expression | ||||
| TNF-α | This compound | 20 µM | Significant inhibition of LPS-induced expression | |
| Pterostilbene | 20 µM | Significant inhibition of LPS-induced expression | ||
| IL-6 | This compound | 20 µM | Significant inhibition of LPS-induced expression | |
| Pterostilbene | 20 µM | Significant inhibition of LPS-induced expression | ||
| IL-1β | This compound | 20 µM | Significant inhibition of LPS-induced expression | |
| Pterostilbene | 20 µM | Significant inhibition of LPS-induced expression | ||
| MCP-1 | This compound | 20 µM | Significant inhibition of LPS-induced expression | |
| Pterostilbene | 20 µM | Significant inhibition of LPS-induced expression | ||
| Pro-inflammatory Enzyme mRNA Expression | ||||
| iNOS | This compound | 20 µM | Significant inhibition of LPS-induced expression | |
| Pterostilbene | 20 µM | Significant inhibition of LPS-induced expression | ||
| COX-2 | This compound | 10 µM | Significant inhibition of AGE-induced expression | |
| Signaling Pathway Inhibition | ||||
| NF-κB (p65 phosphorylation) | This compound | 20 µM | Significant attenuation | |
| Pterostilbene | 20 µM | Significant attenuation | ||
| AP-1 | This compound | 20 µM | Inhibited LPS-induced activation | |
| Pterostilbene | 20 µM | No inhibition of LPS-induced activation | ||
| MAPK (p38) | This compound | 20 µM | Inhibitory effect on activation | |
| Pterostilbene | 20 µM | Inhibitory effect on activation | ||
| MAPK (JNK) | This compound | 20 µM | Inhibitory effect on activation | |
| Pterostilbene | 20 µM | No inhibitory effect on activation | ||
| MAPK (ERK) | This compound | 20 µM | No inhibitory effect on activation | |
| Pterostilbene | 20 µM | Inhibitory effect on activation |
AGE: Advanced Glycation End Products
Efficacy Against AGE-Induced Inflammation
In addition to LPS-induced inflammation, this compound has demonstrated significant efficacy in mitigating inflammation triggered by Advanced Glycation End Products (AGEs), which are implicated in diabetic complications and other chronic inflammatory diseases. In a model using AGE-treated RAW264.7 macrophages, 10 µM of this compound significantly inhibited the gene expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, MCP-1) and enzymes (iNOS, COX-2). This effect is primarily mediated by suppressing the RAGE-mediated MAPK/NF-κB signaling pathway and NLRP3 inflammasome activation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Pterostilbene for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) or methylglyoxal-bovine serum albumin (MGO-BSA, an AGE; e.g., 200 µg/mL) for a designated period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay
-
Methodology: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure: An equal volume of cell culture supernatant is mixed with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). After a brief incubation period at room temperature, the absorbance is measured at approximately 540 nm. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
Quantitative Real-Time PCR (qPCR)
-
Objective: To quantify the mRNA expression levels of pro-inflammatory genes.
-
Procedure:
-
RNA Extraction: Total RNA is isolated from the treated cells using a suitable reagent like TRIzol.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: The qPCR is performed using a thermal cycler with a SYBR Green-based detection method. Specific primers for target genes (e.g., TNF-α, IL-6, IL-1β, MCP-1, iNOS, COX-2) and a housekeeping gene (e.g., 18S or GAPDH) are used.
-
Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Western Blot Analysis
-
Objective: To detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of signaling proteins like p65 (NF-κB), p38, JNK, and ERK.
-
Procedure:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a method such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-p65, anti-phospho-p38). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory signaling pathways.
Caption: this compound's inhibition of LPS-induced inflammatory pathways.
In LPS-stimulated macrophages, this compound demonstrates a broad inhibitory profile by targeting the MAPK, NF-κB, and AP-1 signaling pathways. This multi-target action contrasts with Pterostilbene, which does not inhibit the AP-1 or JNK pathways under similar conditions.
Caption: this compound's inhibition of AGE-induced inflammatory pathways.
When inflammation is induced by AGEs, this compound acts by downregulating the expression of the Receptor for Advanced Glycation End Products (RAGE), thereby blocking downstream signaling through MAPK and NF-κB. Furthermore, it significantly curtails the activation of the NLRP3 inflammasome, a key component in the maturation of the potent pro-inflammatory cytokine IL-1β.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory efficacy of a test compound like this compound in a cell-based model.
Caption: General workflow for in vitro anti-inflammatory compound screening.
Conclusion
This compound demonstrates potent anti-inflammatory properties, comparable and in some aspects, superior to its analogue, Pterostilbene. Its unique ability to inhibit the AP-1 pathway in addition to NF-κB and MAPK pathways in LPS models suggests a broader mechanism of action. Furthermore, its pronounced efficacy in AGE-induced inflammation models highlights its therapeutic potential for inflammation-related metabolic diseases. The detailed experimental data and mechanistic insights provided herein offer a solid foundation for further research and development of this compound as a novel anti-inflammatory agent.
References
In Silico Docking of 4'-Methoxyresveratrol: A Comparative Analysis
A detailed guide for researchers on the computational binding affinities and interactions of 4'-Methoxyresveratrol with key biological targets, benchmarked against related stilbenoids.
This compound, a naturally occurring methoxylated derivative of resveratrol, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antiandrogenic, and antifungal activities.[1] In silico docking studies have become an indispensable tool for elucidating the molecular mechanisms underlying these effects, offering insights into its binding modes and affinities with various protein targets. This guide provides a comparative analysis of in silico docking studies involving this compound, presenting key quantitative data, experimental protocols, and visual representations of associated signaling pathways to aid researchers in drug discovery and development.
Comparative Docking Performance
In silico studies have demonstrated the potential of this compound to interact with several key proteins implicated in disease pathways. Notably, its binding affinity has been compared to its parent compound, resveratrol, and other derivatives, highlighting the influence of its methoxy group on molecular interactions.
A key study investigating resveratrol methoxy derivatives found that this compound exhibits a greater binding affinity for the Protease-Activated Receptor 1 (PAR1) than resveratrol itself.[2] The average binding affinity for the synthesized analogues was in the range of 9–11 Kcal/mol.[2] The 4'-methyl group of this compound orients itself into a hydrophobic cavity of the receptor, a position that is unfavorable for the hydroxyl group of resveratrol.[2]
Another computational analysis focused on cyclooxygenase-2 (COX-2), a key enzyme in inflammation, compared oxyresveratrol and its methoxylated derivative. While not this compound itself, this study provides valuable context for the impact of methoxylation. The binding energy of the methoxylated stilbenoid with COX-2 was calculated to be -47.30 kcal/mol in a vacuum and -15.98 kcal/mol in an implicit aqueous solution.[3]
The following table summarizes the quantitative data from these in silico docking studies, providing a clear comparison of binding affinities.
| Compound | Target Protein | Docking Score / Binding Energy (kcal/mol) | Interacting Residues | Reference |
| This compound | PAR1 | ~9-11 (Average Affinity) | H255, S344 (Hydrogen Bonds) | |
| Resveratrol | PAR1 | Lower than this compound | - | |
| Methoxylated Stilbenoid (Oxyresveratrol derivative) | COX-2 | -47.30 (in vacuo), -15.98 (aqueous) | - | |
| Oxyresveratrol | COX-2 | -68.47 (in vacuo), -24.84 (aqueous) | - | |
| Resveratrol | MeCP2 | -6.5 | Leu 32, Tyr 19, Gln 34, Asp 20 (Hydrogen Bonds) | |
| Resveratrol | RANKL | -6.7 to -7.6 | - |
Signaling Pathways and Experimental Workflows
The biological effects of this compound are closely linked to its modulation of key signaling pathways. Experimental studies have shown that it can suppress inflammation by targeting the MAPK/NF-κB and NLRP3 inflammasome pathways. Specifically, it has been shown to inhibit the activation of JNK and p38, which are components of the MAPK pathway, and decrease the phosphorylation of p65, a subunit of NF-κB.
The following diagrams illustrate the general workflow of an in silico docking study and the NF-κB signaling pathway, which is a known target of this compound.
Caption: A flowchart illustrating the typical steps involved in an in silico molecular docking experiment.
Caption: A diagram of the NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The methodologies employed in in silico docking studies are critical for the interpretation and reproducibility of the results. The studies referenced in this guide have utilized a range of computational tools and protocols.
For the analysis of oxyresveratrol analogues with COX-2, docking was performed using ChemPLP, GoldScore, and AutoDock scoring functions . For more precise binding energetics, quantum mechanical calculations were performed at the M06-2X/6-31G+(d,p) level of theory.
In a study on resveratrol's interaction with methyl-CpG binding proteins, docking was carried out using AutoDock Vina . The visualization of the protein-ligand interactions was performed with UCSF Chimera . The binding grid was defined by specific coordinates on the X, Y, and Z axes. Another study used the AutoDock tool (ADT) to assign Kollman charges to the protein before docking.
A typical protocol for molecular docking involves:
-
Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and existing ligands are typically removed, and polar hydrogens and charges are added.
-
Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is generated and optimized to its lowest energy conformation.
-
Docking Simulation: A docking program is used to explore possible binding poses of the ligand within the defined active site of the protein. A scoring function is then used to rank the poses based on their predicted binding affinity.
-
Analysis: The best-ranked poses are analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Conclusion
In silico docking studies consistently suggest that this compound is a promising bioactive compound with the ability to bind to and potentially modulate the activity of key proteins involved in inflammation and other disease processes. Its binding affinity, particularly when compared to resveratrol, indicates that the methoxy group at the 4' position plays a crucial role in its interaction with target proteins. The data and protocols summarized in this guide offer a valuable resource for researchers working on the development of novel therapeutics based on the stilbenoid scaffold. Further experimental validation is essential to confirm these in silico findings and to fully elucidate the therapeutic potential of this compound.
References
Unveiling the Potential of 4'-Methoxyresveratrol in Modulating the RAGE Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of the Receptor for Advanced Glycation Endproducts (RAGE) pathway is a critical frontier in the fight against a multitude of chronic diseases. This guide provides a comparative analysis of 4'-Methoxyresveratrol's efficacy in inhibiting the RAGE pathway, juxtaposed with other known inhibitors, and supported by experimental data and detailed protocols.
The RAGE pathway, a key player in the body's inflammatory response, is a multiligand receptor of the immunoglobulin superfamily.[1][2][3] Its activation by a diverse array of ligands, including advanced glycation endproducts (AGEs), S100 proteins, and high mobility group box 1 (HMGB1), triggers a cascade of downstream signaling events.[1][4] This ultimately leads to the activation of transcription factors like NF-κB, culminating in the expression of pro-inflammatory cytokines and adhesion molecules. While essential for acute inflammatory responses, chronic activation of the RAGE pathway is implicated in the pathogenesis of numerous diseases, including diabetes, neurodegenerative disorders, cancer, and cardiovascular disease.
The RAGE Signaling Cascade: A Target for Therapeutic Intervention
The binding of ligands to the extracellular domain of RAGE initiates a complex intracellular signaling cascade. This involves the activation of multiple downstream pathways, including MAP kinases (ERK1/2, p38, JNK), PI3K/Akt, and JAK/STAT. A critical consequence of RAGE activation is the generation of reactive oxygen species (ROS), which further amplifies the inflammatory response and contributes to cellular damage. This intricate network of signaling events makes the RAGE pathway a prime target for therapeutic intervention aimed at mitigating chronic inflammation and its devastating consequences.
Below is a diagram illustrating the core components of the RAGE signaling pathway.
Caption: The RAGE Signaling Pathway.
This compound as a RAGE Pathway Inhibitor: A Comparative Analysis
The therapeutic potential of inhibiting the RAGE pathway has led to the investigation of various small molecules. This section will focus on the validation of this compound as a RAGE inhibitor and compare its performance with other known inhibitors.
A comprehensive literature search is required to gather specific experimental data on this compound's effect on the RAGE pathway and to identify suitable alternative inhibitors for comparison. This will enable the creation of data tables and detailed experimental protocols.
Coming Soon: Detailed data tables and experimental protocols comparing this compound with other RAGE inhibitors.
Experimental Workflow for Validating RAGE Inhibition
The validation of a potential RAGE inhibitor like this compound involves a series of well-defined experimental steps. The following diagram outlines a typical workflow.
Caption: Experimental workflow for validating RAGE pathway inhibition.
Logical Comparison of RAGE Inhibitors
The evaluation of different RAGE inhibitors requires a systematic comparison based on key performance metrics. The following diagram illustrates the logical relationship for this comparison.
Caption: Logical framework for comparing RAGE inhibitors.
This guide will be updated with quantitative data and detailed experimental protocols as further research on this compound and other RAGE inhibitors becomes available. The objective is to provide a valuable resource for the scientific community to accelerate the development of novel therapeutics targeting the RAGE pathway.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Receptor for AGEs (RAGE) as mediator of NF-kB pathway activation in neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 4. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Estrogen Metabolism Modulation by Resveratrol and Its Derivatives
An Objective Guide for Researchers and Drug Development Professionals
Resveratrol, a naturally occurring polyphenol, has garnered significant attention for its potential health benefits, including its ability to modulate estrogen metabolism. This has profound implications for hormone-dependent cancers, such as breast cancer. A growing body of research indicates that derivatives of resveratrol, through structural modifications, can exhibit enhanced or differential effects on the key pathways of estrogen synthesis, signaling, and detoxification. This guide provides a comparative analysis of the experimental data on how resveratrol and its derivatives influence estrogen metabolism, offering a valuable resource for researchers, scientists, and professionals in drug development.
Modulation of Estrogen Receptor Activity
The interaction with estrogen receptors (ERα and ERβ) is a critical mechanism by which resveratrol and its derivatives exert their effects. The binding affinity and subsequent agonistic or antagonistic activity can vary significantly among different analogs, influencing cellular responses.
Table 1: Comparative Binding Affinity and Activity of Resveratrol and its Derivatives on Estrogen Receptors
| Compound | Target | EC50 / IC50 / Ki | Activity | Cell Line/System | Reference |
| Resveratrol | ERα | - | Agonist/Antagonist | Recombinant ER, MCF-7, Ishikawa | [1][2] |
| ERβ | - | Agonist | Recombinant ER, CHO-K1 | [2] | |
| 3,4'-Dihydroxystilbene (3,4'-DHS) | ERα | Higher agonism than Resveratrol | Agonist | MCF-7 | [3] |
| 4,4'-Dihydroxystilbene (4,4'-DHS) | ERα | Higher agonism than Resveratrol | Agonist | MCF-7 | [3] |
| 4-Hydroxystilbene (4-HS) | ERα | Higher agonism than Resveratrol | Agonist | MCF-7 | |
| 3,5-Dihydroxystilbene (3,5-DHS) | ERα | No ligand properties | Inactive | MCF-7 | |
| 3,4,4',5-Tetrahydroxystilbene (M8) | ERα | - | Agonist | Recombinant ER | |
| ERβ | - | Agonist | Recombinant ER | ||
| 3,3',4,5,5'-Pentahydroxystilbene (M11) | ERα | - | Antagonist | Recombinant ER | |
| 3,3',4,4',5,5'-Hexahydroxystilbene (M12) | ERα | - | Antagonist | Recombinant ER | |
| Piceatannol | Estrogen Receptors | - | Binds to ERs | - |
EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; Ki: Inhibition constant. A dash (-) indicates that a specific quantitative value was not provided in the cited source, but the qualitative activity was described.
Regulation of Estrogen Metabolizing Enzymes
Resveratrol and its derivatives can significantly alter the expression and activity of key enzymes involved in the synthesis and breakdown of estrogens, as well as the detoxification of potentially carcinogenic estrogen metabolites.
Cytochrome P450 Enzymes
Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, are involved in the hydroxylation of estrogens, which can lead to the formation of both protective and carcinogenic metabolites.
Table 2: Comparative Inhibitory Activity of Resveratrol and its Derivatives on CYP1A1 and CYP1B1
| Compound | Target | Ki (µM) | Cell Line/System | Reference |
| Resveratrol | CYP1A1 | - | HepG2, MCF-7 | |
| CYP1B1 | - | MCF-7 | ||
| Pinostilbene | CYP1A1 | 0.13 | Human recombinant | |
| CYP1B1 | 0.90 | Human recombinant | ||
| Desoxyrhapontigenin | CYP1A1 | 0.16 | Human recombinant | |
| CYP1B1 | 2.06 | Human recombinant | ||
| Pterostilbene | CYP1A1 | 0.57 | Human recombinant | |
| CYP1B1 | 0.91 | Human recombinant | ||
| 3,4,2',4',6'-Pentamethoxy-trans-stilbene (5MS) | CYP1A1 & CYP1B1 | - (Potent inhibitor) | MCF10A | |
| Resveratrol-salicylate hybrid (Compound 3) | CYP1A1 | - (Significant inhibition) | HepG2 |
Ki: Inhibition constant. A dash (-) indicates that a specific quantitative value was not provided in the cited source, but the qualitative activity was described.
Quinone Reductase 2
Quinone Reductase 2 (QR2) is an enzyme that can be potently inhibited by resveratrol. This interaction is thought to contribute to the antioxidant and chemopreventive properties of resveratrol.
Table 3: Inhibitory Activity of Resveratrol on Quinone Reductase 2
| Compound | Target | Dissociation Constant (Kd) | System | Reference |
| Resveratrol | Quinone Reductase 2 (QR2) | 35 nM | In vitro |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by resveratrol and its derivatives, as well as a typical experimental workflow for assessing these effects.
Caption: Modulation of Estrogen Metabolism by Resveratrol Derivatives.
Caption: General Experimental Workflow for Comparative Analysis.
Experimental Protocols
A comprehensive understanding of the methodologies employed is crucial for interpreting the presented data. Below are summaries of key experimental protocols cited in this guide.
Estrogen Receptor Binding and Activity Assays
-
Objective: To determine the binding affinity and functional activity (agonist or antagonist) of resveratrol derivatives towards ERα and ERβ.
-
Methodology:
-
Competitive Binding Assay: Recombinant human ERα or ERβ is incubated with a fluorescently labeled estrogen (e.g., Fluormone ES2) and varying concentrations of the test compound. The displacement of the fluorescent ligand is measured using fluorescence polarization to determine the binding affinity (IC50).
-
Reporter Gene Assay: Cells (e.g., CHO-K1 or MCF-7) are transiently transfected with an estrogen response element (ERE)-driven luciferase reporter plasmid and an expression vector for either ERα or ERβ. Cells are then treated with the test compounds, and luciferase activity is measured to assess the transcriptional activation of the estrogen receptor.
-
Cell Proliferation Assay: Estrogen-dependent breast cancer cells (e.g., MCF-7) are cultured in a steroid-depleted medium and then treated with various concentrations of the resveratrol derivatives. Cell viability or proliferation is measured after a set incubation period (e.g., 48-72 hours) using methods like the MTT assay or cell counting.
-
Cytochrome P450 Enzyme Inhibition Assays
-
Objective: To evaluate the inhibitory potential of resveratrol derivatives on the catalytic activity of CYP1A1 and CYP1B1.
-
Methodology:
-
Recombinant Enzyme Assay: Human recombinant CYP1A1 or CYP1B1 is incubated with a fluorescent substrate (e.g., 7-ethoxyresorufin for EROD assay) and a range of concentrations of the test compound. The rate of formation of the fluorescent product (resorufin) is measured over time. The concentration of the compound that causes 50% inhibition (IC50) and the inhibition constant (Ki) are then calculated.
-
Cell-Based Assay: Human cell lines that express CYP1A1 and/or CYP1B1 (e.g., HepG2 or MCF-7) are treated with an inducer (e.g., TCDD) to stimulate enzyme expression. The cells are then incubated with the test compounds and a suitable substrate. The inhibition of substrate metabolism is quantified to determine the inhibitory activity of the compounds.
-
Quinone Reductase 2 Inhibition Assay
-
Objective: To determine the inhibitory effect of resveratrol derivatives on QR2 activity.
-
Methodology:
-
In Vitro Enzyme Assay: Purified QR2 is incubated with its co-substrate (e.g., N-ribosyldihydronicotinamide) and a substrate (e.g., menadione) in the presence of varying concentrations of the test compound. The reduction of a detection agent (e.g., MTT) by the enzyme is monitored spectrophotometrically. The dissociation constant (Kd) or IC50 value is determined from the dose-response curve.
-
Analysis of Estrogen Metabolism by LC-MS
-
Objective: To quantify the levels of various estrogen metabolites in cell culture media or biological fluids following treatment with resveratrol derivatives.
-
Methodology:
-
Sample Preparation: Biological samples (e.g., cell lysates, culture medium, serum, or urine) are collected. For total estrogen metabolite measurement, samples may undergo enzymatic hydrolysis to deconjugate glucuronidated and sulfated forms.
-
Extraction: Estrogens and their metabolites are extracted from the sample matrix using liquid-liquid extraction or solid-phase extraction.
-
LC-MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the simultaneous quantification of multiple estrogen metabolites.
-
Conclusion
The comparative analysis of resveratrol and its derivatives reveals a diverse and nuanced landscape of estrogen metabolism modulation. Structural modifications, such as the number and position of hydroxyl and methoxy groups, can dramatically alter the affinity for estrogen receptors and the inhibitory potency against key metabolizing enzymes. Methoxy derivatives of resveratrol, for instance, have demonstrated enhanced inhibitory effects on CYP1A1 compared to the parent compound. Similarly, the addition of hydroxyl groups can influence the agonistic versus antagonistic activity at estrogen receptors.
This guide underscores the importance of considering these structural variations in the design and development of novel therapeutic agents targeting estrogen-related pathways. The provided data and methodologies offer a foundational resource for researchers to build upon, facilitating the identification and optimization of resveratrol derivatives with desired pharmacological profiles for applications in cancer prevention and therapy.
References
Unveiling the Molecular Interactions of 4'-Methoxyresveratrol: A Comparative Guide to Target Protein Binding
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the current experimental evidence confirming the binding of 4'-Methoxyresveratrol to its potential protein targets. We delve into the available data, compare its interactions with alternative compounds, and provide detailed experimental methodologies to support further investigation.
This compound, a naturally occurring stilbenoid, has garnered significant interest for its diverse pharmacological activities, including its anti-inflammatory, antioxidant, and potential therapeutic properties. Understanding how this compound interacts with specific protein targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This guide synthesizes the existing research on the binding of this compound to several key protein targets.
Comparative Analysis of Target Protein Interactions
While direct quantitative binding data for this compound remains limited in the public domain, numerous studies have investigated its effects on various signaling pathways, providing indirect evidence of target engagement. The following table summarizes the observed effects of this compound on its potential protein targets and compares them with the well-studied parent compound, resveratrol.
| Target Protein/Pathway | This compound: Observed Effects & Binding Evidence | Resveratrol: Comparative Performance |
| NRH:Quinone Oxidoreductase 2 (NQO2) | Known to be an inhibitor, similar to resveratrol.[1] However, specific quantitative data such as IC50 or Kᵢ values for this compound are not readily available in the reviewed literature. | A well-characterized inhibitor of NQO2.[1] |
| Sirtuin 1 (SIRT1) | Studies indicate that this compound can increase the expression of SIRT1 in cells, suggesting an indirect regulatory role.[2] Direct binding and activation/inhibition data (EC50/IC50) are not specified in the available research. | A well-known activator of SIRT1, although the mechanism and substrate specificity are still debated.[3][4] |
| Protease-Activated Receptor 1 (PAR1) | In silico docking studies suggest a potentially higher binding affinity for PAR1 compared to resveratrol. However, experimental validation with quantitative binding data is currently lacking. | Interacts with PAR1, but the binding affinity is suggested to be lower than this compound in computational models. |
| Receptor for Advanced Glycation End Products (RAGE) Signaling | This compound has been shown to attenuate the expression of RAGE at both the mRNA and protein levels in response to pro-inflammatory stimuli. This suggests an indirect modulation of the RAGE signaling pathway. | Also known to downregulate RAGE expression and mitigate its downstream inflammatory effects. |
| MAPK/NF-κB Signaling Pathway | Demonstrates inhibitory effects on the phosphorylation of key kinases in the MAPK pathway (JNK and p38) and suppresses the activation of the NF-κB pathway. This points to an upstream regulatory role rather than direct kinase inhibition. | A well-documented inhibitor of the MAPK and NF-κB signaling pathways, acting through various mechanisms. |
| NLRP3 Inflammasome | Shown to abate the activation of the NLRP3 inflammasome, leading to reduced secretion of mature IL-1β. This effect is likely a consequence of its upstream anti-inflammatory actions. | Also inhibits NLRP3 inflammasome activation, contributing to its anti-inflammatory properties. |
Experimental Protocols
To facilitate further research into the binding of this compound to its target proteins, this section provides detailed methodologies for key experiments cited in the literature.
NQO2 Inhibition Assay
This protocol is adapted from methods used to characterize other NQO2 inhibitors and can be applied to determine the inhibitory potential of this compound.
Objective: To determine the IC50 value of this compound for NQO2.
Materials:
-
Recombinant human NQO2 enzyme
-
N-benzyldihydronicotinamide (a co-substrate for NQO2)
-
Menadione (electron acceptor)
-
Cytochrome c (indicator of superoxide production)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, N-benzyldihydronicotinamide, menadione, and cytochrome c.
-
Add serial dilutions of this compound to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the NQO2 enzyme to all wells.
-
Immediately measure the rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
SIRT1 Activity Assay (Fluorometric)
This protocol is a standard method for assessing the effect of compounds on SIRT1 deacetylase activity.
Objective: To determine if this compound activates or inhibits SIRT1 activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore)
-
NAD+
-
This compound
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (to stop the reaction and generate a fluorescent signal)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add the SIRT1 assay buffer, the fluorogenic SIRT1 substrate, and NAD+.
-
Add serial dilutions of this compound to the wells. Include a known activator (e.g., resveratrol) as a positive control and a no-compound control.
-
Initiate the reaction by adding the SIRT1 enzyme to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of activation or inhibition for each concentration of this compound relative to the controls.
-
Plot the percentage of activity against the logarithm of the compound concentration to determine the EC50 or IC50 value.
Western Blot for Phosphorylated MAPK and NF-κB
This protocol is used to assess the effect of this compound on the activation of key signaling pathways.
Objective: To determine if this compound inhibits the phosphorylation of MAPK and NF-κB pathway proteins.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., lipopolysaccharide, LPS)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total forms of p38, JNK, and NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with the pro-inflammatory agent (e.g., LPS) for a specific duration (e.g., 30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing Molecular Pathways and Experimental Logic
To better illustrate the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: RAGE Signaling Pathway and points of intervention by this compound.
Caption: Experimental workflow for analyzing the effect of this compound on protein phosphorylation.
References
- 1. Indolequinone Inhibitors of NRH:Quinone Oxidoreductase 2 (NQO2). Characterization of Mechanism of Inhibition in both Cell-free and Cellular Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirt1 activation by resveratrol is substrate sequence-selective | Aging [aging-us.com]
- 4. SIRT1 Activation by Natural Phytochemicals: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4'-Methoxyresveratrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methoxyresveratrol, a naturally occurring stilbenoid and a metabolite of resveratrol, has garnered significant interest in the scientific community for its potential pharmacological activities. As research into its therapeutic applications progresses, the need for robust, accurate, and reliable analytical methods for its quantification in various matrices, including bulk materials, pharmaceutical formulations, and biological samples, becomes paramount. The cross-validation of different analytical techniques is a critical step in ensuring the consistency and interchangeability of analytical data, a cornerstone of regulatory compliance and confident drug development.
This guide provides a comprehensive comparison of the two most prevalent analytical methods for the quantification of this compound and its parent compound, resveratrol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The performance characteristics of these methods are objectively compared, supported by a synthesis of experimental data from published literature. Detailed experimental protocols and a workflow for cross-validation are also provided to assist researchers in selecting and implementing the most appropriate method for their specific needs.
Performance Comparison of Analytical Methods
The choice of an analytical method is often a balance between the required sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes key validation parameters for HPLC-UV and LC-MS/MS methods, based on data reported for resveratrol and its analogs. These parameters are critical for assessing the performance and suitability of each method for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.01 - 6.4 µg/mL | 0.001 - 1 µg/mL |
| Limit of Detection (LOD) | ~0.006 µg/mL | ~0.001 µg/mL |
| Limit of Quantification (LOQ) | ~0.008 µg/mL | ~0.002 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% (Intra-day), < 3% (Inter-day) | < 5% (Intra-day), < 7% (Inter-day) |
| Selectivity | Good, but susceptible to interference from matrix components with similar chromophores. | Excellent, highly selective due to mass-based detection. |
| Instrumentation Cost | Lower | Higher |
| Throughput | Moderate | High (with automation) |
| Typical Application | Quality control of bulk drug and pharmaceutical formulations. | Bioanalysis (plasma, tissue), metabolite identification, trace analysis. |
Note: The data presented is a synthesis from multiple studies on resveratrol and related stilbenoids and should be considered representative. Specific performance may vary depending on the exact experimental conditions, instrumentation, and sample matrix.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established and validated methods from the scientific literature and can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quality control of this compound in bulk drug substance and pharmaceutical dosage forms due to its robustness and cost-effectiveness.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of methanol, acetonitrile, and an aqueous buffer (e.g., phosphate buffer or water with 0.1% formic acid). A typical mobile phase could be a mixture of methanol and water (60:40, v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 306 nm, which is a common wavelength for stilbenoids[1].
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase or a suitable solvent like methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it the preferred choice for bioanalytical applications, such as quantifying this compound in plasma or tissue samples, and for identifying metabolites.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column with smaller particle size for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically used with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.
-
Sample Preparation: For biological samples, a sample extraction step is necessary to remove proteins and other interfering substances. This can be achieved through protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction (SPE).
Workflow for Cross-Validation of Analytical Methods
Cross-validation is essential to ensure that different analytical methods provide equivalent results, allowing for data to be compared or used interchangeably. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as HPLC-UV and LC-MS/MS.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway Context
While this guide focuses on the analytical aspects of this compound, it is important to remember that the ultimate goal of such analyses is often to understand its biological effects. This compound, like its parent compound resveratrol, is believed to exert its effects by modulating various cellular signaling pathways. The accurate quantification of this compound is a prerequisite for elucidating its mechanism of action. The diagram below illustrates a hypothetical signaling pathway that could be influenced by this compound, highlighting the importance of precise analytical measurements in pharmacological studies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4'-Methoxyresveratrol
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle 4'-Methoxyresveratrol with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
While specific quantitative data for this compound disposal is limited, the safety data sheets for the closely related compound, resveratrol, provide key safety and disposal parameters.
| Parameter | Information | Citation |
| Waste Classification | Hazardous Waste | [1] |
| Disposal Route | Must not be disposed of down the sanitary sewer. | [1][2] |
| Container Type | Designated and properly labeled hazardous waste container. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the proper disposal of this compound waste generated in a laboratory setting. This procedure is designed to comply with general laboratory hazardous waste guidelines.
Step 1: Waste Segregation and Collection
-
Initial Segregation : At the point of generation, it is imperative to segregate this compound waste from all other waste streams. This includes separating it from non-hazardous trash, sharps, and incompatible chemical wastes.
-
Waste Categorization :
-
Solid Waste : Collect any unused or expired solid this compound, along with contaminated consumables such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container that is clearly labeled.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible hazardous waste container. These solutions should not be mixed with other incompatible waste streams, such as acids or bases.
-
Empty Containers : Any containers that have held this compound should be managed as hazardous waste.
-
Step 2: Container Management
-
Labeling : Immediately upon starting a waste container, it must be labeled with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards associated with the compound (e.g., "Irritant," "Handle with Caution").
-
The accumulation start date (the date the first waste is added).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
Container Condition : The waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent leaks and spills. Keep the container closed at all times except when adding waste.
Step 3: Storage
-
Location : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be under the control of the laboratory personnel and located at or near the point of generation.
-
Segregation : Do not store containers of this compound waste with incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full, or before it reaches the maximum allowed accumulation time (institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Prohibition of Drain Disposal : Under no circumstances should this compound waste be disposed of down the sanitary sewer.
Experimental Workflow for Disposal
The logical flow of the disposal process is critical to ensure safety and compliance.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional requirements.
References
Essential Safety and Logistics for Handling 4'-Methoxyresveratrol
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate and essential procedural information for the safe handling and disposal of 4'-Methoxyresveratrol, a stilbenoid compound used in various research applications.
Personal Protective Equipment (PPE)
When handling this compound in a solid, powdered form, it is crucial to minimize the risk of inhalation and dermal contact. For preparing solutions, additional precautions should be taken to prevent splashes. The following table summarizes the required personal protective equipment.
| Situation | Required PPE | Rationale |
| Handling Solid/Powder | Nitrile or polychloroprene gloves, Lab coat, Safety glasses with side shields or safety goggles, N95 or P1 dust mask | Prevents skin contact, protects clothing, prevents eye exposure from airborne particles, and minimizes inhalation of fine powders.[1] |
| Handling Solutions | Nitrile or polychloroprene gloves, Lab coat, Chemical splash goggles or a face shield worn over safety glasses | Protects against splashes to the skin and eyes. A face shield offers broader protection when handling larger volumes or during vigorous mixing.[2][3] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational protocol is essential to ensure the safety of all laboratory personnel.
Preparation and Weighing (Solid Form):
-
Designated Area: Conduct all handling of powdered this compound within a certified chemical fume hood or a ventilated enclosure to control dust.
-
Personal Protective Equipment: Before handling, don the appropriate PPE as specified in the table above.
-
Spill Control: Have a spill kit readily available. For minor spills of the solid, use dry clean-up procedures to avoid generating dust.[1] Do not use air hoses for cleaning.[1] Place spilled material in a clearly labeled, sealable container for disposal.
-
Weighing: Use a disposable weighing paper or a dedicated, tared container. Handle with care to prevent creating airborne dust.
Solution Preparation:
-
Solvent Selection: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
-
Dissolving: Add the solvent to the weighed this compound slowly to avoid splashing. If necessary, use sonication or gentle heating to aid dissolution.
-
Storage: Store stock solutions in clearly labeled, tightly sealed containers. For short-term storage (up to 1 month), -20°C is recommended, and for long-term storage (up to 6 months), -80°C is advisable, protected from light.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated consumables like weighing paper, pipette tips, and gloves, should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions of this compound should be collected in a separate, appropriately labeled hazardous waste container. Do not dispose of solutions down the drain.
Container Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant," "Flammable" if in a flammable solvent)
-
The date the waste was first added to the container
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
Experimental Workflow
The following diagram outlines the standard procedure for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
